1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-bromo-3-iodo-6-methylindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O/c1-5-3-9-7(4-8(5)11)10(12)13-14(9)6(2)15/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXUZXSYXZBJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone: A Key Building Block for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in drug discovery and medicinal chemistry. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, and the strategic placement of bromo, iodo, and methyl groups on this nucleus offers multiple points for diversification through cross-coupling reactions.[1][2] This document outlines a robust three-step synthetic sequence, beginning with the formation of a 5-bromo-6-methyl-1H-indazole core, followed by regioselective iodination at the C3 position, and culminating in N-acetylation. The rationale behind the selection of reagents, reaction conditions, and purification strategies is discussed in detail, providing researchers with the necessary insights for successful execution and adaptation.
Introduction: The Strategic Value of Polyfunctionalized Indazoles
The 1H-indazole moiety is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiemetic properties.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The true synthetic power of the indazole scaffold is unlocked through its functionalization, creating advanced intermediates for the construction of compound libraries and the development of novel therapeutic agents.
The target molecule, this compound, is a prime example of such a strategic building block. Its key features include:
-
Dual Halogen Functionality : The presence of both a bromine atom at the C5 position and a more reactive iodine atom at the C3 position allows for selective, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] This orthogonal reactivity is critical for the step-wise elaboration of complex molecular architectures.
-
N-Acetyl Group : The acetyl group at the N1 position serves as a protecting group, modulating the reactivity of the indazole core during subsequent transformations. It can be readily removed if the free NH is required for the final target structure.
-
Methyl Group : The C6-methyl substituent provides an additional steric and electronic feature that can be crucial for optimizing ligand-receptor interactions in drug candidates.
This guide presents a logical and reproducible pathway to this valuable intermediate, grounded in established chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic approach. The strategy is to build the functionalized indazole core first and then introduce the N1-acetyl group in the final step. This approach avoids potential complications of carrying the acetyl group through the halogenation steps.
Caption: Forward synthetic pathway to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 5-Bromo-6-methyl-1H-indazole
This procedure involves the diazotization of 4-bromo-3-methylaniline followed by reductive cyclization to form the indazole ring.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 4-Bromo-3-methylaniline | 186.04 | 10.0 g | 53.7 mmol |
| Conc. Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 59.1 mmol |
| Tin(II) Chloride (SnCl₂) | 189.60 | 30.5 g | 160.9 mmol |
| Deionized Water | 18.02 | ~300 mL | - |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | ~400 mL | - |
| Brine | - | ~100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazotization: To a 250 mL round-bottom flask, add 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) and concentrated hydrochloric acid (30 mL). Cool the resulting slurry to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (4.1 g, 59.1 mmol) in deionized water (15 mL) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
-
Reductive Cyclization: In a separate 500 mL flask, dissolve tin(II) chloride (30.5 g, 160.9 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution via a dropping funnel. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the mixture by the slow addition of 50% (w/v) aqueous sodium hydroxide until the pH is >10. Caution: This is a highly exothermic process.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford 5-bromo-6-methyl-1H-indazole as a solid.
Step 2: Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole
This step involves the regioselective electrophilic iodination at the C3 position of the indazole ring, which is activated for such substitutions. [4]The use of potassium hydroxide is crucial for the reaction to proceed effectively. [5][6] Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 5-Bromo-6-methyl-1H-indazole | 211.05 | 5.0 g | 23.7 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 2.66 g | 47.4 mmol |
| Iodine (I₂) | 253.81 | 7.22 g | 28.4 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sat. aq. Na₂S₂O₃ | - | ~100 mL | - |
| Deionized Water | 18.02 | ~200 mL | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-bromo-6-methyl-1H-indazole (5.0 g, 23.7 mmol) and N,N-dimethylformamide (DMF, 50 mL). Stir until dissolved.
-
Add potassium hydroxide pellets (2.66 g, 47.4 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add solid iodine (7.22 g, 28.4 mmol) portion-wise over 20 minutes. The reaction is exothermic and the color will change to a dark brown/black.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃, 100 mL) to quench the excess iodine. The dark color should fade.
-
Add deionized water (200 mL) to precipitate the product. Stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration, washing the filter cake thoroughly with deionized water.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield 5-bromo-3-iodo-6-methyl-1H-indazole.
Step 3: Synthesis of this compound
The final step is the N-acetylation of the indazole. Acylation of indazoles can occur at N1 or N2, but the N1-acetylated product is generally the thermodynamically more stable isomer and is often formed preferentially or can be obtained via isomerization. [7] Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | 336.95 | 4.0 g | 11.87 mmol |
| Acetic Anhydride (Ac₂O) | 102.09 | 2.42 g (2.2 mL) | 23.74 mmol |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~100 mL | - |
| Sat. aq. NaHCO₃ | - | ~50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 5-bromo-3-iodo-6-methyl-1H-indazole (4.0 g, 11.87 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C.
-
Slowly add acetic anhydride (2.2 mL, 23.74 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (eluent: 10-25% ethyl acetate in hexanes) to afford the final product, this compound.
Experimental Workflow Summary
The overall laboratory process can be visualized as a sequence of distinct operational stages for each synthetic step.
Caption: General experimental workflow for each synthetic step.
Conclusion
This guide details a reliable and scalable three-step synthesis for this compound. The described pathway employs well-established and understood chemical transformations, ensuring high reproducibility. The strategic choice of starting materials and the specific sequence of halogenation and acylation reactions provide an efficient route to this valuable, polyfunctionalized building block. Researchers in medicinal chemistry and drug development can utilize this intermediate for the creation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.
References
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
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Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters.
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Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications.
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Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
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Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.
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Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry.
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Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. BenchChem.
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Indazole synthesis. Organic Chemistry Portal.
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Synthesis of 1-acetyl-1H-indazole. PrepChem.com.
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1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis. ChemicalBook.
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
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Synthesis method of 6-iodine-1H-indazole. Patsnap.
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One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Synlett.
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A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
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Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
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Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
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5-Bromo-3-iodo-6-methyl-1H-indazole. MySkinRecipes.
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6-Bromo-3-iodo-1H-indazole for critical molecular building block. PharmaBlock.
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5-bromo-6-iodo-3-methyl-1H-indazole. PubChem.
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1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one. Sigma-Aldrich.
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Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem.
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
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6-Bromo-3-iodo-1-methyl-1H-indazole. Sigma-Aldrich.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the novel indazole derivative, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. Indazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] This document outlines detailed, self-validating experimental protocols for determining key parameters such as melting point, solubility, lipophilicity (logP), and acid dissociation constant (pKa). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction to this compound
This compound is a substituted indazole with the molecular formula C₁₀H₈BrIN₂O and a molecular weight of 378.99 g/mol .[7][8] Its CAS number is 1788054-76-1.[7][8][9] The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][2] The specific substitutions on this molecule—a bromine, an iodine, a methyl group, and an N-acetyl group—are expected to significantly influence its physicochemical and biological properties. The presence of both bromine and iodine offers potential for selective, sequential cross-coupling reactions, making it a versatile intermediate for further chemical exploration.[10]
Compound Identification:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1788054-76-1[7][8][9] |
| Molecular Formula | C₁₀H₈BrIN₂O[7] |
| Molecular Weight | 378.99 g/mol [7][11] |
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[12] Impurities typically lead to a depression and broadening of the melting point range.
Experimental Protocol: Capillary Melting Point Determination
This protocol utilizes a standard melting point apparatus with a heated metal block.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[12][13]
-
Take a glass capillary tube, sealed at one end, and dip the open end into the powdered sample.[14]
-
Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[13][14][15]
-
-
Measurement:
-
Insert the packed capillary tube into the melting point apparatus.[14]
-
For an initial, rapid determination, heat the sample at a rate of approximately 10°C/min to estimate the approximate melting point range.[14]
-
Allow the apparatus to cool sufficiently.
-
Prepare a new capillary with the sample for a precise measurement.
-
Heat the sample rapidly to about 15-20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[14]
-
Record the temperature at which the first drop of liquid appears (T₁).[13]
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).[13]
-
The melting point is reported as the range T₁ - T₂.
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Causality of Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the sample is in equilibrium with the heating block and the thermometer.[14] Rapid heating can lead to an erroneously high and broad melting point range.
Visualization of Melting Point Determination Workflow:
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Structure Elucidation of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile biological activities and synthetic tractability make it a focal point in drug discovery. This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of a novel derivative, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone . The primary analytical challenge lies in unambiguously determining the site of N-acylation, a common ambiguity in the functionalization of N-heterocycles. We will detail a self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and the gold standard of X-ray crystallography to establish an unimpeachable structural assignment.
Introduction: The Analytical Challenge
The synthesis of this compound proceeds via the acylation of the precursor, 5-Bromo-3-iodo-6-methyl-1H-indazole. Indazole possesses two non-equivalent nitrogen atoms, N1 and N2, both of which are potential sites for acylation.[1] While N1-acylation is often the thermodynamically more stable and favored outcome, kinetic products or specific reaction conditions can lead to the formation of the N2 isomer.[3][4] Therefore, rigorous analytical characterization is not merely confirmatory but essential to ascertain the precise molecular architecture, which in turn dictates its biological activity and intellectual property value.
This guide explains the causality behind our multi-pronged analytical strategy, designed to build a robust, cross-validated structural proof.
Figure 2: The two possible regioisomers for acylation. Note: As I cannot generate images, placeholder image paths are used. A real diagram would show the chemical structures with atoms numbered.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and avoids overlapping solvent signals in key regions.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC), optimized for a J-coupling of 8 Hz.
-
Data Interpretation & Expected Results
¹H and ¹³C NMR Predictions: The 1D spectra will confirm the pieces of the puzzle.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.15 | s | 1H | H-4 |
| ~7.90 | s | 1H | H-7 |
| ~2.70 | s | 3H | -COCH₃ |
| ~2.50 | s | 3H | C6-CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169.5 | C=O |
| ~141.0 | C-7a |
| ~139.5 | C-3 |
| ~135.0 | C-6 |
| ~128.0 | C-4 |
| ~125.0 | C-5 |
| ~118.0 | C-3a |
| ~115.0 | C-7 |
| ~26.5 | -COCH₃ |
| ~17.0 | C6-CH₃ |
The HMBC Decisive Correlation: The HMBC spectrum provides the conclusive link. The protons of the acetyl methyl group are the perfect probe.
-
For the N1-Isomer: A 3-bond correlation is expected from the acetyl methyl protons (~2.70 ppm) to the C-7a carbon (~141.0 ppm).
-
For the N2-Isomer: A 3-bond correlation would instead be observed from the acetyl methyl protons to the C-3 carbon (~139.5 ppm). [3] The presence of the H(acetyl)-to-C(7a) correlation and the absence of an H(acetyl)-to-C(3) correlation is definitive proof of N1 acylation.
Figure 3: Diagnostic HMBC correlations to differentiate N1 and N2 isomers.
Ultimate Confirmation: Single-Crystal X-ray Crystallography
Authoritative Grounding: While the spectroscopic data, when correctly interpreted, provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the universally accepted "gold standard" for absolute structure determination. [5]It provides an unambiguous 3D map of electron density, revealing the precise spatial arrangement of every atom and confirming connectivity, regiochemistry, and stereochemistry without interpretation.
Experimental Protocol: X-ray Diffraction
-
Crystallization: High-quality single crystals are grown, typically via slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). This is often the most challenging, rate-limiting step. [6]2. Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα) as the crystal is rotated. [7]3. Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built and refined against the experimental data until a high degree of agreement is achieved. [6][7]
Expected Outcome
The refined crystal structure would provide a definitive, visual confirmation of the N1-acylation, showing the acetyl group covalently bonded to the N1 position of the indazole ring. It would also provide precise bond lengths and angles, contributing to a deeper understanding of the molecule's conformation.
Conclusion: A Self-Validating Structural Proof
By systematically employing this multi-technique approach, we construct a self-validating argument for the structure of This compound .
-
HRMS confirms the elemental composition and the presence of key halogens.
-
1D NMR verifies the existence of all constituent proton and carbon environments.
-
2D HMBC NMR provides the decisive evidence for the N1-acylation by establishing a clear connectivity pathway between the acetyl group and the C-7a position of the indazole core.
-
X-ray Crystallography , if performed, offers the final, irrefutable proof of the 3D structure.
This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides the trustworthy data required for publication, patent filing, and advancement of drug development programs.
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Al-Hourani, B. J., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available at: [Link]
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Little, J. D., & Little, R. D. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Pathare, R. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]
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Wang, P., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. Available at: [Link]
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ResearchGate. (n.d.). 13 C NMR of indazoles. ResearchGate. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Jasinski, J. P. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
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ResearchGate. (2024). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone (CAS 1788054-76-1). As a substituted indazole, this molecule holds potential as a versatile building block in medicinal chemistry and drug discovery. Accurate structural elucidation through modern spectroscopic techniques is paramount for its application in synthetic chemistry and for understanding its structure-activity relationships. This document outlines the theoretical basis and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While experimentally derived spectra for this specific molecule are available from commercial suppliers[1], this guide will present a detailed, predicted spectroscopic profile based on established principles and data from analogous structures to serve as a practical reference for researchers in the field.
Introduction: The Significance of Spectroscopic Elucidation
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific functionalization of the indazole ring, as seen in this compound, with bromo, iodo, methyl, and acetyl groups, offers multiple points for further chemical modification. The bromine and iodine atoms, for instance, can serve as "synthetic handles" for metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Given the potential for isomeric substitution on the indazole ring (e.g., N-1 vs. N-2 acylation), unambiguous characterization is not merely a procedural step but a critical cornerstone of synthesis validation. Spectroscopic analysis provides a detailed "fingerprint" of the molecule, confirming its identity, purity, and structure. This guide is designed to provide researchers with the foundational knowledge to perform and interpret these analyses with confidence.
Molecular Structure and Predicted Spectroscopic Profile
The structural integrity of this compound is the basis for its predicted spectroscopic characteristics. The presence of various functional groups and a substituted aromatic system leads to a rich and informative set of spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-4 | The H-4 proton is deshielded by the anisotropic effect of the adjacent pyrazole ring and is a singlet due to the lack of adjacent protons. |
| ~7.8 | s | 1H | H-7 | The H-7 proton is also a singlet due to substitution at the C-6 position. Its chemical shift is influenced by the acetyl group at N-1. |
| ~2.8 | s | 3H | -COCH₃ | The methyl protons of the acetyl group are in a typical region for such a functional group and appear as a sharp singlet. |
| ~2.5 | s | 3H | Ar-CH₃ | The methyl group attached to the benzene ring is expected to be a singlet in the aromatic methyl region. |
2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will be characterized by signals in the aromatic region for the indazole core and downfield signals for the carbonyl and halogen-substituted carbons.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C=O | The carbonyl carbon of the acetyl group is expected to be significantly downfield. |
| ~145 | C-7a | A quaternary carbon in the aromatic system. |
| ~140 | C-5 | The carbon atom bearing the bromine atom will be shifted downfield. |
| ~135 | C-6 | The carbon atom with the methyl substituent. |
| ~128 | C-4 | Aromatic CH carbon. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~115 | C-3a | A quaternary carbon in the aromatic system. |
| ~90 | C-3 | The carbon atom bearing the iodine atom is expected to be significantly upfield due to the heavy atom effect. |
| ~25 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |
| ~21 | -COCH₃ | The methyl carbon of the acetyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
Predicted Data (Electron Impact - EI)
| m/z | Interpretation | Rationale |
| 378/380 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| 336/338 | [M - CH₂CO]⁺ | A common fragmentation pattern involving the loss of a ketene radical from the acetyl group. |
| 251 | [M - I]⁺ | Loss of the iodine atom. |
| 43 | [CH₃CO]⁺ | The acylium ion is a common and often abundant fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (methyl) |
| ~1700 | Strong | C=O stretching (acetyl ketone) |
| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1370 | Medium | C-H bending (methyl) |
| ~1250 | Strong | C-N stretching |
| ~850 | Strong | C-H bending (out-of-plane, isolated aromatic protons) |
Methodologies for Spectroscopic Data Acquisition
To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential.
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 5 seconds.
-
Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion.
-
-
Data Processing: Process the raw data to obtain a mass spectrum. Use the instrument's software to calculate the exact mass and predict the elemental composition of the molecular ion.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a robust framework for understanding and obtaining the necessary NMR, MS, and IR data. By combining these techniques, researchers can confidently verify the structure and purity of this versatile indazole derivative, paving the way for its use in the synthesis of novel compounds with potential therapeutic applications.
References
Sources
A Comprehensive Technical Guide to 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone (CAS Number: 1788054-76-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, a halogenated indazole derivative of significant interest in medicinal chemistry. We will explore its chemical identity, a plausible synthetic pathway with detailed experimental considerations, expected analytical data, and its potential applications in drug discovery, particularly in the realm of kinase inhibition.
Core Compound Identity
This compound is a synthetic heterocyclic compound featuring a core indazole scaffold. The strategic placement of bromo, iodo, methyl, and acetyl functional groups provides a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules.
| Property | Value | Source |
| CAS Number | 1788054-76-1 | N/A |
| Molecular Formula | C₁₀H₈BrIN₂O | N/A |
| Molecular Weight | 378.99 g/mol | N/A |
| Canonical SMILES | CC1=CC2=C(C=C1Br)N(N=C2I)C(=O)C | N/A |
| InChI Key | N/A | N/A |
Synthetic Strategy and Rationale
Proposed Synthetic Workflow
The overall synthetic strategy is outlined below. The rationale behind this multi-step synthesis is to introduce the functional groups in a controlled and regioselective manner.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Rationale: The introduction of an acetyl group at the N1 position of the indazole ring serves two primary purposes. Firstly, it acts as a protecting group, preventing unwanted side reactions at this nitrogen during subsequent electrophilic substitution. Secondly, the acetyl group modifies the electronic properties of the indazole ring, which can influence the regioselectivity of the subsequent iodination step.
Protocol:
-
To a solution of 5-bromo-6-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanone.
Rationale: The C3 position of the indazole ring is generally susceptible to electrophilic substitution. The presence of the N-acetyl group can further activate this position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Protocol:
-
Dissolve 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanone (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-iodosuccinimide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Expected Analytical Data
While experimental data for the title compound is not publicly available, the following are expected 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds.
| 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (101 MHz, CDCl₃) δ (ppm) |
| ~ 8.0-8.2 (s, 1H, Ar-H) | ~ 170 (C=O) |
| ~ 7.5-7.7 (s, 1H, Ar-H) | ~ 140-145 (Ar-C) |
| ~ 2.8 (s, 3H, COCH₃) | ~ 130-135 (Ar-C) |
| ~ 2.5 (s, 3H, Ar-CH₃) | ~ 120-125 (Ar-C) |
| ~ 115-120 (Ar-C) | |
| ~ 90-95 (C-I) | |
| ~ 25-30 (COCH₃) | |
| ~ 15-20 (Ar-CH₃) |
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, including several approved drugs.[1][2] The specific functionalization of this compound makes it a particularly attractive intermediate for the development of novel therapeutics, especially kinase inhibitors.[3][4][5]
Role as a Kinase Inhibitor Scaffold
The bromo and iodo substituents on the indazole ring serve as versatile synthetic handles for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize binding to the target kinase.
-
The 3-iodo group is particularly reactive and can be readily displaced in palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkynyl groups. These groups can be designed to interact with specific pockets within the ATP-binding site of a kinase.
-
The 5-bromo group offers an orthogonal site for functionalization, allowing for the introduction of additional substituents that can modulate the compound's solubility, metabolic stability, and pharmacokinetic properties.
Logical Flow of Application in Drug Discovery
Caption: Application of the title compound in a typical drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of well-established reactions. The strategic placement of its functional groups provides multiple avenues for diversification, making it an ideal starting point for the development of novel kinase inhibitors and other targeted therapeutics. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their drug discovery endeavors.
References
Sources
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- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"molecular weight of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
For professionals in the fields of chemical research, drug discovery, and analytical sciences, the precise determination of a molecule's physicochemical properties is a foundational requirement for advancing any research endeavor. This guide provides a comprehensive technical overview of this compound, a substituted indazole of interest in medicinal chemistry. We will delve into the theoretical calculation of its molecular weight, its experimental verification through mass spectrometry, and the broader context of its synthesis and structural elucidation. This document is structured to provide not just procedural steps, but the scientific rationale that underpins these methodologies.
Introduction to Substituted Indazoles
The indazole scaffold, a bicyclic heteroaromatic system, is a "privileged structure" in medicinal chemistry.[1] These derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Compounds incorporating the indazole nucleus, such as Pazopanib and Niraparib, are utilized as clinical therapeutics, primarily in oncology.[1][2] The specific compound of focus, this compound, features a highly functionalized indazole core. The presence of bromine and iodine atoms provides distinct reactive sites for further chemical modification, such as palladium-catalyzed cross-coupling reactions, making it a valuable building block in the synthesis of complex pharmaceutical agents.[4] The N-acetyl group at the 1-position is a common modification to modulate the compound's properties or to direct the synthesis of more complex derivatives.
Molecular Weight: Theoretical Calculation and Significance
The molecular weight of a compound is a critical parameter, influencing its physical properties, stoichiometry, and biological activity. The molecular formula for this compound is C₁₀H₈BrIN₂O.[5]
Calculation from Molecular Formula
The theoretical molecular weight is calculated by summing the atomic weights of each atom in the molecular formula. The standard atomic weights of the constituent elements are:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Bromine (Br): 79.904 amu[6]
-
Iodine (I): 126.904 amu[7]
-
Nitrogen (N): 14.007 amu[8]
-
Oxygen (O): 15.999 amu[9]
The calculation is as follows:
(10 * 12.011) + (8 * 1.008) + (1 * 79.904) + (1 * 126.904) + (2 * 14.007) + (1 * 15.999) = 378.992 amu
This value is often expressed in g/mol for macroscopic calculations.
Data Summary Table
| Element | Symbol | Count | Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 378.991 |
Note: Minor variations in the final calculated value may arise from the number of significant figures used for atomic weights.
Experimental Verification of Molecular Weight and Formula
While theoretical calculation provides a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[10][11]
The Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] The process involves:
-
Ionization: The sample is vaporized and ionized. For small organic molecules, techniques like Electrospray Ionization (ESI) are common.
-
Acceleration: The ions are accelerated by an electric field.
-
Deflection/Separation: The ions are subjected to a magnetic or electric field, which deflects them based on their m/z ratio.
-
Detection: The deflected ions are detected, and their abundance is recorded.
The output, a mass spectrum, plots ion intensity versus m/z. The peak with the highest m/z value, corresponding to the intact molecule that has lost one electron, is typically the molecular ion peak ([M]⁺).
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically within 5 ppm).[10] This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and iodine (which is monoisotopic) will produce a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity.[12]
Experimental Protocol: Molecular Weight Determination by ESI-TOF Mass Spectrometry
This protocol outlines the general steps for determining the molecular weight of the title compound.
Objective: To confirm the molecular weight and elemental composition of this compound.
Materials:
-
Synthesized this compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Resolution Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in 1 mL of methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL. Add 0.1% formic acid to the final solution to promote protonation ([M+H]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range. This is crucial for achieving high mass accuracy.[11]
-
Sample Infusion: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z for C₁₀H₉BrIN₂O⁺ is approximately 379.999.
-
Analyze the isotopic pattern of this peak. The presence of a peak at m/z+2 with nearly equal intensity will confirm the presence of one bromine atom.
-
Utilize the instrument's software to calculate the elemental composition from the accurate mass measurement. The measured mass should be within 5 ppm of the theoretical mass.
-
Caption: Workflow for HRMS analysis of the target compound.
Synthesis and Structural Characterization
The title compound is synthesized by the N-acetylation of the precursor, 5-bromo-3-iodo-6-methyl-1H-indazole. The selective acylation at the N1 position is a common and crucial transformation in the synthesis of indazole-based drugs.[8]
General Protocol: N1-Acylation of 5-Bromo-3-iodo-6-methyl-1H-indazole
This protocol is a representative method for the N-acetylation of an indazole.
Reaction: 5-bromo-3-iodo-6-methyl-1H-indazole + Acetic Anhydride → this compound
Materials:
-
5-bromo-3-iodo-6-methyl-1H-indazole
-
Acetic anhydride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting indazole in DCM. Add a slight excess of pyridine (as a base and catalyst).
-
Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (typically 1.1-1.5 equivalents) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-acylated indazole.
Caption: General workflow for the synthesis of the target compound.
Elemental Analysis
In addition to mass spectrometry, elemental analysis is a classical method to determine the empirical formula of a compound. This technique involves combusting a known amount of the substance and quantifying the resulting combustion products (CO₂, H₂O, N₂, etc.). For halogenated compounds, specific methods are employed to determine the percentage of bromine and iodine.[13][14] The experimentally determined percentages of C, H, N, Br, and I should align with the theoretical percentages calculated from the molecular formula, providing further validation of the compound's identity.
Conclusion
The molecular weight of this compound is a fundamental property derived from its molecular formula, C₁₀H₈BrIN₂O. A theoretical calculation yields a value of approximately 378.99 g/mol . For research and drug development professionals, the experimental confirmation of this value, along with the molecular formula, is a non-negotiable step in quality control and structural verification. High-resolution mass spectrometry stands as the primary tool for this purpose, offering unparalleled accuracy and confidence in the data. The synthesis and characterization protocols outlined in this guide provide a framework for working with this and similar substituted indazoles, which continue to be a cornerstone in the development of novel therapeutics.
References
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TIGP. (2019). Application of Mass Spectrometry on Small Molecule Analysis. [Link][10]
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Royal Society of Chemistry. (n.d.). Bromine - Element information, properties and uses. Periodic Table. [Link][6]
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Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses Procedure. [Link][6]
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link][11]
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Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. ACS Publications. [Link][8]
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Khan, I., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link][3]
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ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. [Link][15]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link][16]
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Unknown. (n.d.). Element analysis. [Link]
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Yao, Y., et al. (n.d.). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. PubMed Central. [Link][17]
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SciSpace. (2013). Computational mass spectrometry for small molecules. [Link][18]
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Royal Society of Chemistry. (n.d.). Iodine - Element information, properties and uses. Periodic Table. [Link][7]
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Reddy, Y. V. R., et al. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 6(6), 411-417. [Link][19]
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Baker, R. H., & Barkenbus, C. (n.d.). Detection of the elements in organic compounds. ACS Publications. [Link][20]
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Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. [21]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link][13]
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Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. [Link][14]
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Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Periodic Table. [Link][9]
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"literature review of N-acylated indazoles"
An In-Depth Technical Guide to the Synthesis and Application of N-Acylated Indazoles For Researchers, Scientists, and Drug Development Professionals.
Abstract
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] N-acylation of the indazole ring is a critical chemical modification that modulates the scaffold's physicochemical properties and biological activity, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive literature review of N-acylated indazoles, focusing on synthetic methodologies, the principles of regioselectivity, and their applications in drug discovery, with a particular emphasis on their role as kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and summarize key structure-activity relationship (SAR) data to offer field-proven insights for professionals in drug development.
The Indazole Scaffold: A Foundation for Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] This structural feature is fundamental to its chemical reactivity and biological interactions. The indazole motif is a bioisostere of indole and is found in numerous marketed drugs, including the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and the anticancer drugs Pazopanib and Niraparib.[2][5] The versatility of the indazole ring allows for functionalization at various positions, but modification at the nitrogen atoms is particularly crucial for tuning the molecule's pharmacological profile.
The Regioselectivity Challenge in N-Acylation
The presence of two reactive nitrogen atoms (N-1 and N-2) in the indazole ring presents a significant synthetic challenge: controlling the regioselectivity of substitution. The distribution of N-1 versus N-2 substituted products is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the substitution pattern on the indazole core.
For N-acylation, the N-1 acylated product is often the thermodynamically more stable regioisomer.[5] While kinetic control might initially favor the formation of the N-2 acylindazole, isomerization can occur under certain reaction conditions to yield the N-1 substituted product.[5] This thermodynamic preference is a key principle exploited in many synthetic protocols to achieve high regioselectivity for the desired N-1 acylated derivatives, which are frequently the more biologically active isomers.
Synthetic Methodologies for N1-Acylation
The synthesis of N1-acylated indazoles has evolved from classical multi-step procedures to more efficient one-pot and catalytic methods. The choice of methodology depends on the substrate scope, desired scale, and operational simplicity.
Classical Approaches via Pre-activated Carboxylic Acids
The most traditional method involves the reaction of an indazole with a pre-activated carboxylic acid derivative, such as an acyl chloride or anhydride. This is a straightforward approach but requires the extra step of preparing the activated acid, which can sometimes be unstable.
Oxidative Approaches from Aldehydes
Another strategy involves the oxidative coupling of indazoles with aldehydes. These reactions often utilize an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst.[6]
Modern One-Pot Direct Acylation
Recent advances have focused on direct, one-pot acylation methods that avoid the pre-activation of the carboxylic acid, enhancing step-economy. A particularly effective system utilizes a combination of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O).[6] This system generates a highly reactive mixed anhydride in situ, which then readily acylates the indazole at the N-1 position with high selectivity. This method is noted for its mild reaction conditions, broad substrate scope, and scalability.[6]
Catalytic Methods
N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts for the N-1 acylation of indazoles.[7] These methods offer a metal-free alternative for promoting the acylation reaction.
Diagram 1: Key Synthetic Pathways to N1-Acylated Indazoles
Caption: Overview of major synthetic routes for N1-acylation of indazoles.
Table 1: Comparison of Selected Synthetic Methods for N1-Acylation of Indazole
| Method | Key Reagents | Conditions | General Yields | Advantages | Disadvantages |
| Classical | Acyl Halides/Anhydrides, Base | Varies, often rt to reflux | Moderate to High | Simple, well-established | Requires pre-activation of acid |
| Oxidative | Aldehyde, TBHP, Catalyst | Moderate heat | Good | Uses readily available aldehydes | Requires oxidant, catalyst may be needed |
| One-Pot Direct | Carboxylic Acid, DMAPO, Boc₂O | Mild, low temperature | High to Excellent | High N1 selectivity, step-economical, scalable[6] | Requires stoichiometric activators |
| NHC-Catalyzed | Carboxylic Acid, NHC catalyst | Mild | Good | Metal-free catalysis[7] | Catalyst loading and scope can be limitations |
Applications in Medicinal Chemistry: N-Acylated Indazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The indazole scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors. N-acylation plays a pivotal role in orienting other substituents toward key binding pockets within the kinase active site and in establishing crucial hydrogen bond interactions.
Case Study: N1-Acylated Indazoles as Haspin Inhibitors
Haspin is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target.[8] A recent study detailed the development of novel 5-(4-pyridinyl)indazole derivatives as potent haspin inhibitors. The SAR exploration revealed that N1-acylation of the indazole core was critical for activity. Specifically, coupling with m-hydroxyphenyl acetic acid resulted in a compound with a half-maximal inhibitory concentration (IC₅₀) of 78 nM against haspin.[8] This highlights the power of N-acylation to introduce vectors that can probe and interact with specific regions of the enzyme's active site.
Diagram 2: Simplified Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a kinase active site by an N-acylated indazole.
Table 2: Example Structure-Activity Relationship (SAR) Data for N1-Acylated Indazole Kinase Inhibitors
(Note: This table is illustrative, based on principles described in the literature, such as the discovery of indazole amide ERK1/2 inhibitors and haspin inhibitors.[4][8])
| Compound ID | N1-Acyl Group | C3-Substituent | C5-Substituent | Kinase IC₅₀ (nM) |
| 1a | Acetyl | H | H | >10,000 |
| 1b | Benzoyl | H | H | 1,500 |
| 2a | (3-hydroxyphenyl)acetyl | H | 4-pyridinyl | 78[8] |
| 2b | (phenyl)acetyl | H | 4-pyridinyl | 320 |
| 3a | (4-chlorophenyl)amide | 2-aminopyrimidine | H | 50 |
The data illustrates that the nature of the N1-acyl group is a critical determinant of potency. Small aliphatic groups (1a) are generally inactive, while larger aromatic and heteroaromatic groups that can form specific interactions within the kinase active site lead to highly potent compounds (2a, 3a).
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. Below is a representative protocol for the one-pot N1-acylation of indazole, adapted from established literature procedures.[6]
Protocol: DMAPO/Boc₂O-Mediated One-Pot N1-Acylation of Indazole
Objective: To synthesize an N1-acylated indazole from a carboxylic acid and 1H-indazole in a single, efficient step.
Materials:
-
1H-Indazole (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)
-
4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equiv), DMAPO (1.5 equiv), and anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add Boc₂O (1.5 equiv) portion-wise to the stirred solution. The formation of a mixed anhydride intermediate will occur. Maintain stirring at 0 °C for 30 minutes. Causality Note: This low-temperature activation step is crucial to ensure the controlled formation of the mixed anhydride while minimizing side reactions.
-
Indazole Addition: Add 1H-Indazole (1.0 equiv) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC or LC-MS for completion). Self-Validation: The reaction progress should be monitored to confirm the consumption of the starting indazole and the formation of a single major, less polar product (the N1-acylated indazole).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N1-acylated indazole.
Conclusion and Future Outlook
N-acylated indazoles represent a cornerstone of modern medicinal chemistry, offering a synthetically accessible and highly tunable scaffold for drug discovery.[3] Efficient and regioselective synthetic methods, particularly one-pot procedures, have streamlined access to vast libraries of these compounds for biological screening.[6] The demonstrated success in developing potent kinase inhibitors underscores the value of this chemical class.[4][8]
Future research will likely focus on developing even more sustainable and atom-economical catalytic methods for N-acylation. Furthermore, the exploration of N-acylated indazoles will continue to expand into new therapeutic areas, driven by an ever-deepening understanding of their structure-activity relationships and mechanisms of action.
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Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. [Link]
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The Discovery of Novel Indazole Derivatives: From Privileged Scaffold to Preclinical Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique combination of structural rigidity, synthetic tractability, and the ability to engage in crucial hydrogen bonding interactions has propelled its use in the development of numerous therapeutic agents.[1] Indazole derivatives exhibit a vast spectrum of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] This has culminated in several FDA-approved drugs, such as the kinase inhibitors Pazopanib, Niraparib, and Axitinib, which underscore the clinical significance of this core.[4][9][10][11] This technical guide provides a comprehensive overview of the discovery process for novel indazole derivatives, designed for professionals in drug development. We will navigate the journey from the rationale behind the scaffold's utility, through modern synthetic strategies and target validation, to the critical principles of lead optimization and structure-activity relationship (SAR) analysis.
Part 1: The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The designation of indazole as a privileged scaffold stems from its inherent physicochemical properties that make it an ideal starting point for drug design. It often serves as a bioisostere for the native indole nucleus, providing a metabolically more stable alternative while preserving key binding interactions.[2][3]
Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4][12] This structural feature is crucial, as the position of the nitrogen-bound hydrogen can dictate the molecule's role as a hydrogen bond donor, significantly influencing its binding affinity to biological targets. Furthermore, the indazole core can function as an effective ATP surrogate, enabling it to competitively bind to the ATP-binding site of protein kinases, a major class of drug targets.[1] This ability is central to the success of many indazole-based anticancer agents.
Part 2: Modern Synthetic Strategies for Indazole Core Construction
The efficient and versatile synthesis of the indazole core is paramount for generating diverse compound libraries for screening. While classical methods exist, modern organic synthesis has introduced highly efficient and regioselective strategies.
Key Synthetic Methodologies
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy involves the direct functionalization of C-H bonds, offering an atom-economical route to construct the indazole ring. Rhodium and Palladium catalysts are frequently employed to mediate the cyclization of substrates like arylimidates with nitrosobenzenes, providing direct access to substituted 1H-indazoles.[13] The primary advantage is the ability to forge the heterocyclic ring in a single, efficient step from readily available starting materials.
-
[3+2] Dipolar Cycloaddition: This approach constructs the five-membered pyrazole ring portion of the indazole scaffold through a cycloaddition reaction. A common variant involves the reaction of an in situ generated aryne with a diazo compound precursor, such as an N-tosylhydrazone.[14] This method is known for its high yields and the ability to generate 3-substituted indazoles, a key functionalization handle for medicinal chemistry.[13][14]
-
Copper-Catalyzed Intramolecular Cyclization: An evolution of classical methods, this strategy often utilizes o-haloaryl N-sulfonylhydrazones as precursors. In the presence of a copper catalyst, an intramolecular C-N bond formation occurs to yield the 1H-indazole core.[4] This method is valued for its operational simplicity and tolerance of various functional groups on the aromatic ring.[4]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Transition-Metal C-H Activation | Good to Excellent | Broad tolerance for functional groups. | High atom economy, direct functionalization. | Requires specific directing groups, catalyst cost. |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[13] | Broad, especially for hydrazone component.[13] | High yields, excellent for 3-substitution.[13] | Requires synthesis of precursors (e.g., hydrazones).[13][14] |
| Copper-Catalyzed Cyclization | Good | Tolerates various aryl substitutions. | Lower catalyst loading, milder conditions than older methods.[4] | Precursor synthesis involves multiple steps. |
Visualization: General Synthetic Workflow
Caption: A simplified workflow for Rh(III)-catalyzed synthesis of 1H-indazoles.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles[13]
This protocol is a self-validating system; successful formation of the product, confirmed by NMR and MS analysis, validates the reaction's efficacy.
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the arylimidate (1.0 eq, 0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).
-
Solvent and Reactant Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (1.2 eq, 0.24 mmol) via syringe.
-
Reaction Execution: Seal the tube and place the mixture in a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
Work-up and Isolation: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite® to remove metal salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1H-indazole derivative.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 3: Target Identification and Biological Validation
The broad therapeutic potential of indazoles is a direct result of their ability to interact with a wide array of biological targets.[8] Among these, protein kinases are arguably the most significant, particularly in the context of oncology.[9][15]
Indazoles as Potent Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of cancer.[1] Indazole derivatives are particularly adept at targeting these enzymes. The N1-H of the indazole core often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[9] This foundational interaction anchors the molecule, allowing substituents at other positions to engage with adjacent hydrophobic and hydrophilic pockets, thereby conferring potency and selectivity.
Key Kinase Targets for Indazole Derivatives:
-
VEGFR/FGFR: Vascular Endothelial Growth Factor Receptor and Fibroblast Growth Factor Receptor are key regulators of angiogenesis (new blood vessel formation), a process essential for tumor growth.[6][9][16] Pazopanib is a notable VEGFR inhibitor.[4]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive oncology targets.[4][6]
-
Aurora Kinases: Essential for cell cycle regulation, their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6][17]
-
Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a validated therapeutic strategy.[4][6]
Visualization: VEGFR Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric P³²-ATP)
This protocol provides a definitive measure of a compound's ability to inhibit a specific kinase.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the indazole test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding an ATP mixture containing a known concentration of unlabeled ATP and a tracer amount of radioactive [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with dilute phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis (Validation): Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Part 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once an initial "hit" compound is identified, the iterative process of lead optimization begins. This involves systematically modifying the molecule's structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
Key Principles of Indazole SAR
The functionalization of the indazole core at different positions has predictable effects on its biological activity, particularly as a kinase inhibitor.[18]
-
N1-Substitution: Groups at this position often extend into the solvent-exposed region of the ATP-binding site. This site can be modified to enhance solubility and fine-tune pharmacokinetic properties without disrupting the core binding interaction.[19]
-
N2-Substitution: While less common for hinge-binding motifs, N2-substitution is a key feature of certain inhibitors like Pazopanib. It dramatically alters the molecule's geometry and directs other substituents toward different pockets within the active site.[11]
-
C3-Substitution: This position is critical. Substituents here often point towards the "gatekeeper" residue of a kinase. Modifying the C3 group is a primary strategy for achieving selectivity between different kinases.[9]
-
C4, C5, C6, C7-Substitutions: The benzene ring portion of the scaffold allows for fine-tuning. Substituents at these positions can occupy hydrophobic pockets, form additional hydrogen bonds, or block metabolic soft spots to improve the compound's half-life.[4][19]
Visualization: The Iterative Cycle of Drug Discovery
Caption: The iterative cycle of lead optimization in drug discovery.
Data Presentation: Hypothetical SAR Table for an Indazole-Based FGFR1 Inhibitor
The following table illustrates how systematic modifications can impact inhibitory potency. This data is representative of typical SAR studies.[9][20]
| Compound | R1 (N1-position) | R3 (C3-position) | R6 (C6-position) | FGFR1 IC₅₀ (nM) |
| Hit-1 | -H | -Phenyl | -H | 1500 |
| Opt-1a | -CH₃ | -Phenyl | -H | 1200 |
| Opt-1b | -H | 3-aminophenyl | -H | 450 |
| Opt-1c | -H | -Phenyl | -F | 250 |
| Lead-1 | -H | 3-aminophenyl | -F | 25 |
| Lead-2 | -H | 3-aminophenyl | 2,6-difluorophenyl | 4.1 |
Causality behind the Data:
-
Opt-1a vs. Hit-1: Small alkylation at N1 has a minor effect, suggesting this vector is not critical for potency.
-
Opt-1b vs. Hit-1: Adding an amino group at the C3-phenyl substituent dramatically improves potency, likely by forming a new hydrogen bond in the active site.
-
Opt-1c vs. Hit-1: A fluorine at C6 enhances potency, possibly by occupying a small hydrophobic pocket or by altering the electronics of the ring system.[9]
-
Lead-1 & Lead-2: Combining the beneficial modifications from Opt-1b and Opt-1c leads to a synergistic improvement in activity, resulting in a potent lead compound. Further elaboration at the C6-position leads to an even more potent inhibitor.[9]
Conclusion and Future Perspectives
The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[7] Its proven success, rooted in its favorable structural and chemical properties, ensures its continued prominence in drug discovery campaigns.[1] The future of indazole-based drug discovery will likely focus on several key areas: expanding the application of this scaffold to new and challenging biological targets beyond kinases, leveraging computational chemistry and machine learning for more predictive and rational design, and employing novel synthetic methodologies like photoredox and flow chemistry to access previously unattainable chemical space.[2] By integrating these advanced techniques with the solid foundation of medicinal chemistry principles, the discovery of the next generation of indazole-based medicines is not just a possibility, but an inevitability.
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A Technical Guide to the Preliminary Screening of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone: A Novel Indazole Derivative
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the indazole nucleus stands out as a "privileged scaffold".[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is present in numerous clinically approved drugs and late-stage clinical candidates.[1][3] The therapeutic breadth of indazole derivatives is remarkable, spanning applications as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][4]
The specific compound at the heart of this guide, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , represents a deliberate exploration of chemical space. The strategic incorporation of halogen atoms (bromine and iodine) is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[5][6] Halogen bonds can enhance binding affinity and selectivity for biological targets.[7][8] The methyl group at the 6-position and the acetyl group at the N1-position further contribute to the molecule's unique physicochemical profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary biological screening of this novel indazole derivative. It is structured not as a rigid template, but as a logical progression of scientific inquiry, reflecting the autonomous decision-making process inherent in early-stage drug discovery. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Section 1: Synthesis and Characterization
While the specific synthesis of this compound is not yet documented in the public domain, a plausible synthetic route can be extrapolated from known indazole chemistry. A potential multi-step synthesis could commence from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and subsequent halogenation and N-acetylation steps. The synthetic pathway for a similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, has been described in the patent literature and can serve as a foundational reference.[11]
Upon successful synthesis, rigorous characterization of the compound is paramount. This would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
For the purpose of this guide, we will assume the successful synthesis and purification of this compound to a purity of >98%.
Section 2: Rationale for Preliminary Screening Cascade
The initial screening of a novel compound is a critical phase aimed at identifying its potential pharmacological activities.[12] This process informs the decision to commit further resources to more in-depth studies.[13] Given the well-documented biological activities of indazole derivatives, a logical starting point for our preliminary screening cascade includes antiproliferative and antimicrobial assays.[14][15] Additionally, a conceptual framework for future enzyme inhibition screening will be outlined, as many indazole-containing drugs function as enzyme inhibitors.[3][16]
The following diagram illustrates the proposed preliminary screening workflow:
Caption: Preliminary screening workflow for the test compound.
Section 3: Antiproliferative Activity Screening
A significant number of indazole derivatives exhibit potent anti-cancer properties.[17] Therefore, a primary focus of the preliminary screening is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.
Assay of Choice: The XTT Assay
For evaluating cell viability and cytotoxicity, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method. Unlike the related MTT assay, the formazan product of XTT reduction is water-soluble, eliminating a solubilization step and thereby reducing potential errors and simplifying the protocol.[18] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan dye.[19]
Detailed Experimental Protocol: XTT Assay
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Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, and HCT116 - colorectal carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are incubated for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A preliminary single-point screen is often conducted at a concentration of 10 µM.[20] The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the test compound at various concentrations. Control wells receive medium with the same concentration of DMSO as the treated wells (vehicle control).
-
Incubation: The plates are incubated for 48-72 hours.
-
XTT Reagent Preparation and Addition: The XTT labeling reagent and electron-coupling reagent are mixed according to the manufacturer's instructions immediately before use. 50 µL of the XTT solution is added to each well.
-
Final Incubation and Absorbance Measurement: The plates are incubated for an additional 2-4 hours to allow for the development of the formazan color. The absorbance is then measured using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.
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Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100 The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.[21]
Hypothetical Data Presentation
The results of the antiproliferative screening can be summarized in a table for clear comparison.
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | Lung Carcinoma | 8.2 | 0.9 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 1.2 |
| HCT116 | Colorectal Carcinoma | 6.7 | 0.8 |
Section 4: Antimicrobial Activity Screening
The indazole scaffold is also known to be a component of various antimicrobial agents.[1] A preliminary assessment of the antimicrobial activity of this compound is therefore a logical step.
Assay of Choice: The Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative technique for preliminary antimicrobial screening.[22][23] It is a simple, cost-effective, and rapid method to determine if a compound possesses antimicrobial activity against a panel of microorganisms.[24] The principle involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[22]
Detailed Experimental Protocol: Disk Diffusion Assay
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Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans) are cultured in appropriate broth media overnight. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.[24]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Disk Preparation and Application: Sterile paper disks (6 mm in diameter) are impregnated with a known amount of the test compound (e.g., 30 µg). The disks are allowed to dry and then placed onto the surface of the inoculated agar plates using sterile forceps.
-
Controls: A disk impregnated with the solvent (e.g., DMSO) is used as a negative control, and disks containing standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are used as positive controls.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measurement and Interpretation: The diameter of the zone of inhibition is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized guidelines, although for a novel compound, the presence and size of the zone are the primary indicators of activity.
Hypothetical Data Presentation
The results of the antimicrobial screening can be presented in a clear tabular format.
| Test Microorganism | Gram Stain/Type | Zone of Inhibition (mm) - Test Compound (30 µ g/disk ) | Zone of Inhibition (mm) - Ciprofloxacin (5 µ g/disk ) | Zone of Inhibition (mm) - Fluconazole (25 µ g/disk ) |
| Staphylococcus aureus | Gram-positive | 14 | 25 | N/A |
| Escherichia coli | Gram-negative | 0 | 30 | N/A |
| Candida albicans | Fungus | 11 | N/A | 22 |
Section 5: Conceptual Framework for Enzyme Inhibition Screening
Many successful drugs containing the indazole scaffold function by inhibiting specific enzymes, such as kinases or poly(ADP-ribose) polymerase (PARP).[3] A logical next step, should the antiproliferative screening yield promising results, would be to screen the compound against a panel of relevant enzymes.
Rationale and Approach
Enzyme assays are fundamental to modern drug discovery for identifying and characterizing how small molecules modulate enzyme activity.[25][26] A high-throughput screen (HTS) against a diverse kinase panel, for instance, could reveal potential targets responsible for the observed cytotoxic effects.[27]
Workflow for Enzyme Inhibition Screening
The following diagram outlines a conceptual workflow for enzyme inhibition screening:
Caption: Conceptual workflow for enzyme inhibition screening.
Section 6: Early ADME Considerations
In parallel with preliminary efficacy screening, it is crucial to evaluate the drug-like properties of a novel compound.[28] In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide early insights into the pharmacokinetic profile of a potential drug candidate, helping to identify liabilities that could lead to failure in later stages of development.[9][29] Key early ADME assays include assessments of solubility, permeability, and metabolic stability.[30]
Conclusion and Future Directions
This guide has provided a comprehensive framework for the preliminary biological screening of the novel compound, this compound. The proposed workflow, encompassing antiproliferative and antimicrobial assays, is grounded in the established pharmacological profile of the indazole scaffold. The hypothetical data presented illustrates how clear and concise reporting can facilitate decision-making.
Should this initial screening reveal significant biological activity, the subsequent steps would involve more detailed dose-response studies, determination of the mechanism of action, and a broader screening against other potential targets. The journey from a novel compound to a viable drug candidate is long and complex, but a methodologically sound and logically structured preliminary screening is the indispensable first step.
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Methodological & Application
Application Notes and Protocols for the Characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone as a Potential Kinase Inhibitor
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. In recent years, indazole derivatives have gained significant attention as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major focus of drug discovery efforts.[3] Several FDA-approved anticancer drugs, such as axitinib and pazopanib, feature the indazole scaffold, underscoring its therapeutic potential.[1]
This application note provides a comprehensive guide for researchers and drug development professionals on the experimental characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone . This novel compound, with its unique substitution pattern of bromo, iodo, and methyl groups on the indazole ring, presents an intriguing candidate for investigation as a kinase inhibitor. The presence of halogens can modulate the compound's electronic properties and lipophilicity, potentially influencing its binding affinity and selectivity for target kinases.[4] The acetyl group at the N-1 position may also play a role in its biological activity.
The protocols detailed herein are designed to provide a robust framework for assessing the compound's inhibitory activity against specific kinases, evaluating its cytotoxic effects on cancer cells, and elucidating its mechanism of action by analyzing its impact on intracellular signaling pathways.
Compound Properties and Handling
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in experimental settings.
| Property | Value |
| CAS Number | 1788054-76-1[5] |
| Molecular Formula | C10H8BrIN2O |
| Molecular Weight | 378.99 g/mol |
| Appearance | Solid (form may vary) |
| Purity | >95% (recommended for biological assays) |
Storage and Handling:
-
Store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, temperatures of -20°C are recommended.
-
Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).
-
When preparing dilutions for cellular assays, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
Experimental Protocols
The following protocols provide a step-by-step guide to characterizing the biological activity of this compound.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Principle: Kinase activity results in the conversion of ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal.[3]
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
This compound
-
Kinase of interest and its corresponding substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the compound in DMSO, starting from a 1 mM stock solution. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C in 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: Western Blot Analysis of a Target Signaling Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with the compound.[7]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target protein (total and phosphorylated forms) and then with a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.[7]
Caption: Workflow for Western blot analysis of signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the total protein band.
-
Compare the levels of protein phosphorylation in treated samples to the untreated control.
Hypothetical Signaling Pathway Inhibition
Based on the prevalence of indazole-based kinase inhibitors, we can hypothesize that this compound may target a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a foundational set of protocols to begin the characterization of this compound as a potential kinase inhibitor. By systematically evaluating its in vitro inhibitory activity, cellular effects, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The methodologies described herein are robust, widely used in the field of drug discovery, and can be adapted to investigate other novel compounds.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
- Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Royal Society of Chemistry. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
- PubMed. (2016, November 29). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Bentham Science Publishers. (2021, October 1). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays.
- MySkinRecipes. 1-(5-Bromo-1H-indazol-3-yl)ethanone.
- Thermo Fisher Scientific. Dissect Signaling Pathways with Multiplex Western Blots.
- Cell Signaling Technology. Western Blotting Protocol.
- Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- protocols.io. (2023, September 23). In vitro kinase assay.
- Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- ChemicalBook. (2025, October 14). This compound (CAS 1788054-76-1).
- BenchChem. Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation.
- BLD Pharm. This compound.
- Sigma-Aldrich. 1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one.
- BenchChem. Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. This compound | 1788054-76-1 [chemicalbook.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Screening 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone and its Analogs as Kinase Inhibitors
Abstract
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made the development of specific kinase inhibitors a major focus of modern drug discovery.[2][3] The indazole chemical scaffold has emerged as a "privileged structure" in this field, forming the core of several FDA-approved kinase inhibitors, including pazopanib and axitinib.[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone as a versatile starting point for kinase inhibitor screening campaigns. We detail the strategic value of this compound's unique bifunctional nature for library synthesis and provide robust, step-by-step protocols for a tiered screening cascade—from initial biochemical IC50 determination to critical cell-based validation of target engagement and functional activity.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a bicyclic aromatic heterocycle that has proven to be an exceptionally fruitful scaffold for the development of potent and selective kinase inhibitors.[6] Its structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many successful inhibitors.[7]
The subject of this guide, This compound (hereafter referred to as Compound X ), is not merely another indazole derivative. It is a strategically designed molecular building block. Its key features are:
-
A Privileged Core: The inherent properties of the indazole ring system provide a solid foundation for kinase-directed activity.[4]
-
Dual Halogen Functionality: The presence of both a bromine atom at the 5-position and an iodine atom at the 3-position allows for selective and sequential functionalization.[8] This is paramount for building compound libraries to explore Structure-Activity Relationships (SAR). The greater reactivity of the iodo group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) allows for initial diversification at the C3 position, followed by a secondary coupling at the C5 bromo-position.[8]
This bifunctional nature enables a systematic and efficient exploration of the chemical space around the indazole core, facilitating the optimization of potency and selectivity against a chosen kinase target.
Caption: Structure of Compound X and its key functional sites for diversification.
The Kinase Inhibitor Screening Cascade
A successful screening campaign requires a multi-stage approach to identify compounds that are not only potent inhibitors in a test tube but also effective within the complex environment of a living cell.[9] Many compounds that show promise in initial biochemical assays fail to replicate their success in cell-based models, making a tiered workflow essential.[9]
Our recommended cascade involves three key stages:
-
Primary Biochemical Screen: To determine the direct inhibitory potency (IC50) of the compound against the purified target kinase.
-
Cellular Target Engagement Assay: To confirm that the compound can enter the cell and physically bind to its intended kinase target.
-
Functional Cellular Assay: To verify that target binding translates into the desired biological effect, i.e., inhibition of the kinase's signaling pathway.
Caption: A tiered workflow for kinase inhibitor screening.
Protocol 1: Primary Biochemical Screening (ADP-Glo™ Assay)
This protocol describes a homogeneous, luminescence-based assay to determine the IC50 value of a test compound. The ADP-Glo™ kinase assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10] It is a robust method suitable for high-throughput screening (HTS).[11]
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used to drive a luciferase reaction, generating a light signal proportional to the initial kinase activity.
Materials and Reagents:
-
Target Kinase (recombinant, purified)
-
Kinase-specific peptide substrate
-
Compound X and its analogs, dissolved in 100% DMSO
-
ATP (molecular biology grade)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Step-by-Step Protocol:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for high activity controls (0% inhibition) and wells with a known inhibitor for the target kinase as a positive control.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[12]
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the target kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.[13]
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis & Hypothetical Results:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality should be assessed by calculating the Z' factor from control wells; a value >0.5 indicates a robust assay.[12]
| Compound | Target Kinase | Description | IC50 (nM) |
| Compound X | FGFR1 | Parent Scaffold | 1,250 |
| Analog A | FGFR1 | Suzuki coupling product at C3 | 85 |
| Analog B | FGFR1 | Sonogashira product at C3 | 210 |
| Pazopanib | FGFR1 | Positive Control | 35 |
Table 1: Hypothetical biochemical screening data for Compound X and its derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a known target for indazole-based inhibitors.[4][14]
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol confirms that a compound binds to its target kinase within intact cells. It is a critical step to bridge the gap between biochemical potency and cellular activity.[9]
Principle: The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that enters the cell and binds to the target will displace the tracer, decreasing the BRET signal.[15]
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-Kinase Fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)
-
Test compounds
-
White, 96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding & Transfection: Seed HEK293 cells into a 96-well plate. Co-transfect the cells with the NanoLuc®-Kinase fusion vector according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to the wells at its recommended final concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration to determine the concentration at which 50% of the tracer is displaced (the IC50 for target engagement).
Protocol 3: Functional Cellular Assay (Western Blot)
This protocol assesses whether target engagement by the compound leads to functional inhibition of the kinase signaling pathway. It measures the phosphorylation of a known downstream substrate of the target kinase.[13]
Principle: An active kinase phosphorylates its substrates. Inhibiting the kinase reduces this phosphorylation. Western blotting with a phospho-specific antibody can detect this change, providing a direct readout of the compound's functional efficacy in a cellular context.
Materials and Reagents:
-
Cancer cell line known to depend on the target kinase pathway (e.g., a cell line with an activating mutation).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membranes.
-
Chemiluminescent substrate and imaging system.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for 2-4 hours.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate and a loading control to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for the phospho-protein and normalize them to the total protein or loading control.
-
A dose-dependent decrease in the normalized phospho-protein signal indicates effective functional inhibition of the kinase in cells.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The compound This compound represents a highly valuable starting point for kinase inhibitor discovery programs. Its privileged indazole core combined with strategically placed, differentially reactive halogens provides an ideal platform for medicinal chemists to generate diverse compound libraries. By employing a rigorous screening cascade that progresses from high-throughput biochemical assays to more physiologically relevant cell-based assays for target engagement and functional validation, research teams can efficiently identify and advance potent and selective kinase inhibitor candidates toward preclinical development. The protocols outlined in this guide provide a robust framework for executing such a campaign with scientific integrity.
References
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]
-
Asati, V., & Mahapatra, D. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[4][6] Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[9] Available at: [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.[12] Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
AdooQ BioScience. (n.d.). 6-Bromo-3-iodo-1H-indazole.[8] Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[16] Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.[15] Available at: [Link]
Sources
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- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols: The Strategic Application of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic heteroaromatic system allows for versatile substitution patterns, leading to a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-based drugs, such as Pazopanib and Axitinib, are established treatments for various cancers.[1] This guide focuses on the strategic application of a specific, highly functionalized indazole derivative, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , as a versatile building block in the synthesis of novel therapeutic agents.
While direct biological activity data for this particular compound is not extensively published, its structural features—a brominated and iodinated indazole core with an N-acetyl group—make it an exceptionally valuable intermediate for synthetic chemists. The differential reactivity of the bromine and iodine substituents provides a platform for sequential, site-selective modifications, a crucial advantage in constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value |
| CAS Number | 1788054-76-1[3][4][5] |
| Molecular Formula | C₁₀H₈BrIN₂O[3] |
| Molecular Weight | 378.99 g/mol [3] |
| Appearance | Likely a solid |
| Canonical SMILES | CC(=O)N1N=C(I)C2=C1C=C(Br)C(C)=C2 |
Core Applications in Drug Discovery
The primary utility of This compound lies in its role as a versatile starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The dual halogenation at the C3 and C5 positions is a key feature, enabling sequential cross-coupling reactions.
Sequential Cross-Coupling Reactions: A Platform for Diversity
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise approach to molecular diversification, as illustrated in the workflow below. This strategy is paramount in medicinal chemistry for systematically exploring the chemical space around a core scaffold to optimize biological activity and pharmacokinetic properties.
Caption: Sequential cross-coupling workflow for this compound.
Protocols for Synthetic Transformations
The following protocols are exemplary and may require optimization based on the specific substrate and desired product.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective coupling of a boronic acid at the more reactive C3-iodo position.
Objective: To introduce an aryl or heteroaryl moiety at the C3 position of the indazole core.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired boronic acid (1.1 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-coupled product.
Rationale: The choice of a palladium catalyst and a carbonate base in a mixed aqueous-organic solvent system is a standard and robust condition for Suzuki-Miyaura couplings. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C3 position.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C5-Position
This protocol details the introduction of an amine at the C5-bromo position of the C3-functionalized intermediate from Protocol 1.
Objective: To install a primary or secondary amine at the C5 position, a common feature in many kinase inhibitors.
Materials:
-
C3-functionalized 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanone derivative (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ or NaOtBu (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the C3-functionalized bromo-indazole (1 equivalent), the chosen amine (1.2 equivalents), and the base (Cs₂CO₃ or NaOtBu, 1.5 equivalents) to a dry reaction vessel.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in a small amount of the reaction solvent.
-
Add the anhydrous solvent (toluene or dioxane) to the main reaction vessel, followed by the catalyst pre-mixture.
-
Seal the vessel and heat to 100-120 °C, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting product by column chromatography or preparative HPLC.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The use of a bulky phosphine ligand like Xantphos is often crucial for achieving high yields with sterically hindered or electron-rich/poor substrates. The choice of base can significantly impact the reaction outcome and should be optimized.
Deacetylation for Further N1-Functionalization
The N1-acetyl group can be readily removed under basic conditions (e.g., with NaOH or K₂CO₃ in methanol/water) to provide the free N-H indazole. This allows for subsequent alkylation or arylation at the N1 position, further expanding the molecular diversity. A patent for a related compound describes a similar deacetylation process.[6]
Application in Kinase Inhibitor Design
Many potent kinase inhibitors feature a substituted indazole core. For instance, Entrectinib, an ALK inhibitor, contains a 3-aminoindazole moiety.[2] The workflow described above can be adapted to synthesize novel kinase inhibitors.
Caption: Synthetic pathway towards a potential kinase inhibitor.
By carefully selecting the coupling partners in the Suzuki and Buchwald-Hartwig reactions, and the alkylating agent for the N1 position, chemists can systematically design and synthesize libraries of novel compounds for screening against various kinase targets. The methyl group at the C6 position can also influence the binding affinity and selectivity of the final compound.
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its true potential is realized not as a standalone therapeutic agent, but as a versatile scaffold for the efficient and controlled synthesis of diverse and complex molecules. The differential reactivity of its halogen atoms allows for a logical and stepwise approach to functionalization, making it an ideal starting point for the development of novel drug candidates, particularly in the realm of kinase inhibitors. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this compound in their drug discovery programs.
References
- BenchChem. Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
- BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
- MySkinRecipes. 1-(5-Bromo-1H-indazol-3-yl)ethanone.
- ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Stancan. 1-(5-Bromo-3-iodo-6-methylindazol-1-yl)ethanone, 95% Purity, C10H8BrIN2O, 1 gram.
- A2B Chem. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Sigma-Aldrich. 1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one.
- BenchChem. Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide.
- BenchChem. Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.
- ChemicalBook. This compound.
- APEX science. This compound.
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
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- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Notes and Protocols for the Putative Covalent Probe: 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Introduction: Unveiling a Potential Tool for Kinase Biology
The field of chemical biology continually seeks novel molecular tools to dissect complex biological processes.[1][2] Chemical probes, small molecules that modulate specific protein targets, are indispensable for validating drug targets and understanding cellular signaling pathways.[3][4] Covalent probes, in particular, offer unique advantages, including high potency and prolonged duration of action, by forming a stable bond with their target protein.[5][6] This allows for robust target engagement studies and can provide a pathway to therapeutic development.[5][7]
Herein, we introduce 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , a novel compound with structural features suggesting its potential as a covalent chemical probe, likely targeting the protein kinase family. The indazole core is a well-established scaffold in numerous kinase inhibitors, known for its ability to interact with the ATP-binding site.[8][9][10][11] The presence of bromo and iodo substituents on the indazole ring introduces electrophilic sites that could potentially react with nucleophilic amino acid residues (such as cysteine) within the kinase active site, leading to irreversible inhibition.[12]
This document serves as a comprehensive guide for researchers and drug development professionals on how to approach the characterization and application of this putative probe. We will outline a logical workflow, from initial reactivity assessment and target identification to cellular target engagement and functional assays. The protocols provided are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the inclusion of critical controls.
Part 1: Initial Characterization and Target Identification
The first critical step in evaluating a new chemical probe is to understand its reactivity and identify its cellular targets. Given the electrophilic nature suggested by the iodo and bromo groups, we hypothesize that the primary mechanism of action is covalent modification.
Rationale for a Chemoproteomics Approach
To identify the cellular targets of this compound, a competitive chemoproteomics approach is recommended.[7][13] This technique allows for the proteome-wide identification of proteins that interact with the probe in a cellular context.[14][15] The principle relies on the competition between our probe of interest and a broad-spectrum covalent probe (often targeting cysteine residues) that is tagged with a reporter group (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.[7][13] A reduction in the signal from the tagged probe on a specific protein in the presence of our test compound indicates a direct binding event.
Experimental Workflow: Competitive Chemoproteomics
The following diagram illustrates the workflow for identifying the targets of this compound.
Caption: Workflow for competitive chemoproteomic profiling.
Protocol: Competitive Chemoproteomics for Target Identification
Objective: To identify the protein targets of this compound in a human cell line (e.g., HEK293T or a relevant cancer cell line).
Materials:
-
This compound (resuspended in DMSO)
-
Cell line of interest (e.g., HEK293T)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne or Iodoacetamide-biotin)
-
Streptavidin agarose beads
-
Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice.
-
Clarify lysate by centrifugation to remove insoluble debris.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Labeling:
-
To an equal amount of protein from each condition, add the broad-spectrum cysteine-reactive probe. Incubate as per the manufacturer's recommendations.
-
Quench any unreacted probe.
-
-
Enrichment of Labeled Proteins (for biotin-tagged probes):
-
Incubate the lysates with streptavidin agarose beads to capture biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Reduce and alkylate the resulting peptides.
-
Desalt the peptides prior to LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using a suitable proteomics software suite (e.g., MaxQuant).
-
Quantify the relative abundance of peptides across the different treatment conditions.
-
Proteins whose corresponding cysteine-containing peptides are significantly less abundant in the probe-treated samples compared to the DMSO control are considered potential targets.
-
Part 2: Target Validation and Engagement
Once a list of potential targets has been generated, the next crucial step is to validate these interactions and confirm that the probe engages the target within intact cells.
Rationale for the Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a cellular environment.[16][17][18] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[19] When a probe binds to its target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the probe is a direct indication of target engagement.[17][19]
Experimental Workflow: CETSA for Target Engagement
The following diagram outlines the workflow for performing a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Validation
Objective: To confirm the engagement of this compound with a candidate target protein identified from the chemoproteomics screen.
Materials:
-
This compound (resuspended in DMSO)
-
Cell line expressing the target protein
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Reagents and equipment for protein quantification (e.g., SDS-PAGE, Western blotting apparatus, specific antibody for the target protein)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of the probe for 1-2 hours.
-
-
Harvesting and Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).
-
Include a non-heated control (room temperature).
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the samples by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity of the non-heated control.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and probe-treated samples.
-
A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Isothermal Dose-Response Fingerprinting (ITDRF)
To determine the potency of target engagement in cells, an isothermal dose-response fingerprint (ITDRF) experiment can be performed.[18] In this variation of CETSA, cells are treated with a range of probe concentrations and then heated at a single, fixed temperature (chosen from the melting curve where a significant difference between the treated and untreated samples is observed). The amount of soluble target protein is then plotted against the probe concentration to generate a dose-response curve, from which an EC50 value for target engagement can be derived.
Part 3: Functional Cellular Assays
Confirming target engagement is a critical step, but understanding the functional consequences of this engagement is the ultimate goal. Once the target (e.g., a specific kinase) is validated, a downstream assay should be employed to measure the effect of the probe on the target's activity in a cellular context.
Example Functional Assay: Phospho-protein Western Blot
If the identified target is a kinase, a straightforward functional assay is to measure the phosphorylation of its known substrate.
Procedure:
-
Treat cells with a range of concentrations of this compound.
-
If the kinase is part of a signaling pathway that requires stimulation, treat the cells with the appropriate growth factor or stimulus.
-
Lyse the cells and perform a Western blot.
-
Probe the blot with an antibody specific to the phosphorylated form of the known substrate. A decrease in the phospho-protein signal with increasing concentrations of the probe would indicate functional inhibition of the target kinase.
-
Also, probe for the total amount of the substrate protein to ensure that the changes are due to altered phosphorylation and not protein degradation.
Summary and Best Practices
Quantitative Data Summary:
| Assay Type | Key Parameters | Expected Outcome |
| Chemoproteomics | Probe Concentration, Incubation Time | Identification of peptides with reduced labeling, indicating direct binding. |
| CETSA (Melt Curve) | Temperature Gradient, Probe Concentration | Rightward shift in the melting temperature (Tm) of the target protein. |
| CETSA (ITDRF) | Concentration Range, Fixed Temperature | Dose-dependent stabilization of the target protein, yielding an EC50 value. |
| Functional Assay | Concentration Range, Stimulation (if needed) | Dose-dependent modulation of a downstream biomarker (e.g., substrate phosphorylation). |
Best Practices and Controls:
-
Solubility: Always ensure the probe is fully soluble in your assay medium at the tested concentrations.
-
Negative Control: Whenever possible, synthesize or acquire a structurally similar but non-reactive analog of the probe to control for non-covalent and off-target effects.
-
Orthogonal Validation: Use at least two distinct methods to validate target engagement (e.g., chemoproteomics and CETSA).[20]
-
Time-Dependency: For covalent probes, assess the time-dependency of target engagement and functional effects.
By following this structured approach, researchers can confidently characterize the biological activity of this compound, validate its targets, and establish its utility as a chemical probe for investigating cellular signaling pathways.
References
- Parker, C. G., & Cravatt, B. F. (2015). Chemoproteomic platforms for identifying drug-protein interactions. Cell, 163(1), 11-24.
-
Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26235-26254. URL: [Link]
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Wikipedia. (2024). Chemical probe. Retrieved from [Link]
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Antolin, A. A., et al. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 15(11), 1263-1277. URL: [Link]
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Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. URL: [Link]
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Tandon, N., Luxami, V., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26235-26254. URL: [Link]
-
Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell Chemical Biology, 23(1), 114-123. URL: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. URL: [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 270, 116345. URL: [Link]
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EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. URL: [Link]
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Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. URL: [Link]
-
Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 30(8), 1531-1547. URL: [Link]
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Henning, N. J. (2023). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California. URL: [Link]
-
ResearchGate. (2023). Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). URL: [Link]
-
Wiedemann, N., et al. (2022). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Cell Chemical Biology, 29(5), 847-860.e12. URL: [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(18), e4794. URL: [Link]
-
Centre for Medicines Discovery. (2021). Chemoproteomic Profiling of Covalent XPO1 Inhibitors to Assess Target Engagement and Selectivity. Retrieved from [Link]
-
Henning, N. J. (2023). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship, University of California. URL: [Link]
-
Chemical Probes Portal. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]
-
Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Cell Chemical Biology, 27(9), 1084-1094. URL: [Link]
-
Ball, K. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2235-2245. URL: [Link]
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"Suzuki coupling reactions with 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
An In-Depth Guide to Sequential Suzuki Coupling Reactions with 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Abstract
This technical guide provides detailed application notes and protocols for performing selective and sequential Suzuki-Miyaura cross-coupling reactions on the bifunctionalized scaffold, this compound. The indazole core is a privileged structure in medicinal chemistry, frequently found in therapeutic agents targeting a range of diseases.[1][2][3] This guide leverages the inherent differential reactivity of aryl iodides and aryl bromides to achieve site-selective C-C bond formation. First, we detail a protocol for the selective coupling at the more reactive C-3 iodo position under mild conditions. Subsequently, we provide a protocol for the functionalization of the less reactive C-5 bromo position. This stepwise approach enables the controlled and precise synthesis of complex, diversely substituted indazole derivatives, which is a critical capability in structure-activity relationship (SAR) studies for drug discovery.[4] The methodologies are designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and troubleshooting.
Scientific Foundation: Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[5][6] The reaction is catalyzed by a palladium(0) complex and involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a base.[6][7]
The Catalytic Cycle
The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:[5][6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the organic halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7][9]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
Exploiting Differential Halogen Reactivity
The key to selectivity in dihalogenated substrates lies in the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond (C-I < C-Br < C-Cl).[10] This energy difference translates directly to reactivity in the oxidative addition step. The Pd(0) catalyst will preferentially insert into the weaker C-I bond under milder conditions.[4][11] This allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for a subsequent, often more forcing, coupling reaction.
For the substrate This compound , the iodine at the C-3 position is the primary site of reaction for Suzuki coupling under optimized, mild conditions.[4]
Application & Protocol 1: Site-Selective Coupling at the C-3 Position
This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid with the C-3 iodo position of the starting material.
Rationale for Experimental Choices
-
Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, air-stable precatalyst that is highly effective for cross-coupling reactions involving heteroaryl halides.[12] It readily forms the active Pd(0) species in situ and its bulky dppf ligand promotes reductive elimination.
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is chosen. It is effective at promoting transmetalation without being overly harsh, which is important given the presence of the N-acetyl group. N-acyl indazoles can be susceptible to deacylation under strongly basic conditions.[12]
-
Solvent System: A mixture of a non-polar organic solvent like 1,4-dioxane or DME and water is standard. The organic solvent solubilizes the substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the catalyst.
-
Temperature: A moderate temperature (e.g., 80-90 °C) is sufficient to drive the reaction at the highly reactive C-I bond without significantly activating the more robust C-Br bond, thus ensuring high selectivity.
Materials & Reagents
| Reagent / Material | Grade | Supplier |
| This compound | ≥95% | e.g., Sigma-Aldrich[13] |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | ≥97% | Various |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Various |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various |
| 1,4-Dioxane | Anhydrous | Various |
| Deionized Water | High Purity | In-house |
| Argon or Nitrogen Gas | High Purity | Various |
| Standard Glassware (flame-dried) | N/A | N/A |
| Magnetic Stirrer/Hotplate | N/A | N/A |
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add This compound (1.0 eq, e.g., 379 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (2.0 eq, 2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%).
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling with argon for 30 minutes. Using a syringe, add the degassed solvent (e.g., 10 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-(5-Bromo-3-aryl-6-methyl-1H-indazol-1-yl)ethanone .
Application & Protocol 2: Sequential Coupling at the C-5 Position
This protocol uses the product from the first coupling to functionalize the remaining C-5 bromo position.
Rationale for Experimental Choices
-
Substrate: The mono-arylated product from Protocol 1 is now the starting material. The C-Br bond is significantly less reactive than the C-I bond it replaced.
-
Catalyst System: While Pd(dppf)Cl₂ can still be effective, a more active catalyst system may be required. This could involve using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, with a palladium source like Pd₂(dba)₃. These advanced ligands are known to facilitate the challenging oxidative addition to aryl bromides and even chlorides.[9]
-
Base & Temperature: A stronger base (e.g., Cs₂CO₃ or K₃PO₄) and a higher reaction temperature (e.g., 100-110 °C) are often necessary to achieve a reasonable reaction rate for the less reactive C-Br bond.[11]
Optimized Reaction Conditions
| Parameter | Condition for C-3 (Iodo) | Condition for C-5 (Bromo) | Rationale for Change |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | More active catalyst for less reactive C-Br bond |
| Base | K₂CO₃ | Cs₂CO₃ | Stronger base to facilitate transmetalation |
| Temperature | 85 °C | 110 °C | Higher energy needed to break the C-Br bond |
| Time | 2-4 hours | 12-24 hours | Slower reaction kinetics |
Detailed Step-by-Step Protocol
-
Inert Atmosphere Setup: To a flame-dried reaction vial, add the 1-(5-Bromo-3-aryl-6-methyl-1H-indazol-1-yl)ethanone (1.0 eq), the second arylboronic acid (1.5 eq), and caesium carbonate (Cs₂CO₃, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃ , 0.02 eq) and the ligand (e.g., SPhos , 0.08 eq).
-
Seal and Purge: Seal the vial and remove from the glovebox, or if done on the benchtop, purge thoroughly with argon as described in Protocol 1.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Place the vial in a preheated aluminum block on a stirrer/hotplate at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction over 12-24 hours by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate the final di-arylated product, 1-(3,5-Diaryl-6-methyl-1H-indazol-1-yl)ethanone .
Overall Workflow Visualization
The sequential nature of these protocols allows for a controlled, stepwise diversification of the indazole scaffold.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor quality reagents; Temperature too low. | Use a fresh bottle of catalyst or a glovebox. Ensure thorough degassing of solvents. Use anhydrous reagents. Increase temperature in 5-10 °C increments. |
| Deacetylation of N-1 | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃ or even KF). Monitor the reaction closely and stop it as soon as the starting material is consumed.[12] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure a strictly inert atmosphere and use well-degassed solvents. Lowering the catalyst loading might help. |
| Protodeborylation | Boronic acid is unstable under the reaction conditions. | Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable. |
| Reaction Stalls (Protocol 2) | Catalyst system is not active enough for the C-Br bond. | Screen different ligands (e.g., XPhos, RuPhos). Ensure the base is completely anhydrous and of high quality. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Polshettiwar, P. A., et al. (2023). RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
Kim, H. Y., et al. (2021). ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]
-
Kim, H. Y., et al. (2021). ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Wang, Y., et al. (2022). Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
-
Cilibrizzi, A., et al. (2012). Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Chemical Society Reviews. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. [Link]
Sources
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone for SAR Studies
Introduction: The Indazole Scaffold and the Imperative of SAR
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4][5] The strategic functionalization of the indazole ring system is paramount in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process.[6][7][8][9][10] SAR analysis systematically explores how modifications to a molecule's structure influence its biological activity, guiding medicinal chemists in the rational design of more potent and selective therapeutic agents.[6][7][8][9]
This guide provides a detailed technical overview and actionable protocols for the derivatization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , a versatile building block ripe for exploration in SAR-driven drug discovery programs. The presence of three distinct functionalization points—a highly reactive C3-iodo group, a less reactive C5-bromo group, and an N1-ethanone moiety—offers a unique opportunity for systematic and diverse structural elaboration.
Strategic Approach to Derivatization
The differential reactivity of the aryl halides is the linchpin of our derivatization strategy. The carbon-iodine bond is weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-bromine bond.[11] This allows for selective functionalization at the C3 position under milder conditions, leaving the C5-bromo position intact for subsequent transformations.[11][12] The N1-ethanone group not only influences the electronic properties of the indazole core but also serves as a synthetic handle for further modifications.
Caption: Overall strategy for the multi-point derivatization of the indazole scaffold.
Part 1: Selective Functionalization at the C3-Iodo Position
The higher reactivity of the C-I bond allows for selective cross-coupling reactions at this position.[13][14] Sonogashira and Suzuki-Miyaura couplings are powerful methods for introducing alkynyl and (hetero)aryl moieties, respectively, which can probe different regions of a target's binding pocket.
Protocol 1.1: Selective Sonogashira Coupling at C3
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13][14][15][16][17] This reaction is invaluable for installing linear alkynyl groups, which can act as rigid linkers or pharmacophoric elements.
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Detailed Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. The C-I bond is sufficiently reactive that heating may not be necessary, thus enhancing selectivity over the C-Br bond.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C3-alkynylated indazole derivative.
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Rationale/Notes |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / SPhos | Copper-free systems can prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[15][16] |
| Base | Triethylamine | K₂CO₃ | The choice of base can influence reaction rate and side reactions. |
| Solvent | THF / DMF | Toluene / H₂O | Biphasic systems can be effective for certain substrates.[18] |
| Temperature | Room Temperature | 50 °C | Higher temperatures may be needed for less reactive alkynes but risk loss of selectivity. |
Protocol 1.2: Selective Suzuki-Miyaura Coupling at C3
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[18][19][20][21][22] It is well-suited for introducing a wide range of aryl and heteroaryl groups, which is critical for exploring SAR.[22][23]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane, DME, or Toluene/Ethanol/Water)
Detailed Step-by-Step Protocol:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add the solvent (e.g., 1,4-dioxane, 8 mL) and the aqueous base (e.g., 2M Na₂CO₃, 2 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Seal the vessel and heat the reaction to 80-100 °C. The reaction can also be performed efficiently using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the C3-arylated product.
Part 2: Functionalization at the C5-Bromo Position
Once the C3 position has been functionalized, the C5-bromo position becomes the target for further diversification. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are excellent choices for this second-stage derivatization.
Protocol 2.1: Suzuki-Miyaura Coupling at C5
The same principles as the C3 coupling apply, but more forcing conditions (higher temperature, stronger base, or more active catalyst) may be required to activate the C-Br bond.
| Parameter | Condition for C5-Br | Rationale/Notes |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | More robust catalysts may be needed for the less reactive C-Br bond. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the transmetalation step. |
| Solvent | Dioxane or Toluene | Higher boiling point solvents are often used. |
| Temperature | 100-120 °C or Microwave | Increased thermal energy is typically required to drive the reaction to completion. |
Protocol 2.2: Buchwald-Hartwig Amination at C5
The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that allows for the introduction of a diverse range of primary and secondary amines.[24][25][26][27][28] This is a powerful tool for modulating physicochemical properties and introducing key hydrogen bond donors or acceptors.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
C3-functionalized-5-bromo-indazole derivative
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Detailed Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the C3-derivatized-5-bromo-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), the appropriate phosphine ligand (e.g., Xantphos, 0.08 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon. Repeat three times.
-
Add anhydrous, degassed toluene (10 mL) followed by the amine (1.2 mmol).
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir vigorously until the starting material is consumed as determined by TLC/LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-aminated indazole.
Part 3: Modification of the N1-Ethanone Group
The N1-ethanone group can be modified to further expand the chemical space for SAR studies.
Protocol 3.1: Deacetylation
The acetyl group can be removed under basic conditions to provide the NH-indazole, which can then be alkylated or acylated.
-
Method: Treat the N1-acetylated indazole with a base such as potassium carbonate in methanol at room temperature or with gentle heating. Alternatively, aqueous sodium hydroxide can be used. Monitor the reaction carefully to avoid potential side reactions.
Protocol 3.2: Reductive Amination of the Ketone
While less common for this specific group, the ketone could potentially be a site for reductive amination after deacetylation and re-protection, though direct modification of the acetyl group is more challenging. A more straightforward approach is deacetylation followed by N-alkylation.
Protocol 3.3: Directed ortho-Metalation
The N-acetyl group can act as a directed metalation group (DMG), potentially allowing for functionalization at the C7 position.[29][30][31] This advanced technique involves treating the substrate with a strong base like an organolithium reagent to deprotonate the C7 position, followed by quenching with an electrophile. This strategy can introduce substituents at a position that is otherwise difficult to functionalize.[32]
Conclusion
The systematic derivatization of this compound provides a robust platform for comprehensive SAR studies. By leveraging the differential reactivity of the C3-iodo and C5-bromo positions with powerful cross-coupling methodologies like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, researchers can efficiently generate a diverse library of analogues. Further modification at the N1-position expands the accessible chemical space, ultimately facilitating the discovery of novel and optimized drug candidates.
References
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Structure–Activity Relationship (SAR) in Drug Discovery | Excelra.
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing).
- What is the structure-activity relationship SAR in drug design? - Patsnap Synapse.
- Structure Activity Relationships - Drug Design Org.
- Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides - Benchchem.
- SAR: Structure Activity Relationships - Collaborative Drug Discovery.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Sonogashira coupling - Wikipedia.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives - Benchchem.
- The Role of Indazole Derivatives in Modern Drug Discovery.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate.
- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
- Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene - Benchchem.
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- ortho metalation - Andrew G Myers Research Group.
- Directed (ortho) Metallation.
- Directed Metalation: A Survival Guide - Baran Lab.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
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- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Application Notes & Protocols: In Vitro Characterization of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone as a Putative Kinase Inhibitor
Abstract: This document provides a comprehensive guide for the in vitro evaluation of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. Based on its core indazole scaffold, a privileged structure in kinase inhibitor design, we hypothesize that this compound possesses activity against one or more protein kinases[1][2]. This guide outlines a strategic workflow, from initial cytotoxicity screening to target-based enzymatic assays and cellular mechanism-of-action studies, designed to characterize its biological activity and identify its potential molecular targets.
Introduction and Rationale
The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, particularly for the development of small-molecule protein kinase inhibitors[2]. Marketed therapeutics such as Axitinib and Pazopanib, which feature this core structure, validate its utility in targeting kinases involved in oncogenic signaling[2]. The compound this compound (hereafter referred to as Compound IK-901 ) incorporates this indazole scaffold. Its specific halogenation pattern, with both bromine and iodine, suggests it may be a synthetic intermediate or a molecule designed for specific interactions within a kinase ATP-binding pocket[3].
Given this structural rationale, a systematic in vitro investigation is warranted to elucidate the biological potential of Compound IK-901 . The following protocols are designed to form a comprehensive characterization funnel, beginning with broad cellular effects and progressively narrowing the focus to specific enzymatic targets and intracellular signaling pathways.
Preliminary Compound Characterization
Before initiating biological assays, it is critical to determine the fundamental physicochemical properties of Compound IK-901 .
2.1. Solubility Assessment Accurate determination of compound solubility in aqueous and organic solvents is paramount for preparing reliable stock solutions and avoiding compound precipitation in assays.
Protocol: Kinetic Solubility in DMSO and Assay Buffer
-
Prepare a high-concentration stock solution of Compound IK-901 (e.g., 10-20 mM) in 100% DMSO.
-
Serially dilute the stock solution in the primary assay buffer (e.g., PBS or DMEM) to create a range of concentrations.
-
Incubate for 1-2 hours at the assay temperature (e.g., 37°C).
-
Visually inspect for precipitation. Use nephelometry or UV-Vis spectroscopy for a quantitative assessment of the highest soluble concentration.
-
Causality Check: Performing dilutions in aqueous buffer mimics the final assay conditions. The concentration at which precipitation occurs defines the upper limit for reliable testing, preventing false-negative results due to poor solubility.
Experimental Workflow for Characterization
A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow below prioritizes experiments to build a comprehensive activity profile for Compound IK-901 .
Caption: A tiered workflow for characterizing Compound IK-901.
Phase 1: Cellular Viability and Cytotoxicity Screening
The initial step is to assess the effect of Compound IK-901 on the metabolic activity and viability of cultured cancer cells. The MTT assay is a robust, colorimetric method for this purpose. It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[4][5].
Protocol: MTT Cell Viability Assay
Principle: The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity[6][7].
Materials:
-
Cancer cell line (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound IK-901 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[5].
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8].
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound IK-901 in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[6][8].
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator[4].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[4][5].
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Compound IK-901 Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.85 | 68.0% |
| 5 | 0.61 | 48.8% |
| 10 | 0.32 | 25.6% |
| 50 | 0.10 | 8.0% |
| 100 | 0.08 | 6.4% |
| Caption: Example data table for an MTT cytotoxicity assay. |
Phase 2: Target Identification via Kinase Profiling
If Compound IK-901 demonstrates cytotoxic activity, the next logical step is to screen it against a panel of purified protein kinases to identify potential enzymatic targets. Indazole derivatives are known to inhibit a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and mitotic kinases (e.g., Aurora kinases)[2][9][10][11].
Protocol: In Vitro Kinase Inhibition Assay (Non-Radioactive)
Principle: This assay measures the ability of Compound IK-901 to inhibit the phosphorylation of a specific substrate by a recombinant kinase. The detection of phosphorylation can be achieved using various methods, such as antibody-based detection (e.g., ELISA) or luminescence (e.g., ADP-Glo™).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, Aurora A).
-
Kinase-specific substrate (peptide or protein).
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffer like HEPES).
-
ATP solution.
-
Compound IK-901 stock solution.
-
Detection reagents (e.g., phospho-specific antibody, ADP-Glo™ reagents).
-
Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the specific kinase).
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase reaction buffer.
-
Compound Addition: Add Compound IK-901 at various concentrations. Include a "no inhibitor" control and a positive control inhibitor.
-
Kinase and Substrate Addition: Add the recombinant kinase and its corresponding substrate to each well[12].
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase)[12]. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Detect: Terminate the reaction and perform the detection step according to the specific assay kit manufacturer's instructions (e.g., add ADP-Glo™ reagents and measure luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound IK-901 relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to determine the enzymatic IC₅₀.
| Kinase Target | % Inhibition @ 10 µM | Biochemical IC₅₀ (nM) |
| Aurora Kinase A | 95% | 50 |
| Aurora Kinase B | 88% | 120 |
| VEGFR2 | 45% | >1000 |
| FGFR1 | 30% | >1000 |
| CDK2 | 15% | >10,000 |
| Caption: Example kinase profiling data for Compound IK-901. |
Phase 3: Cellular Mechanism of Action
Once a primary kinase target is identified, the final step is to confirm that Compound IK-901 engages and inhibits this target within a cellular context. Western blotting using phospho-specific antibodies is the gold standard for this analysis[13].
Caption: Inhibition of a kinase pathway and its detection by Western Blot.
Protocol: Western Blot for Phospho-Protein Analysis
Principle: This protocol assesses the phosphorylation state of a target kinase's downstream substrate. A decrease in the phosphorylated form of the substrate in cells treated with Compound IK-901 provides strong evidence of on-target activity[14].
Materials:
-
Cell line expressing the target kinase.
-
Compound IK-901 .
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes[15].
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies to avoid background from casein in milk).
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total protein (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of Compound IK-901 for a specified time (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer[15].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis[13].
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane[15].
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation[15].
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[13].
-
Detection: Wash the membrane again, then apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Trustworthiness Step): To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein[14]. This normalization is critical for accurate interpretation.
Conclusion
The systematic application of the protocols described herein will enable a robust and comprehensive characterization of this compound (Compound IK-901 ). By progressing from general cytotoxicity to specific enzyme inhibition and finally to the confirmation of a cellular mechanism of action, researchers can build a strong, evidence-based profile of this novel compound's biological activity. This structured approach maximizes the potential for discovering a new chemical probe or a starting point for a drug discovery program.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
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PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]
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Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
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Cell Signaling Technology via YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
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Application Notes & Protocols for Cellular Uptake Studies of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Introduction: Unlocking the Therapeutic Potential of a Novel Indazole Derivative
The compound 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is a novel synthetic molecule built upon the indazole scaffold, a core structure renowned for its diverse pharmacological activities. Derivatives of indazole have demonstrated potential in various therapeutic areas, including oncology. The efficacy of any potential drug candidate is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular target. Therefore, characterizing the cellular uptake kinetics and mechanism of this compound is a critical early step in its preclinical development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cellular uptake studies for this compound. We will detail both qualitative and quantitative methodologies, explain the rationale behind experimental choices, and offer insights into elucidating the specific transport mechanisms involved. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.
Part 1: Foundational Concepts in Cellular Drug Transport
A molecule can traverse the plasma membrane through several distinct mechanisms.[1][2][3] Understanding these pathways is essential for designing experiments that can differentiate between them.
-
Passive Diffusion: The movement of a substance across the membrane down its concentration gradient without the help of a transport protein.[1][4] This process is favored by small, lipid-soluble (lipophilic) molecules.[2][4]
-
Facilitated Diffusion: A form of passive transport where molecules move across the membrane with the help of a transport protein, still following the concentration gradient.
-
Active Transport: This energy-dependent process moves molecules against their concentration gradient and requires specific transporter proteins, such as those from the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies.[1][5]
-
Endocytosis: The process by which cells internalize larger molecules or particles by engulfing them. This includes pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][6]
The goal of the following protocols is to determine which of these pathways are utilized by this compound.
Caption: Major mechanisms of drug transport across the cell membrane.
Part 2: Experimental Design & Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[7][8] For initial screening, it is advisable to use well-characterized, robust, and commonly available cell lines.
Recommended Cell Lines:
-
HeLa (Human Cervical Cancer): A widely used and highly proliferative cell line, suitable for a variety of cellular assays.
-
A549 (Human Lung Carcinoma): Another common cell line, often used in drug delivery and nanoparticle uptake studies.[9][10]
-
MCF-7 (Human Breast Cancer): A well-characterized epithelial cell line, useful for cancer drug studies.
Rationale for Selection: These cell lines are chosen for their adherent properties, which simplify washing steps, and their established use in uptake studies, providing a baseline for comparison.[7] It is crucial to obtain cell lines from reputable sources like the ATCC to ensure authenticity and avoid issues with cross-contamination.[8] All cell lines should be maintained at a low passage number to prevent genetic drift.[8]
Part 3: Protocol 1 - Qualitative & Semi-Quantitative Analysis by Fluorescence Microscopy
This protocol allows for the direct visualization of the compound's cellular localization. It assumes that either this compound possesses intrinsic fluorescence or a fluorescently tagged analog is available.
Principle
Cells are incubated with the fluorescent compound, and after washing away the excess, confocal fluorescence microscopy is used to visualize its internalization and subcellular distribution.[11][12][13]
Materials
-
Selected cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent this compound (Test Compound)
-
Hoechst 33342 (for nuclear staining)
-
CellMask™ Deep Red (for plasma membrane staining)[12]
-
Glass-bottom culture dishes or multi-well plates suitable for microscopy[11]
-
Confocal microscope
Step-by-Step Methodology
-
Cell Seeding:
-
Compound Incubation:
-
Prepare a stock solution of the fluorescent test compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the medium containing the test compound to the cells.
-
Incubate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C.
-
Negative Control: Incubate a set of cells at 4°C. Low temperatures inhibit active transport and endocytosis, helping to distinguish these from passive diffusion.[9]
-
-
Staining and Washing:
-
30 minutes before the end of the incubation period, add Hoechst 33342 and CellMask™ Deep Red to the medium according to the manufacturer's instructions to stain the nucleus and plasma membrane, respectively.[12]
-
After incubation, aspirate the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any compound non-specifically bound to the cell surface.[15]
-
-
Imaging:
-
Add fresh, pre-warmed PBS or a suitable imaging buffer to the cells.
-
Immediately visualize the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent compound, Hoechst 33342, and CellMask™ Deep Red.
-
Acquire Z-stack images to confirm intracellular localization.[11]
-
Data Interpretation
-
Localization: Observe where the fluorescence signal accumulates. Is it diffuse throughout the cytoplasm, concentrated in specific organelles (e.g., lysosomes, mitochondria), or localized to the nucleus?
-
Temperature Effect: Compare the fluorescence intensity of cells incubated at 37°C versus 4°C. A significant reduction in uptake at 4°C suggests an energy-dependent process (active transport or endocytosis).
-
Semi-Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. This can be used to compare uptake under different conditions (time, concentration, temperature).
Part 4: Protocol 2 - Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the amount of a compound within a cell, without the need for fluorescent labeling.[16][17]
Principle
Cells are incubated with the test compound, washed, and then lysed. The concentration of the compound in the cell lysate is determined by LC-MS/MS, and the result is normalized to the total protein content or cell number.[14][16]
Materials
-
Selected cell line (e.g., A549)
-
Complete culture medium
-
PBS
-
This compound (Test Compound)
-
6-well or 12-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Internal Standard (IS): A stable isotope-labeled version of the test compound or a structurally similar molecule.[18]
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Experimental Workflow Diagram
Caption: Workflow for quantitative cellular uptake analysis using LC-MS/MS.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in a 12-well plate to achieve ~90% confluency.[14]
-
Incubate cells with various concentrations of the test compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a 4°C control group to assess energy-dependent uptake.
-
-
Sample Collection:
-
At each time point, aspirate the medium and wash the cell monolayer three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular compound.
-
Aspirate the final PBS wash completely.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Sample Processing:
-
Use a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a BCA assay.[14]
-
To the remaining lysate, add the internal standard (IS).
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method for the test compound and the IS. This involves optimizing precursor/product ion transitions and collision energies.
-
Inject the processed samples onto the LC-MS/MS system.
-
Generate a standard curve by spiking known concentrations of the test compound and a fixed concentration of the IS into blank cell lysate.
-
-
Data Analysis:
-
Calculate the concentration of the test compound in each sample using the standard curve.
-
Normalize the amount of compound to the total protein content for each sample. The final units will be ng of compound per mg of protein.
-
Plot the normalized uptake over time for each concentration.
-
Expected Quantitative Data
| Concentration | Time (min) | Uptake at 37°C (ng/mg protein) | Uptake at 4°C (ng/mg protein) |
| 5 µM | 15 | 10.2 ± 1.1 | 1.5 ± 0.3 |
| 5 µM | 30 | 25.6 ± 2.4 | 1.8 ± 0.4 |
| 5 µM | 60 | 48.9 ± 4.5 | 2.1 ± 0.5 |
| 10 µM | 15 | 22.1 ± 2.0 | 2.9 ± 0.6 |
| 10 µM | 30 | 53.8 ± 5.1 | 3.5 ± 0.7 |
| 10 µM | 60 | 99.5 ± 8.7 | 4.0 ± 0.9 |
Table represents hypothetical data for illustrative purposes.
Part 5: Elucidating the Mechanism of Uptake with Inhibitors
To dissect the specific pathways involved in cellular entry, pharmacological inhibitors are invaluable tools.[6][9] These experiments should be conducted using the quantitative LC-MS/MS protocol.
Experimental Design
Cells are pre-incubated with a specific inhibitor for 30-60 minutes before adding the test compound.[15] The uptake is then measured and compared to a control group (no inhibitor). It is crucial to perform cell viability assays (e.g., MTT or CellTiter-Glo) to ensure that the inhibitor concentrations used are not cytotoxic.[19]
Common Inhibitors and Their Targets
| Inhibitor | Target Pathway | Typical Concentration | Rationale |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | Inhibits the assembly of clathrin-coated pits.[6][9][10] |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM | Inhibits tyrosine kinases required for caveolae formation.[9][10] |
| EIPA | Macropinocytosis | 50 µM | An inhibitor of the Na⁺/H⁺ exchanger, which is required for macropinocytosis.[6] |
| Cytochalasin D | Actin polymerization | 1-10 µM | Disrupts the actin cytoskeleton, affecting multiple endocytic pathways.[6][20] |
| Nocodazole | Microtubule polymerization | 10-30 µM | Disrupts microtubule formation, which can be involved in vesicle trafficking.[9][10] |
| Verapamil | P-glycoprotein (MDR1) Efflux Pump | 20-50 µM | An inhibitor of a common ABC transporter that pumps drugs out of cells. |
Interpreting Inhibition Data
-
A significant reduction in uptake in the presence of an inhibitor points to the involvement of that specific pathway.
-
If multiple inhibitors cause a partial reduction, it may suggest that the compound uses more than one entry mechanism.
-
If Verapamil increases intracellular accumulation, it suggests the compound is a substrate for an efflux pump like P-glycoprotein.
Conclusion
The protocols outlined in this guide provide a robust framework for characterizing the cellular uptake of the novel compound this compound. By combining qualitative visualization with precise quantitative analysis and mechanistic studies using inhibitors, researchers can gain a comprehensive understanding of how this molecule enters cells. This knowledge is indispensable for optimizing drug design, predicting in vivo behavior, and ultimately advancing the compound through the drug development pipeline.
References
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The Structure and Mechanism of Drug Transporters - PMC. PubMed Central. Available at: [Link]
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Transfer of drugs across membranes. Deranged Physiology. Available at: [Link]
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Drug transport across cell membrane. Slideshare. Available at: [Link]
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Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]
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Drug Absorption Mechanism: Passive Membrane Transport. JoVE. Available at: [Link]
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Mechanisms of drug permeation / Transport. SRM University. Available at: [Link]
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Pharmacological Inhibitors of Exocytosis and Endocytosis: Novel Bullets for Old Targets. ResearchGate. Available at: [Link]
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Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. Available at: [Link]
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A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Springer Nature Experiments. Available at: [Link]
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Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. PMC - NIH. Available at: [Link]
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A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. JoVE. Available at: [Link]
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Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Available at: [Link]
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Limits and Challenges in Using Transport Inhibitors to Characterize How nano-sized Drug Carriers Enter Cells. Taylor & Francis Online. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Search for inhibitors of endocytosis: Intended specificity and unintended consequences. PubMed Central. Available at: [Link]
-
Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. PubMed Central. Available at: [Link]
-
Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. PLOS One. Available at: [Link]
-
Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles. PubMed Central. Available at: [Link]
-
Next-generation cell line selection methodology leveraging data lakes, natural language generation and advanced data analytics. PubMed Central. Available at: [Link]
-
Label-free drug uptake analysis of whole cells by MALDI-TOF mass spectrometry using the transport protein OATP2B1 as an example. LabRulez LCMS. Available at: [Link]
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. Available at: [Link]
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How to choose the right cell line for your experiments. faCellitate. Available at: [Link]
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The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI. Available at: [Link]
-
Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. Available at: [Link]
-
Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. Optica Publishing Group. Available at: [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. Available at: [Link]
-
Ultra-sensitive LC-MS workflow for in-depth label-free analysis of single mammalian cells with nanodroplet sample processing. Pragolab. Available at: [Link]
-
1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one. Chem-Space. Available at: [Link]
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A Targeted LC-MS/MS Proteomics-Based Strategy to Characterize In Vitro Models Used in Drug Metabolism and Transport Studies. PubMed Central. Available at: [Link]
-
Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Wiley Online Library. Available at: [Link]
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This compound. APEX science. Available at: [Link]
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This compound. Nanjing Chem. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. Available at: [Link]
-
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. LookChem. Available at: [Link]
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Strategic Synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone and its Analogs: A Modular Approach for Drug Discovery Scaffolds
An Application Guide for Medicinal Chemists
Abstract
This application note provides a detailed, field-tested protocol for the multi-step synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, a highly functionalized and versatile building block for drug discovery. Indazole-containing derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in a multitude of approved therapeutics.[1][2] This guide details a robust synthetic pathway, beginning with the construction of the 5-bromo-6-methyl-1H-indazole core, followed by regioselective C-3 iodination, and concluding with N-1 acetylation. Each step is accompanied by an in-depth explanation of the underlying chemical principles, causality behind procedural choices, and comprehensive characterization data. Furthermore, we explore the strategic utility of the synthesized scaffold, illustrating how its dual halogenation (bromo and iodo groups) enables sequential and site-selective cross-coupling reactions for the generation of diverse analog libraries.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of immense interest in pharmaceutical sciences.[3][4] This scaffold is a key structural motif in numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the 1H-indazole core, highlighting its clinical relevance.[1][2]
The target molecule, this compound, is not merely a singular compound but a strategic intermediate. Its key features include:
-
A Protected N1 Position: The acetyl group serves as a protecting group and influences the electronic properties of the ring system.
-
Dual Orthogonal Halogenation: The presence of both a bromine atom at the C-5 position and a more reactive iodine atom at the C-3 position allows for selective, sequential functionalization.[6] This is invaluable for structure-activity relationship (SAR) studies, where different chemical moieties can be systematically introduced at distinct points on the scaffold using modern cross-coupling methodologies.
This guide provides a rational and reproducible pathway for accessing this key intermediate and its derivatives, empowering researchers in the development of next-generation therapeutics.
Overall Synthetic Workflow
The synthesis is designed as a three-step linear sequence. This modular approach ensures that each intermediate can be isolated, purified, and fully characterized before proceeding to the next stage, maximizing the overall yield and purity of the final product.
Caption: High-level overview of the three-step synthetic sequence.
Experimental Protocols & Methodologies
Part 1: Synthesis of 5-Bromo-6-methyl-1H-indazole (Intermediate I)
The formation of the indazole ring is achieved via the Davis-Beirut reaction, a classical and reliable method involving the diazotization of an ortho-substituted aniline followed by reductive cyclization.
Rationale: Starting with 4-Bromo-2,5-dimethylaniline places the required bromine and methyl groups at the correct positions on the final indazole ring. The amino group and the adjacent methyl group are the precursors to the pyrazole ring fused to the benzene core. While various methods exist for indazole synthesis, this approach is often scalable and avoids the use of expensive metal catalysts for the core ring formation.[7]
Protocol:
-
Diazotization:
-
Suspend 4-Bromo-2,5-dimethylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 M) at 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a color change and is typically complete within 30-45 minutes.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂, 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Add the previously prepared cold diazonium salt solution to the SnCl₂ solution dropwise. A precipitate will form.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Basify the reaction mixture to pH 8-9 by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-Bromo-6-methyl-1H-indazole as a solid.
-
Part 2: Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole (Intermediate II)
This step involves the regioselective iodination at the C-3 position of the indazole ring. Halogenation at this position is a well-established transformation for creating a handle for further chemical modification.
Rationale & Mechanism: The C-3 position of the 1H-indazole is susceptible to electrophilic substitution. In the presence of a strong base like potassium hydroxide (KOH), the acidic N-1 proton is removed to form the indazolide anion. This anion increases the electron density of the heterocyclic ring, making the C-3 position highly nucleophilic. Subsequent reaction with an electrophilic iodine source (I₂) results in selective iodination.[8] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the ions involved.
Protocol:
-
Reaction Setup:
-
Dissolve 5-Bromo-6-methyl-1H-indazole (1.0 eq) in DMF in a round-bottom flask.
-
Add powdered potassium hydroxide (KOH, 2.5 eq) to the solution and stir for 20 minutes at room temperature to ensure complete formation of the indazolide anion.
-
-
Iodination:
-
Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by pouring the mixture into a beaker containing an aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 5-Bromo-3-iodo-6-methyl-1H-indazole, which is often pure enough for the next step.
-
Part 3: Synthesis of this compound (Final Product)
The final step is the N-acylation of the indazole ring. While N-alkylation can sometimes lead to mixtures of N-1 and N-2 isomers, N-acylation often proceeds with high selectivity for the more thermodynamically stable N-1 position.[9][10]
Rationale: The N-1 acylated indazole is generally favored over the N-2 isomer due to reduced steric hindrance and favorable electronic distribution.[1] Using acetic anhydride with a mild base like pyridine (which also acts as a catalyst) is an effective and standard method for this transformation.[11][12]
Protocol:
-
Reaction Setup:
-
Dissolve 5-Bromo-3-iodo-6-methyl-1H-indazole (1.0 eq) in pyridine. The pyridine acts as both the solvent and the base.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-cold water. A solid product should precipitate out.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it extensively with water to remove residual pyridine.
-
The crude product can be purified by recrystallization from ethanol to yield the final product, this compound.
-
Characterization Data Summary
The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Technique | Expected Observations |
| 5-Bromo-6-methyl-1H-indazole | ¹H NMR | Aromatic protons in the 7.0-8.0 ppm range, a methyl singlet around 2.5 ppm, and a broad NH singlet >10 ppm. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight, with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks in ~1:1 ratio). | |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | ¹H NMR | Disappearance of the C-3 proton signal. Aromatic and methyl signals will show slight shifts compared to the starting material. Broad NH singlet remains. |
| Mass Spec | [M+H]⁺ peak corresponding to the new molecular weight, showing the bromine isotopic pattern. | |
| This compound | ¹H NMR | Disappearance of the broad NH proton signal. Appearance of a new sharp singlet around 2.7-2.9 ppm corresponding to the acetyl (CH₃) protons. Aromatic protons will shift downfield. |
| Mass Spec | [M+H]⁺ peak corresponding to the final product's molecular weight. | |
| HPLC | A single major peak indicating >95% purity. |
Application Protocol: Diversification of the Scaffold
The synthesized this compound is an ideal platform for creating a library of analogs. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The C-I bond is more reactive in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Br bond, enabling functionalization at the C-3 position while leaving the C-5 bromine available for a subsequent, different coupling reaction.
Caption: Workflow for creating diverse analogs via sequential cross-coupling.
Protocol Example: Sequential Suzuki and Sonogashira Coupling
-
C-3 Arylation (Suzuki Coupling): React the title compound (1.0 eq) with an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a solvent mixture like dioxane/water. Heat the reaction until the C-I bond is fully consumed.
-
C-5 Alkynylation (Sonogashira Coupling): Take the C-3 arylated product from the previous step and react it with a terminal alkyne (1.5 eq) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
N-1 Deprotection: The acetyl group can be easily removed by basic hydrolysis (e.g., K₂CO₃ in methanol/water) to yield the free N-H indazole if desired for further derivatization or as the final active compound.[13]
This modular strategy provides access to a vast chemical space from a single, well-characterized intermediate, accelerating the drug discovery process.
References
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G. V. M. Sharma, K. L. Reddy, P. S. Lakshmi, and P. R. Krishna, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 25, no. 1, p. 133, Jan. 2020. [Link]
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F. Giraud, F. Anizon, and P. Moreau, "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW," ARKIVOC, vol. 2017, no. 1, pp. 99-159, 2017. [Link]
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M. A. P. Martins et al., "Synthesis of 1H-indazole derivatives," ResearchGate, Nov. 2022. [Link]
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R. Kumar, S. K. Singh, and P. P. Singh, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 14, no. 10, pp. 1779-1804, 2023. [Link]
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S. K. G, "Indazole From Natural Resources And Biological Activity," Journal of Pharmaceutical Negative Results, vol. 13, no. 9, pp. 297-306, Nov. 2022. [Link]
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X. D. Liu, L. L. Li, and Z. J. Shi, "Synthesis of substituted 1H-indazoles from arynes and hydrazones," Organic Letters, vol. 14, no. 7, pp. 1938-1941, Apr. 2012. [Link]
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Y. Wang et al., "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin," RSC Advances, vol. 12, no. 48, pp. 31227-31231, 2022. [Link]
-
S. K. Guchhait et al., "Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes," Organic Letters, vol. 25, no. 23, pp. 4274-4279, Jun. 2023. [Link]
-
F. C. Teixeira et al., "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives," Molecules, vol. 11, no. 11, pp. 867-889, Nov. 2006. [Link]
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Organic Chemistry Portal, "Synthesis of substituted N-heterocycles by N-acylation." [Link]
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S. L. MacNeil et al., "Iodination reaction of commercial indazole," ResearchGate, Jan. 2012. [Link]
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A. Umehara, S. Shimizu, and M. Sasaki, "Current methods for N1-acylation of indazoles and this work," ResearchGate, Feb. 2024. [Link]
-
K. Wang et al., "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles," RSC Advances, vol. 13, no. 8, pp. 4958-4962, 2023. [Link]
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X. D. Liu, L. L. Li, and Z. J. Shi, "Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones," Europe PMC, 2012. [Link]
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J. Elguero et al., "Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles," The Journal of Organic Chemistry, vol. 39, no. 26, pp. 3968-3972, Dec. 1974. [Link]
-
C. B. de Oliveira, A. C. F. Ferreira, and V. F. Ferreira, "Pharmacological Properties of Indazole Derivatives: Recent Developments," ResearchGate, Nov. 2025. [Link]
-
Y. Wang et al., "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin," National Institutes of Health, Nov. 2022. [Link]
-
D. M. M. M. Dissanayake and A. K. Vannucci, "Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach," Organic Letters, vol. 21, no. 2, pp. 457-460, Jan. 2019. [Link]
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T. A. Keating et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," National Institutes of Health, Aug. 2021. [Link]
-
S. Kim, J. H. Kim, and S. H. Hong, "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination," ACS Omega, vol. 6, no. 5, pp. 3581-3589, Feb. 2021. [Link]
-
M. S. Yar and M. A. Ansari, "Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug," Molecules, vol. 27, no. 19, p. 6608, Oct. 2022. [Link]
-
Y. Wang et al., "The Bromination of 2H-indazoles," ResearchGate, Oct. 2022. [Link]
-
P. A. Joshi and A. D. Patel, "Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives," Organic Chemistry Research, vol. 8, no. 1, pp. 57-65, Feb. 2022. [Link]
-
N. P. Savaniya et al., "6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation," ResearchGate, Oct. 2024. [Link]
-
S. Cao et al., "The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes," Organic & Biomolecular Chemistry, vol. 14, no. 2, pp. 493-497, 2016. [Link]
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M. Gaikwad et al., "Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations," Sciforum, Nov. 2021. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone . This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yield and product purity.
The synthesis of this highly functionalized indazole derivative involves two critical transformations: the regioselective iodination of the indazole core at the C3 position and the subsequent regioselective N-acetylation at the N1 position. Each step presents unique challenges that require careful control of reaction parameters.
Overall Synthetic Workflow
The synthesis is typically approached in a two-step sequence starting from 5-bromo-6-methyl-1H-indazole. The workflow is designed to first install the sterically demanding and reactive iodo group at the C3 position, followed by the N-acetylation, which also serves to protect the indazole nitrogen.
Caption: High-level overview of the synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis?
The primary challenge is controlling regioselectivity in two separate steps.
-
C3-Iodination: The indazole ring can be halogenated at several positions. However, direct iodination of 1H-indazoles using reagents like molecular iodine (I₂) under basic conditions (e.g., KOH in DMF) has been shown to be highly selective for the C3 position.[1] This is a well-established method for introducing iodine at this specific location.
-
N1-Acetylation: Indazoles possess two nitrogen atoms (N1 and N2) that can be acylated. The reaction often yields a mixture of N1 and N2 isomers.[2] The desired product is the N1-acetylated isomer, which is generally the more thermodynamically stable product.[3][4] Achieving high selectivity for the N1 isomer is critical for maximizing yield and simplifying purification.
Q2: Why is N1-acetylation favored over N2-acetylation? What factors influence this selectivity?
While a mixture can form, the N1-acylated indazole is typically the major product due to its greater thermodynamic stability compared to the quinonoid structure of the N2-acylated isomer.[5][6] Several factors influence the N1/N2 ratio:
-
Base and Solvent System: This is the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1 substitution.[3][7][8] The sodium cation can coordinate with the N2 nitrogen and a substituent at the C3 position, sterically directing the incoming electrophile to the N1 position.[8] In contrast, conditions like cesium carbonate (Cs₂CO₃) in DMF can sometimes lead to mixtures or favor the N2 isomer.[3]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor N2 substitution. However, for the target molecule, this is not a significant concern.
-
Isomerization: In some cases, the kinetically favored N2-acyl indazole can form initially but may isomerize to the more stable N1 regioisomer under the reaction conditions, especially with prolonged reaction times or heating.[3][4]
Q3: My starting material, 5-bromo-3-iodo-6-methyl-1H-indazole, is of poor quality. How will this affect the final step?
The purity of the precursor is paramount. Common impurities in 5-bromo-3-iodo-6-methyl-1H-indazole could include the uniodinated starting material (5-bromo-6-methyl-1H-indazole) or other iodinated regioisomers. These impurities can lead to:
-
Lower Yields: The uniodinated starting material will also be acetylated, leading to a significant byproduct, 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanone, which consumes reagents and lowers the yield of the desired product.
-
Complex Purification: The acetylated byproduct will likely have a similar polarity to the desired product, making separation by column chromatography challenging and leading to product loss. It is highly recommended to purify the 5-bromo-3-iodo-6-methyl-1H-indazole precursor to >95% purity before proceeding to the acetylation step.
Q4: Are there any specific safety precautions for this synthesis?
Yes, several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.
-
Iodine (I₂): Iodine is corrosive and can cause severe skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
-
Anhydrous Solvents (THF, DMF): These solvents are toxic and should be handled in a fume hood. Ensure they are properly dried before use, as water can quench the base and lead to side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the N-acetylation step.
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole (Precursor)
This protocol is adapted from general procedures for the C3-iodination of indazoles.[1]
Reagents & Equipment:
-
5-Bromo-6-methyl-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
10% aq. Sodium Bisulfite (NaHSO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add finely ground potassium hydroxide (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add molecular iodine (I₂) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water.
-
Quench the excess iodine by adding 10% aqueous NaHSO₃ solution dropwise until the dark color disappears.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexanes.
-
Dry the crude product under vacuum. Purify further by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure precursor.
Protocol 2: N1-Acetylation to Yield this compound
This protocol is optimized for high N1-regioselectivity based on established methods.[3][7][8]
Reagents & Equipment:
-
5-Bromo-3-iodo-6-methyl-1H-indazole (precursor, >95% purity)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aq. Ammonium Chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, syringe, ice bath, nitrogen/argon line
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-3-iodo-6-methyl-1H-indazole (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation. The solution may become a thick slurry.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N1-acetylated product.
Data Summary: Impact of Reaction Conditions on N1/N2 Selectivity
The choice of base and solvent has a profound effect on the regiochemical outcome of the N-acetylation. The following table summarizes expected outcomes based on literature precedents for indazole alkylation and acylation.[3][8]
| Base (eq) | Solvent | Temp (°C) | Expected Major Product | Rationale & Citation |
| NaH (1.1) | THF | 0 → RT | N1-Isomer (>95%) | Thermodynamic control; Na⁺ coordination directs to N1. [3][7][8] |
| Cs₂CO₃ (1.5) | DMF | RT | Mixture of N1/N2 | Less selective; solvent effects can favor N2 kinetically.[3] |
| K₂CO₃ (2.0) | Acetonitrile | RT | Mixture of N1/N2 | Common conditions that often lead to isomeric mixtures.[8] |
| Electrochemical | - | RT | N1-Isomer | Generates indazole anion for selective N1-acylation with anhydrides.[10] |
References
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DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate. Available from: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]
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-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available from: [Link]
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Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available from: [Link]
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Direct C‐3 acylation of 3H‐indazoles. ResearchGate. Available from: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available from: [Link]
-
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Oceanchem Group Limited. Available from: [Link]
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Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed. Available from: [Link]
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-
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(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
NHC catalyzed N‐1 acylation of indazole. ResearchGate. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). Available from: [Link]
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information (PMC). Available from: [Link]
-
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-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). Available from: [Link]
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- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone in solution"
Technical Support Center: 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
A Guide to Solution Stability and Experimental Troubleshooting
Introduction this compound is a highly functionalized indazole derivative designed for advanced research applications. The chemical architecture, featuring an N-acetyl group, a brominated benzene ring, and a labile C-I bond, offers significant synthetic and pharmacological potential.[1][2] However, these same features present inherent stability challenges in solution that can impact experimental reproducibility and data integrity.
This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding, identifying, and mitigating potential stability issues. As specific stability data for this novel compound is not yet broadly published, this document is built on established principles of physical organic chemistry and forced degradation studies, the industry standard for evaluating drug substance stability.[3][4] By understanding the potential degradation pathways of the core structural motifs, users can proactively design robust experiments and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating from my DMSO stock solution upon storage at -20°C. What's happening? A1: This is a common issue related to solubility, not necessarily chemical degradation. While cooling solutions generally slows chemical reactions, it also significantly decreases the solubility of many organic compounds in DMSO.[5] Repeated freeze-thaw cycles can exacerbate this, leading to the formation of micro-precipitates that may not readily redissolve. It is also critical to use anhydrous DMSO, as absorbed water can reduce solvating power and promote precipitation.[6]
Q2: What are the best practices for storing the compound in solution to maximize its shelf-life? A2: For short-term storage (1-2 weeks), storing aliquots of your DMSO stock solution at -20°C or -80°C is acceptable.[7] To minimize freeze-thaw cycles, prepare multiple small-volume aliquots from your primary stock. Before opening a frozen vial, always allow it to equilibrate to room temperature to prevent atmospheric moisture from condensing inside, which can promote hydrolysis.[8] For long-term storage, storing the compound as a dry powder at -20°C, protected from light, is the most reliable method.
Q3: I've observed a slight yellow or brown tint developing in my stock solution over time. Is this a concern? A3: Yes, this is a potential indicator of degradation. Iodo-substituted aromatic compounds are known to be sensitive to light (photolabile).[9][10] Exposure to ambient or UV light can cause the cleavage of the carbon-iodine bond, which may lead to the formation of colored byproducts. To prevent this, always store solutions in amber vials or wrap clear vials in aluminum foil.[8]
Q4: Can I warm the DMSO stock to get my compound back into solution? A4: Gentle warming (e.g., to 30-40°C) or sonication can be used to redissolve precipitated compound.[11] However, be aware that elevated temperatures can accelerate degradation.[12][13] A study on small molecule stability showed significant changes in a compound's profile when heated to 60°C or higher.[12] This should be done immediately before use, and the heated solution should not be stored for extended periods.
Troubleshooting Guide: Identifying and Solving Stability Problems
This section addresses specific experimental issues and links them to likely chemical stability problems.
Issue 1: Gradual or Sudden Loss of Biological Activity or Inconsistent Assay Results
-
Probable Cause: Chemical degradation of the parent compound into inactive or less active species. The most likely culprit is the hydrolysis of the N-acetyl group. Amide bonds, such as the one in the N-acetyl indazole, are susceptible to cleavage under both acidic and basic aqueous conditions, which can occur in buffered assay media.[14][15]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze your stock solution and a freshly prepared solution via HPLC or LC-MS. Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to potential degradants.
-
Evaluate Media pH: Check the pH of your complete assay buffer. If it is acidic (pH < 6) or basic (pH > 8), the rate of hydrolysis may be significant.[16]
-
Perform a Time-Course Experiment: Incubate the compound in your final assay medium (without cells or target proteins) and analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by LC-MS to quantify the rate of degradation under actual experimental conditions.
-
Solution: If hydrolysis is confirmed, prepare fresh dilutions of the compound immediately before each experiment. Avoid pre-incubating the compound in aqueous buffers for extended periods.
-
Issue 2: Appearance of a New, More Polar Peak in LC-MS Analysis
-
Probable Cause: Deacetylation. The hydrolysis of the 1-ethanone group would yield 5-Bromo-3-iodo-6-methyl-1H-indazole. This product would be more polar (earlier retention time on a reverse-phase column) and have a mass difference of -42.047 Da (loss of C₂H₂O) compared to the parent compound.
-
Troubleshooting Steps:
-
Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peak. Confirm if it corresponds to the predicted deacetylated degradant.
-
Forced Degradation Confirmation: Briefly treat a small sample of the compound with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and re-analyze.[17] A significant increase in the new peak's intensity would strongly support that it is a hydrolysis product.
-
Workflow Visualization: The diagram below illustrates the primary hydrolytic degradation pathway.
-
-
DOT Script for Degradation Pathway
Caption: Potential degradation pathways of the parent compound.
Issue 3: Reduced Mass Balance and Appearance of a Less Polar Peak in LC-MS
-
Probable Cause: De-iodination. The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage, particularly under photolytic conditions or in the presence of reducing agents.[10][18] This would result in the formation of 1-(5-Bromo-6-methyl-1H-indazol-1-yl)ethanone, which is less polar and has a mass difference of -125.904 Da.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment with solutions and plates rigorously protected from light (amber vials, foil wrapping, minimal light exposure during handling). Compare the results to the original experiment.
-
Check for Reductants: Review your assay components for any potential reducing agents (e.g., high concentrations of DTT, TCEP) that could be promoting dehalogenation.
-
Confirm by MS: Verify the mass of the new, less polar peak to see if it matches the de-iodinated product.
-
Systematic Stability Assessment: A Forced Degradation Protocol
To proactively understand the compound's liabilities in your specific experimental context, we recommend performing a forced degradation study.[19][20] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.[4]
Experimental Protocol
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Stress Conditions: For each condition below, dilute the stock solution to a final concentration of 100 µM in the specified stress solution. Include a control sample diluted in a 50:50 acetonitrile:water mixture.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). Store photolysis samples under appropriate light sources and thermal samples in a calibrated oven or water bath.
-
Analysis: At the end of the incubation, quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and identify major degradants.
| Stress Condition | Protocol | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at 50°C | N-Acetyl Amide Cleavage |
| Base Hydrolysis | 0.1 M NaOH at 50°C | N-Acetyl Amide Cleavage |
| Oxidation | 3% H₂O₂ in water at RT | Oxidation of Indazole Ring |
| Photolytic | Exposure to UV (254/365 nm) & White Light | C-I Bond Cleavage (De-iodination) |
| Thermal | 60°C in 50:50 ACN:H₂O | General Thermal Decomposition |
Workflow for Forced Degradation Study
-
DOT Script for Workflow
Caption: Workflow for a systematic forced degradation study.
By implementing this structured approach, you can gain critical insights into the stability of this compound, ensuring the reliability and accuracy of your research data.
References
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACADIA.
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1).
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Arcinova.
- Gao, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10808–10816.
- Technical Support Center: Troubleshooting Compound Solubility in DMSO. (n.d.). BenchChem.
- Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-208.
- Gao, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
- Arora, P. K., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 856–871.
- Al-Musa, S., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023).
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- Kozik, V., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- DMSO wont dilute my pure compound. How to solve this? (2014).
- Sharma, R. K., & Kharasch, N. (1968). The Photolysis of Iodoaromatic Compounds.
- Soundararajan, N., & Platz, M. S. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Photochemistry and Photobiology, 54(3), 329-333.
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology, 803, 265-271.
- Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. (2024). MDPI.
- The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide. (n.d.). BenchChem.
- Gmurek, M., et al. (2022). Azole fungicides: (Bio)
- Reagent storage conditions. (n.d.). Lumiprobe.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- Halogenated Heterocycles. (n.d.). Sigma-Aldrich.
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2013). Tetrahedron.
- Halogenated Heterocycles: Synthesis, Applic
- Kurita, K., et al. (1991). Solution stability and reactivity of partially N-acetylated chitosan derivatives in aqueous media.
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1994). The Journal of Physical Chemistry.
- Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research.
- Iodobenzene. (n.d.). In Wikipedia.
- Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486.
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Technical Support Center: Optimizing Reaction Conditions for 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone Functionalization
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when functionalizing the highly versatile, yet complex, scaffold: 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone . This molecule is a valuable building block in medicinal chemistry, offering multiple points for diversification.[1] However, its di-halogenated nature demands a nuanced and strategic approach to unlock its full synthetic potential.
This guide moves beyond simple protocols. It delves into the causality behind experimental choices, providing a framework for logical troubleshooting and reaction optimization.
Part 1: Understanding Your Substrate - Frequently Asked Questions
Before embarking on functionalization, a clear understanding of the substrate's intrinsic properties is paramount.
Question: What are the key reactive sites on this compound and how do they differ?
Answer: This molecule possesses two distinct halogenated sites ripe for cross-coupling reactions, but they exhibit different reactivity profiles. This difference is the cornerstone of a selective functionalization strategy.
-
C3-Iodo Bond: This is the more reactive site. The Carbon-Iodine bond is longer and weaker than the Carbon-Bromine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[1][2] Therefore, reactions will preferentially occur at this position under carefully controlled conditions.
-
C5-Bromo Bond: This bond is more stable and less reactive. It typically requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to participate in cross-coupling reactions.[2]
-
N1-Acetyl Group: The ethanone (acetyl) group at the N1 position serves as a protecting group. It withdraws electron density from the indazole ring system, which can influence the reactivity of the C-H bonds and the overall electronic nature of the substrate.
-
C6-Methyl Group: This group provides a steric and electronic marker on the benzene portion of the indazole core.
This differential reactivity allows for a sequential or orthogonal approach: you can functionalize the C3 position first, then proceed to modify the C5 position in a subsequent step.[1]
Question: How stable is the N1-acetyl protecting group during cross-coupling reactions?
Answer: The N1-acetyl group is generally stable under the neutral to moderately basic conditions typical of many Suzuki and Sonogashira reactions. However, it can be labile under strongly basic or acidic conditions.
-
Risk Factors: The use of strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), often required for Buchwald-Hartwig aminations, can lead to deacetylation. Similarly, workup procedures involving strong acids can cleave the group.
-
Mitigation: If deacetylation is observed, consider using a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), potentially with a slight increase in reaction temperature to compensate for the lower basicity.[3][4] For particularly sensitive downstream steps, replacing the acetyl group with a more robust protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) might be necessary, though this would require additional synthetic steps.[3][5]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides targeted troubleshooting for the most common transformations performed on this scaffold. The primary goal is almost always the selective functionalization of the C3-Iodo position.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the indazole C3-position and various aryl or vinyl boronic acids/esters.
Problem: I'm seeing low or no conversion of my starting material when targeting the C3-Iodo position.
This is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction.[6][7]
Troubleshooting Workflow: Low-Yield Suzuki Coupling
Caption: Decision tree for troubleshooting a low-yield Suzuki reaction.
-
Possible Cause 1: Poor Reagent Quality.
-
Insight: Boronic acids are susceptible to degradation, particularly trimerization to boroxines upon exposure to moisture.[3] This reduces the amount of active coupling partner. Bases must be anhydrous.
-
Solution: Use freshly purchased boronic acid or recrystallize/purify older batches. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) has been properly stored in a desiccator. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[3][6]
-
-
Possible Cause 2: Inefficient Catalyst System.
-
Insight: The combination of palladium source and ligand is critical for an efficient catalytic cycle. For a relatively reactive C-I bond, a simple catalyst system is often sufficient.
-
Solution: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is an active Pd(0) source.[3][8] Alternatively, a Pd(II) source like PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species.[9] If you suspect catalyst deactivation, ensure your inert atmosphere technique (e.g., using a Schlenk line or glovebox) is robust.[6][10]
-
-
Possible Cause 3: Sub-optimal Reaction Conditions.
-
Insight: While aryl iodides are reactive, some couplings require thermal energy to proceed at a reasonable rate.
-
Solution: A typical starting temperature is 80-100 °C.[3][9] If the reaction is sluggish, a modest increase in temperature may be beneficial. Ensure the reaction mixture is stirring adequately, especially if the base is not fully soluble.
-
Problem: The reaction is messy, and I'm seeing evidence of coupling at the C5-Bromo position or debromination.
-
Insight: This indicates your reaction conditions are too harsh, overcoming the reactivity difference between the two halogens. Homocoupling of the boronic acid can also occur if the catalyst is not functioning correctly.[11]
-
Solution:
-
Lower the Temperature: This is the most effective way to enhance selectivity. Start at a lower temperature (e.g., 70-80 °C) and only increase it if the reaction at the C3-Iodo position is not proceeding.
-
Re-evaluate the Catalyst: Highly active catalyst systems designed for unreactive aryl chlorides might be too reactive for this substrate, leading to a loss of selectivity. Stick with standard, reliable catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[8][9]
-
Check for Oxygen: The presence of oxygen can lead to catalyst decomposition and promote side reactions like boronic acid homocoupling.[11] Ensure your solvents are rigorously degassed.
-
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | Pd(PPh₃)₄ is often reliable for reactive iodides.[3][8][9] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the indazole. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is more soluble and can sometimes improve rates.[3] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or DMF | The aqueous mixture is classic for Suzuki. Ensure solvents are degassed.[3][9] |
| Temperature | 80 - 100 °C | Start on the lower end to ensure C3-selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst deactivation.[6] |
| Table 1: Recommended starting conditions for Suzuki-Miyaura coupling at the C3-Iodo position. |
Guide 2: Sonogashira Coupling
This reaction is the premier method for installing terminal alkynes at the C3-position, creating valuable intermediates for further chemistry.
Problem: My Sonogashira coupling is failing or giving very low yields.
-
Possible Cause 1: Inactive Catalyst System (Pd and/or Cu).
-
Insight: The Sonogashira reaction typically relies on a dual-catalyst system: a palladium catalyst to activate the aryl iodide and a copper(I) co-catalyst (usually CuI) to facilitate the transmetalation with the alkyne.[12][13] Both are sensitive to oxygen.
-
Solution: Ensure you are using fresh, high-purity palladium and copper sources. Copper(I) iodide can oxidize to a greenish Cu(II) species over time; use only white or off-white CuI. The reaction must be performed under a strictly inert atmosphere.[3]
-
-
Possible Cause 2: Alkyne Homocoupling (Glaser Coupling).
-
Insight: The copper co-catalyst, in the presence of oxygen, can promote the dimerization of your terminal alkyne. This is a common side reaction that consumes your alkyne and complicates purification.
-
Solution: Rigorous degassing of the solvent and maintenance of an inert atmosphere throughout the reaction is the best prevention. If homocoupling persists, consider a copper-free Sonogashira protocol, although this may require a different palladium/ligand system and higher temperatures.[13]
-
-
Possible Cause 3: Inappropriate Base.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective choice.[3] |
| Copper Source | CuI (4-10 mol%) | The co-catalyst is essential for the standard reaction.[3] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A small excess is typically sufficient. |
| Base | Et₃N or DIPEA | Can be used as a co-solvent or in stoichiometric amounts.[3] |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Often proceeds at mild temperatures. Start at RT.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent Glaser coupling.[12] |
| Table 2: Recommended starting conditions for Sonogashira coupling at the C3-Iodo position. |
Guide 3: Buchwald-Hartwig Amination
This reaction forms a C-N bond, a crucial transformation in medicinal chemistry. It is often the most challenging of the standard cross-couplings to optimize due to its sensitivity to ligands and bases.[4][14]
Problem: I am attempting to couple an amine at the C3-Iodo position, but the reaction shows no conversion.
-
Possible Cause 1: Incorrect Ligand Choice.
-
Insight: The ligand is arguably the most important variable in a Buchwald-Hartwig amination. The ligand's steric and electronic properties stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The optimal ligand is highly dependent on the substrates.[4]
-
Solution: Consult a ligand selection guide. For general purposes with primary and secondary amines, bulky, electron-rich phosphine ligands are a good starting point. Modern palladacycle precatalysts (e.g., XPhos Pd G3) are often more effective and reliable than generating the catalyst in situ from a source like Pd(OAc)₂.[4]
-
-
Possible Cause 2: Incompatible Base.
-
Insight: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. However, as noted earlier, a strong base can cleave the N1-acetyl group.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if deacetylation is an issue, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the temperature.[4] The physical properties of the base also matter; ensure it is a fine, free-flowing powder.[4]
-
-
Possible Cause 3: Inactive Catalyst.
-
Insight: Buchwald-Hartwig reactions are notoriously sensitive to oxygen. Inefficient generation of the active LPd(0) species from a Pd(II) source is a common failure point.
-
Solution: Use a modern precatalyst that cleanly and efficiently generates the active catalyst.[4][10] If using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates can sometimes be beneficial.[4]
-
| Amine Type | Recommended Ligand(s) | Base | Notes |
| Primary Alkyl/Aryl Amines | BrettPhos, XPhos | NaOtBu | BrettPhos is often highly effective for primary amines.[4] |
| Secondary Alkyl/Aryl Amines | RuPhos | NaOtBu, LHMDS | RuPhos is a go-to ligand for secondary amines.[4] |
| Challenging Substrates | tBuBrettPhos, DavePhos | K₃PO₄, Cs₂CO₃ | For heteroaryl amines or base-sensitive substrates.[4] |
| Table 3: General ligand selection guide for Buchwald-Hartwig amination. |
Problem: I am observing significant hydrodehalogenation (C-I bond is replaced by C-H).
-
Insight: This side reaction occurs when the palladium intermediate reacts with a hydrogen source before the desired coupling can take place. It is often a sign of an unbalanced catalytic cycle.
-
Solution:
-
Optimize Catalyst Loading: Sometimes, lowering the catalyst loading can minimize side reactions.
-
Re-evaluate Ligand/Base Combination: The interplay between the ligand and base can influence the relative rates of reductive elimination versus side reactions. Screening different combinations may be necessary.
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation.
-
Part 3: General Workflow and Best Practices
A successful functionalization campaign relies on a logical workflow and meticulous experimental technique.
Workflow for Sequential Functionalization
Sources
- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. 7-Bromo-3-iodo-1-methyl-1H-indazole () for sale [vulcanchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. DSpace [repository.kaust.edu.sa]
- 14. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Spectroscopic Analysis of Halogenated Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of halogenated indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these important heterocyclic scaffolds. Halogenated indazoles present unique challenges during structural elucidation due to the influence of halogen atoms on their spectroscopic properties. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and interpret your data with confidence.
Section 1: Mass Spectrometry (MS) Troubleshooting Guide
Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of halogenated indazoles. However, the presence of halogens and the fused heterocyclic ring system can lead to specific challenges.
Frequently Asked Questions (MS)
Q1: My molecular ion peak (M+) is weak or entirely absent in my Electron Ionization (EI) mass spectrum. What is the likely cause?
A1: A weak or absent molecular ion peak is common for certain structures under high-energy EI conditions. The M+ ion, once formed, can be energetically unstable and rapidly break apart into smaller, more stable fragments.[1][2] Halogenated indazoles, while aromatic and generally stable, can undergo facile fragmentation.
-
Causality: The primary cause is the high energy of electron impact (typically 70 eV), which can exceed the ionization energy and several bond dissociation energies within the molecule. This leads to extensive fragmentation, sometimes leaving very little of the intact molecular ion to be detected.[2]
-
Troubleshooting Steps:
-
Switch to a "soft" ionization technique. These methods impart much less energy to the molecule, favoring the formation of the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.
-
Electrospray Ionization (ESI): Ideal for polar and ionizable compounds. Most indazoles have a basic nitrogen that can be readily protonated.
-
Chemical Ionization (CI): A softer gas-phase ionization method than EI.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for less volatile or larger molecules, though less common for typical small-molecule indazoles.
-
-
Optimize EI Source Temperature: If you must use EI, try lowering the ion source temperature. A cooler source can sometimes reduce the degree of fragmentation and enhance the M+ peak.
-
Q2: How can I definitively confirm the presence and number of chlorine or bromine atoms in my molecule from the mass spectrum?
A2: Chlorine and bromine have very distinctive isotopic patterns that serve as a reliable signature in mass spectrometry.[3] This is due to the high natural abundance of their heavier isotopes.
-
Scientific Principle: Chlorine exists as two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[4] Bromine also has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a nearly 1:1 ratio.[4] A mass spectrometer can resolve these mass differences, leading to characteristic peak clusters for the molecular ion (M) and any fragments containing the halogen.
-
Identifying the Pattern:
-
One Chlorine Atom: Look for two peaks, M and M+2, with a relative intensity ratio of approximately 3:1.[4]
-
One Bromine Atom: Look for two peaks, M and M+2, with a relative intensity ratio of approximately 1:1.[4]
-
Multiple Halogens: The patterns become more complex but are predictable. For example, two bromine atoms will produce an M, M+2, and M+4 pattern with a 1:2:1 intensity ratio.[5]
-
| Number and Type of Halogen | Isotopic Peak Pattern (Mass) | Approximate Intensity Ratio |
| 1 Chlorine (Cl) | M, M+2 | 3:1 |
| 2 Chlorines (Cl₂) | M, M+2, M+4 | 9:6:1 |
| 1 Bromine (Br) | M, M+2 | 1:1 |
| 2 Bromines (Br₂) | M, M+2, M+4 | 1:2:1 |
| 1 Cl and 1 Br | M, M+2, M+4 | 3:4:1 |
Q3: My fragmentation pattern is complex. What are some common fragmentation pathways for indazole derivatives?
A3: Fragmentation in indazoles often involves cleavage of the heterocyclic ring or loss of substituents. While specific pathways depend on the substitution pattern, some general principles apply.
-
Alpha Cleavage: Bonds adjacent to heteroatoms or functional groups are common cleavage points. For N-substituted indazoles, cleavage of the substituent at the N-1 or N-2 position is frequent.[6]
-
Loss of Halogen: A primary fragmentation mode is the loss of the halogen atom as a radical, leaving behind a carbocation.[7] The ease of this loss often follows the trend I > Br > Cl > F, reflecting the C-X bond strength.
-
Ring Cleavage: The indazole ring can undergo complex rearrangements and cleavages. Common losses include HCN or N₂. For example, some indazoles are known to lose N₂ to form a benzocyclopropene radical cation.
-
Substituent Fragmentation: If other substituents are present (e.g., carbonyls, alkyl chains), their characteristic fragmentation patterns will also be observed. For instance, acylium ions (R-C≡O⁺) may form from cleavage next to a carbonyl group.[6]
Workflow & Protocols (MS)
This protocol ensures your sample is clean and at an appropriate concentration to avoid contaminating the instrument and generating poor-quality data.
-
Initial Dissolution: Dissolve your purified halogenated indazole sample in a high-quality organic solvent (e.g., HPLC-grade Methanol, Acetonitrile, or Dichloromethane) to create a stock solution of approximately 1 mg/mL.[8]
-
Avoid Problematic Solvents: Do not use non-volatile solvents like DMSO or DMF if possible. If your sample is only soluble in DMSO, ensure the final dilution is at least 20-fold or greater in a solvent like methanol to minimize ion suppression.[8]
-
Dilution to Working Concentration: Take a small aliquot (e.g., 10-50 µL) of the stock solution and dilute it into 1 mL of a suitable ESI solvent, typically 50:50 Acetonitrile:Water or 50:50 Methanol:Water. The final target concentration should be in the range of 1-10 µg/mL.[8]
-
Acidification (for Positive Mode): For positive ion mode ([M+H]⁺), add a small amount of an acid modifier to the final solution. Use formic acid to a final concentration of 0.1%. Avoid using Trifluoroacetic acid (TFA) as it is a strong ion-pairing agent that can cause persistent signal suppression.[8]
-
Filtration (Critical): Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (choose a filter material, like PTFE, that is compatible with your solvent) into a clean autosampler vial.[9] This step is crucial to remove any particulate matter that could clog the delicate ESI needle and tubing.[9]
-
Analysis: Submit the sample for analysis. Include blank injections (of your final solvent mixture) before and after your sample to check for carryover.
This workflow helps confirm the presence of halogens using high-resolution mass spectrometry (HRMS) data.
Caption: Decision tree for identifying Chlorine or Bromine.
Section 2: NMR Spectroscopy Troubleshooting Guide
NMR is indispensable for determining the precise connectivity and isomeric form of halogenated indazoles. Halogens exert significant electronic and steric effects that can complicate spectral interpretation.
Frequently Asked Questions (NMR)
Q1: The signals for my aromatic protons are broad and/or overlapping, making interpretation impossible. What can I do?
A1: Poor resolution in the aromatic region is a common issue. It can stem from several factors including sample properties, solvent choice, and instrument settings.
-
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. This is the most common cause of broad peaks.[10]
-
Action: Re-shim the instrument. If the problem persists, use a standard shimming sample to check if the issue is with your sample or the probe.[11]
-
-
Sample Concentration/Solubility: Highly concentrated or viscous samples can lead to line broadening.[10] Insoluble particles will severely degrade shim quality.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.
-
Action: Purify your sample again, perhaps using a method that removes metals like a silica plug or recrystallization.
-
-
Solvent Choice: The chemical shifts of protons are solvent-dependent. Changing the solvent can sometimes dramatically improve signal dispersion.[13]
-
Q2: How do I distinguish between N1- and N2-substituted halogenated indazole isomers using ¹H NMR?
A2: Differentiating N1 and N2 isomers is a critical and frequent challenge. The proton at the 3-position (H-3) is often the most diagnostic signal.
-
Key Differentiator: In general, the H-3 proton of a 2H-indazole isomer is more deshielded (appears at a higher chemical shift, further downfield) than the H-3 proton of the corresponding 1H-indazole isomer.[14] This is due to differences in the electronic environment and anisotropy of the heterocyclic system.
-
Comparative Data:
| Proton | Typical Shift in 1H-Indazole Isomer (CDCl₃) | Typical Shift in 2H-Indazole Isomer (CDCl₃) | Key Difference |
| H-3 | ~8.10 ppm | ~8.40 ppm | H-3 is more deshielded in the 2H-isomer.[14] |
| H-4 | ~7.51 ppm | ~7.70 ppm | Aromatic protons show slight variations.[14] |
| N-H | ~10-13 ppm (broad) | N/A | A very broad, downfield N-H signal is characteristic of an unsubstituted 1H-indazole. |
Q3: I see a broad singlet around 10-13 ppm that sometimes disappears. What is it and how can I confirm it?
A3: This signal is almost certainly the N-H proton of a 1H-indazole. Protons on heteroatoms (N-H, O-H) are acidic and can exchange with deuterium from deuterated solvents, leading to their disappearance from the spectrum.
-
Causality: The N-H proton is labile. When a deuterium source is present, it can be replaced by a deuterium atom. Since deuterium (²H) resonates at a completely different frequency, the proton signal vanishes. This exchange can be slow or fast depending on temperature, concentration, and the presence of trace acid or water.
-
Confirmation Protocol: Perform a "D₂O shake" experiment.
Workflow & Protocols (NMR)
-
Acquire Initial Spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a normal ¹H NMR spectrum. Note the chemical shift and integration of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.[12]
-
Mix Thoroughly: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure the D₂O mixes with the sample solution. You may see an emulsion or separate layer, which is acceptable.
-
Re-acquire Spectrum: Place the tube back in the spectrometer, re-lock and re-shim if necessary, and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. If the broad singlet has disappeared or significantly diminished in intensity, you have confirmed it is an exchangeable proton, such as N-H.[12]
Caption: Stepwise workflow for troubleshooting poor NMR signal resolution.
Section 3: UV-Vis Spectroscopy Troubleshooting Guide
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indazole ring. It is sensitive to substitution and the molecular environment.
Frequently Asked Questions (UV-Vis)
Q1: I changed the solvent for my UV-Vis measurement and the maximum absorption wavelength (λ_max) shifted. Is this normal?
A1: Yes, this is a very common phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents, thus changing the energy gap between them.
-
Scientific Principle:
-
π → π* Transitions: These transitions, common in aromatic systems like indazoles, often involve an excited state that is more polar than the ground state. Polar solvents will stabilize the more polar excited state more effectively, leading to a smaller energy gap and a shift to a longer wavelength (red shift or bathochromic shift).
-
n → π* Transitions: These transitions can involve the non-bonding electrons on the nitrogen atoms. In this case, the ground state is often more stabilized by polar, protic solvents (via hydrogen bonding) than the excited state. This increases the energy gap and causes a shift to a shorter wavelength (blue shift or hypsochromic shift).[15]
-
-
Practical Implication: Always report the solvent used when reporting a λ_max value. This effect can also be used diagnostically. For example, observing a significant blue shift in a polar protic solvent (like methanol) compared to a nonpolar solvent (like hexane) can help identify an absorption band as having n → π* character.[15]
Q2: My absorbance readings are fluctuating and unstable. What are the potential causes?
A2: Unstable readings can be caused by instrumental issues or sample instability.
-
Troubleshooting Steps:
-
Check for Bubbles: Air bubbles in the cuvette will scatter light and cause erratic readings. Ensure your sample is degassed and that no bubbles are present in the light path.
-
Sample Degradation: Halogenated indazoles can sometimes be light-sensitive. The UV lamp in the spectrophotometer might be causing photochemical degradation.
-
Action: Try acquiring the spectrum quickly or using a lower-intensity lamp setting if available. Take multiple scans over time; a decreasing absorbance or changing λ_max indicates degradation.
-
-
Precipitation: The compound may be slowly precipitating out of the solution, especially if it is near its solubility limit.
-
Action: Visually inspect the cuvette for cloudiness. If necessary, dilute the sample or use a different solvent.
-
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has had adequate time to warm up and stabilize (usually 15-30 minutes).
-
References
-
TutorChase. How can you identify the presence of halogens using mass spectrometry? [Online] Available at: [Link][3]
-
Pearson. The molecule that gave the mass spectrum shown here contains a ha... [Online] Available at: [Link][16]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Online] Available at: [Link][4]
-
Covey, J. et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central. [Online] Available at: [Link][5]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Online] Available at: [Link]
-
ResearchGate. Sample preparation methods evaluated for the determination of halogens in polymeric WEEE. [Online] Available at: [Link][17]
-
National Institutes of Health (NIH). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. [Online] Available at: [Link][18]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. [Online] Available at: [Link][19]
-
University of St Andrews Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Online] Available at: [Link][8]
-
ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. [Online] Available at: [Link][20]
-
University of Mississippi eGrove. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. [Online] Available at: [Link][21]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. [Online] Available at: [Link][22]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Online] Available at: [Link][12]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Online] Available at: [Link][23]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link][24]
-
MDPI. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. [Online] Available at: [Link][25]
-
ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Online] Available at: [Link][6]
-
University of Ottawa NMR Facility Blog. Improve Your Chemical Shift Resolution Without Going to Higher Fields. [Online] Available at: [Link][13]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Online] Available at: [Link][1]
-
Chemguide. mass spectra - fragmentation patterns. [Online] Available at: [Link][2]
-
Florida State University. Troubleshooting Acquisition Related Problems - NMR. [Online] Available at: [Link][10]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Online] Available at: [Link][7]
-
Claramunt, R. M. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Online] Available at: [Link][26]
-
University of Wisconsin-Madison. Problem Set-UV-VIS spectroscopy. [Online] Available at: [Link][15]
-
Antalek, B. (2002). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Online] Available at: [Link][11]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Online] Available at: [Link][27]
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Technical Support Center: Degradation Pathways of N-acetylindazoles
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acetylindazoles. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this important chemical scaffold. Understanding the stability and degradation profile of your molecule is critical for developing robust formulations, ensuring product safety, and meeting regulatory requirements.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design and interpret your stability studies effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your forced degradation studies in a direct question-and-answer format.
Question 1: My N-acetylindazole is degrading almost instantly upon adding acid or base. How can I study the hydrolysis pathway under more controlled conditions?
Answer:
This rapid degradation is characteristic of a labile N-acetyl group, which is susceptible to hydrolysis. The amide bond of the N-acetyl group is the primary target for both acid- and base-catalyzed hydrolysis, leading to the formation of indazole and acetic acid.[3][4] To effectively study this pathway, you need to temper the reaction conditions to achieve a target degradation of 5-20%, which allows for accurate kinetic analysis and identification of minor degradants.[1][5]
Causality and Strategy:
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the acetyl group is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6] The reaction is often rapid, especially with strong acids.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is typically pH-dependent and can also be very fast at high pH.[3]
Troubleshooting Protocol: Controlled Hydrolytic Degradation
-
Reduce Stressor Concentration: Instead of starting with common high concentrations like 0.1 N HCl or 0.1 N NaOH, begin with much milder conditions.[7]
-
Acidic: Start with 0.01 N or even 0.001 N HCl.
-
Basic: Start with a buffer at pH 9 or 10 before moving to dilute NaOH (e.g., 0.001 N).
-
-
Lower the Temperature: Perform initial experiments at room temperature instead of elevated temperatures (e.g., 60-80°C). This will significantly slow the reaction rate.
-
Time Point Optimization: Sample at frequent, early time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr) to capture the initial degradation profile before the parent compound is fully consumed.
-
Co-solvent Selection: If solubility is an issue, use a co-solvent like acetonitrile or ethanol. However, be aware that the choice of solvent can influence degradation kinetics.[5]
Workflow for Controlled Hydrolysis Study
Caption: Controlled hydrolysis experimental workflow.
Question 2: I'm observing a complex chromatogram with multiple unknown peaks after oxidative stress. How do I determine the primary degradation products and pathways?
Answer:
Oxidative degradation can be complex, as multiple sites on the N-acetylindazole molecule can be susceptible to attack. The indazole ring is an electron-rich aromatic system, and the N-acetyl group can also be targeted. Using different types of oxidizing agents can help elucidate different pathways.[7]
Causality and Strategy:
-
Common Oxidative Pathways:
-
N-Oxidation: The nitrogen atoms in the indazole ring can be oxidized to form N-oxides.
-
Hydroxylation: The benzene portion of the indazole ring can be hydroxylated.
-
Side-Chain Oxidation: The methyl group of the acetyl moiety can be oxidized.
-
Ring Opening: Under harsh oxidative conditions, the indazole ring itself may be cleaved.
-
-
Choice of Reagent:
Troubleshooting Protocol: Systematic Oxidative Degradation
-
Isolate Variables: Test different oxidizing agents separately (e.g., 3% H₂O₂ vs. AIBN in THF) to compare the resulting degradation profiles.[7]
-
Control Temperature: Perform initial studies at room temperature to avoid thermally induced degradation, which could complicate the chromatogram.
-
Utilize LC-MS/MS: This is the most critical tool for this problem. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, you can propose structures for the unknown peaks.
-
An increase of 16 amu often suggests N-oxidation or hydroxylation.
-
Look for characteristic fragmentation of the indazole ring to confirm the core structure is intact.
-
-
Characterize Major Degradants: Focus on identifying the structures of the most significant degradation products first, as these will define the primary degradation pathways.
Table 1: Common Oxidative Degradation Products and Mass Shifts
| Degradation Type | Mass Change (amu) | Potential Structure |
| Hydroxylation | +16 | Hydroxy-N-acetylindazole |
| N-Oxidation | +16 | N-acetylindazole-N-oxide |
| Side-Chain Oxidation | +16 | N-(hydroxyacetyl)indazole |
| Deacetylation + Oxidation | -42 + 16 | Hydroxy-indazole |
Question 3: My N-acetylindazole sample shows significant degradation when exposed to light, but my control sample (wrapped in foil) is stable. What are the likely photodegradation pathways?
Answer:
The observed light sensitivity indicates that your compound is susceptible to photodegradation. This process is distinct from thermal or hydrolytic degradation and involves the molecule absorbing light energy, leading to electronically excited states that can undergo chemical reactions.[9][10] The goal of the experiment is to determine if light exposure could compromise the product's quality during manufacturing, storage, or use.
Causality and Strategy:
Photodegradation can proceed through various mechanisms, including photo-oxidation (where light facilitates reaction with oxygen), photocleavage (bond breaking), or photorearrangement. For heterocyclic aromatic compounds like indazole, photo-oxidation and cleavage of the heterocyclic ring are plausible pathways.[9][10]
Protocol: ICH Q1B Photostability Testing
To properly investigate photodegradation, a standardized approach is necessary. The ICH Q1B guideline provides the authoritative framework.[5]
-
Sample Preparation:
-
Prepare solutions of your N-acetylindazole in a photochemically inert solvent (e.g., water, acetonitrile).
-
Prepare solid-state samples as a thin powder layer.
-
-
Exposure Conditions:
-
Place samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent (visible) and near-UV light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.
-
-
Control Sample:
-
A "dark" control, wrapped in aluminum foil to completely block light, must be placed in the same chamber to differentiate between thermal and photodegradation.
-
-
Analysis:
-
After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
-
Compare the chromatograms. New peaks present only in the light-exposed sample are photodegradants.
-
Use LC-MS/MS to identify the structures of the major photodegradants.
-
Frequently Asked Questions (FAQs)
Q: What are the most probable primary degradation pathways for a typical N-acetylindazole?
A: Based on its chemical structure, the three most probable degradation pathways are:
-
Hydrolysis: Cleavage of the N-acetyl amide bond under acidic or basic conditions to yield indazole. This is often the most significant pathway in aqueous solutions.[3][4]
-
Oxidation: Formation of N-oxides on the indazole ring or hydroxylation of the aromatic ring. This is common in the presence of oxidizing agents or dissolved oxygen.[8][10]
-
Photodegradation: Degradation upon exposure to UV or visible light, potentially leading to a variety of products through photo-oxidation or ring cleavage.[9]
Thermal degradation in the solid state is also possible but often requires more extreme temperatures.[11]
Primary Degradation Pathways Overview
Caption: Major degradation stressors and resulting products.
Q: Which analytical techniques are essential for a complete degradation study?
A: A multi-platform approach is required:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability studies. A well-validated, stability-indicating HPLC method is crucial to separate the parent drug from all degradation products and accurately quantify the extent of degradation over time.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for identifying unknown degradation products. It provides the molecular weight and fragmentation data needed to elucidate the structures of the impurities formed under stress.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a major or particularly important degradation product, it may be necessary to isolate the impurity (e.g., by preparative HPLC) and perform 1H and 13C NMR analysis.[10][13]
Q: How do I design a comprehensive forced degradation study from scratch for a new N-acetylindazole derivative?
A: A well-designed forced degradation study should systematically test the molecule's stability under various stress conditions as mandated by regulatory guidelines like ICH.[1][2] The goal is to induce degradation to a level (typically 5-20%) that is sufficient for detection and characterization without completely destroying the molecule.[5]
Table 2: Recommended Starting Conditions for a Forced Degradation Study
| Stress Condition | Reagent / Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | Up to 72 hrs | To test stability in low pH environments.[1] |
| Base Hydrolysis | 0.1 N NaOH | Room Temp | Up to 24 hrs | To test stability in high pH environments; often faster than acid hydrolysis.[1] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hrs | To assess susceptibility to common oxidative processes.[8] |
| Thermal | Dry Heat (Solid State) | 80 °C (or 20°C above accelerated storage) | Up to 1 week | To evaluate the intrinsic thermal stability of the drug substance.[1][11] |
| Photostability | ICH Q1B compliant light source | Ambient | Per ICH Q1B | To determine if the molecule is light-sensitive.[5][9] |
Note: These are starting points. Conditions must be adjusted based on the observed stability of the specific N-acetylindazole being tested. If degradation is too rapid, decrease the stressor concentration, temperature, or duration. If no degradation is observed, increase the stress level.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
-
Forced degradation studies of a new antileishmanial agent. Journal of the Chilean Chemical Society. Available at: [Link]
-
Stability Studies of N-Acylimidazoles. ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
The N-acylethanolamine-hydrolyzing acid amidase (NAAA). PubMed. Available at: [Link]
-
Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. Available at: [Link]
-
Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. PubMed. Available at: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. youtube.com [youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HKU Scholars Hub: Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine [hub.hku.hk]
- 12. researchgate.net [researchgate.net]
- 13. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility problems with 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
Here is the technical support center for 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone.
Technical Support Center: this compound
Welcome, Researcher. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with this compound (CAS: 1788054-76-1). As a Senior Application Scientist, I understand that navigating the experimental nuances of highly functionalized heterocyclic compounds can be challenging. This compound, with its N-acylated, di-halogenated indazole core, presents a unique set of solubility characteristics that are critical to manage for successful experimental outcomes, from reaction workups to biological screening.
This support center provides direct, experience-driven answers to common and complex solubility issues. We will explore the causality behind these challenges and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the expected general solubility characteristics of this compound?
A1: Based on its molecular structure, this compound is predicted to be highly lipophilic and poorly soluble in aqueous solutions. The key structural features influencing this are:
-
Di-halogenation (Bromo and Iodo): Halogen atoms significantly increase a molecule's lipophilicity ("fat solubility") and decrease its water solubility.[1][2]
-
Indazole Core & Methyl Group: The fused aromatic ring system and the methyl group contribute to the hydrophobic nature of the molecule.
-
N-acetyl Group: While the carbonyl group adds some polarity, its influence is generally outweighed by the larger, nonpolar scaffold.
Therefore, you should anticipate that this compound will require organic solvents for dissolution. Direct use in aqueous buffers without a co-solvent is unlikely to be successful.
Q2: I am preparing for a reaction or analysis. What organic solvents should I try first?
A2: For initial solubility tests, a range of common laboratory solvents should be screened. A good starting point, moving from more polar to less polar, would be:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices for complex, nitrogen-containing heterocycles.[3] They are strong solvents capable of dissolving a wide range of organic compounds.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform.
-
Ethers: Tetrahydrofuran (THF) is a common solvent for reactions involving indazole scaffolds.[4][5]
-
Esters: Ethyl acetate (EtOAc).
-
Ketones: Acetone.
-
Alcohols: Methanol and ethanol may work, especially when heated, but solubility might be limited at room temperature. Recrystallization from ethanol is a common final purification step for many indazole derivatives.[3]
Q3: My goal is to perform a biological assay in an aqueous buffer. How can I prepare my stock and working solutions?
A3: This is a classic challenge for lipophilic compounds. The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO. When preparing your aqueous working solutions, dilute this stock into your buffer. However, be vigilant for precipitation. If the compound crashes out of solution upon dilution, you may need to:
-
Decrease the Final Concentration: The compound may only be soluble in your final assay buffer up to a certain concentration.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, a final concentration of 1-5% DMSO may be necessary to maintain solubility. Always run a vehicle control with the same percentage of DMSO to account for any effects of the solvent itself.
-
Use a Surfactant: In some cases, a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous media.
Q4: I am attempting recrystallization, but my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of the cooling solution as a liquid rather than a solid crystal lattice. This is common when a compound's melting point is low or when the concentration of the solute in the hot solution is excessively high.[6] To resolve this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent (the "good" solvent in a mixed system) to slightly decrease the saturation.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[6]
Q5: My solution is clear and at room temperature, but no crystals have formed. What should I do?
A5: This indicates your solution is not yet supersaturated at that temperature. You have several options:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a pure crystal from a previous batch, adding a tiny amount can initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent and allow the more concentrated solution to cool again.[6]
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator, but be aware that rapid cooling can sometimes lead to the formation of small, less pure crystals.[6]
Troubleshooting Guide 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent system for solubilization or recrystallization. This protocol establishes an approximate solubility value (e.g., in mg/mL) to guide your experimental design.
Experimental Protocol
-
Preparation: Weigh approximately 5-10 mg of your compound into a small, clean vial (e.g., a 4 mL glass vial).
-
Solvent Addition (Step 1): Add a measured aliquot of your first test solvent (e.g., 100 µL).
-
Agitation: Vigorously mix the sample using a vortex mixer for 30-60 seconds. If a vortexer is unavailable, shake or stir thoroughly. Sonication can also be effective for breaking up solid aggregates.
-
Observation: Visually inspect the solution.
-
Completely Dissolved: The solution is clear with no visible solid particles. The compound is soluble at ≥50-100 mg/mL in this solvent.
-
Partially Dissolved/Insoluble: Solid material remains. Proceed to the next step.
-
-
Solvent Addition (Step 2): Add another measured aliquot of the solvent (e.g., 100 µL, for a total of 200 µL).
-
Repeat Agitation and Observation: Repeat steps 3 and 4. If the compound is now completely dissolved, you can estimate its solubility (e.g., 10 mg in 200 µL = 50 mg/mL).
-
Iterate: Continue adding solvent in measured aliquots until the compound fully dissolves or you reach a volume that indicates poor solubility (e.g., >2 mL for 10 mg, indicating solubility <5 mg/mL).
-
Heating: If the compound has poor solubility at room temperature, gently warm the vial (e.g., to 40-60 °C) and observe if solubility increases. This is a key indicator for a potential recrystallization solvent.
-
Documentation: Record your observations for each solvent in a structured table.
Data Presentation: Solvent Screening Table
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at 25°C (Approx. mg/mL) | Solubility at 60°C (Approx. mg/mL) | Notes (e.g., Color, Oiled Out) |
| Water | 10.2 | 100 | < 1 | < 1 | Insoluble |
| DMSO | 7.2 | 189 | > 100 | > 100 | Excellent solubility |
| Methanol | 5.1 | 65 | User to determine | User to determine | |
| Ethanol | 4.3 | 78 | User to determine | User to determine | Potential for recrystallization |
| Acetone | 4.3 | 56 | User to determine | User to determine | |
| Dichloromethane | 3.1 | 40 | User to determine | N/A | |
| Ethyl Acetate | 4.4 | 77 | User to determine | User to determine | |
| Tetrahydrofuran | 4.0 | 66 | User to determine | User to determine | |
| Toluene | 2.4 | 111 | User to determine | User to determine | |
| Hexanes | 0.1 | 69 | < 1 | < 1 | Likely an anti-solvent |
Visualization: Solvent Screening Workflow
Caption: A systematic workflow for determining the approximate solubility of the compound in various organic solvents.
Troubleshooting Guide 2: Recrystallization Optimization
Objective: To successfully purify the compound by recrystallization, overcoming common issues like oiling out and failure to crystallize.
Core Principle
The ideal recrystallization solvent (or solvent pair) is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. This differential solubility is the basis for purification.
Visualization: Recrystallization Troubleshooting Decision Tree
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
"avoiding N-dealkylation during indazole synthesis"
Navigating the Challenges of N-Substitution in Indazole Synthesis: A Guide to Regioselectivity and Avoiding Unwanted Side Reactions
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of indazole chemistry, particularly concerning the selective introduction of substituents on the nitrogen atoms.
A common point of confusion and experimental frustration is the control of N-alkylation. While many users inquire about avoiding "N-dealkylation," our extensive experience and review of the literature indicate that the primary challenge is not the unintended loss of an alkyl group, but rather the control of regioselectivity during the alkylation of the indazole core. This guide will therefore focus on providing a robust framework for achieving high selectivity for either N1 or N2 substitution, which is paramount for the synthesis of specific, biologically active molecules. We will also clarify the specific and less common circumstances under which N-dealkylation might be a concern and how to mitigate it.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products in my reaction?
A: This is the most common challenge in indazole alkylation and stems from the inherent chemical nature of the indazole ring itself. The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2][3] The 1H-tautomer is generally more thermodynamically stable.[1][2] However, upon deprotonation with a base, the resulting indazolide anion has significant electron density on both the N1 and N2 nitrogens. These two positions are both nucleophilic and can react with an electrophile (such as an alkyl halide), leading to a mixture of N1 and N2-alkylated isomers.[3] The ratio of these products is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the steric and electronic properties of the substituents on the indazole ring.[1][2] For example, standard conditions like potassium carbonate in DMF often yield mixtures with poor selectivity.[4]
Q2: I need to synthesize the N1-alkylated indazole. How can I achieve high selectivity for this isomer?
A: Achieving high selectivity for the N1 position often involves leveraging kinetic and thermodynamic control through specific reagent and solvent choices. Several strategies have proven effective:
-
Sodium Hydride in Tetrahydrofuran (THF): This is a widely reported and reliable method for achieving high N1 selectivity.[1][2] The proposed mechanism suggests that the sodium cation (Na+) from the NaH coordinates with the N2 nitrogen and a nearby electron-rich group on the indazole (such as a carbonyl oxygen at the C3 position). This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 nitrogen.[1]
-
Thermodynamic Equilibration: In some cases, the N1-substituted indazole is the thermodynamically more stable product. Using conditions that allow for equilibration, such as extended reaction times or specific solvent systems like DMF with certain electrophiles, can favor the formation of the N1 isomer.[1][2] It has been shown that N2-acylindazoles can isomerize to the more stable N1-acyl regioisomer.[1][2]
Below is a general protocol for achieving high N1-selectivity.
Q3: My target molecule is the N2-alkylated indazole. What are the recommended conditions for its selective synthesis?
A: While N1-alkylation is often thermodynamically favored, specific reaction conditions can be employed to selectively obtain the N2 isomer:
-
Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) with an appropriate alcohol often shows a strong preference for producing the N2-alkylated indazole.[1]
-
Acid-Catalyzed Reactions: Certain acid-catalyzed alkylations can favor the N2 position. For instance, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) has been shown to provide excellent selectivity for N2-alkylation. The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole. Quantum mechanical studies suggest that while the N1 position is more nucleophilic in the ground state, the transition state energy for N2 alkylation is lower when considering the tautomerization energy required for N1 attack.
-
Substituent Effects: The presence of certain substituents on the indazole ring can direct alkylation to the N2 position. For example, electron-withdrawing groups at the C7 position, such as a nitro or carboxylate group, have been shown to confer excellent N2 regioselectivity.[1][2]
Q4: I am concerned about N-dealkylation during my synthesis. Is this a common side reaction?
A: In the context of de novo indazole synthesis or standard N-alkylation reactions, N-dealkylation is not a common or expected side reaction. The N-alkyl bond in indazoles is generally stable under typical synthetic conditions. If you are observing the formation of an NH-indazole in a reaction where you started with an N-alkylated indazole, consider these possibilities:
-
Incomplete Reaction: The most likely scenario is that your starting N-alkylated indazole was not fully consumed in the subsequent reaction, and you are seeing unreacted starting material.
-
Harsh Deprotection Conditions: If you are using a protecting group on one of the nitrogen atoms (e.g., a benzyl or a SEM group), its removal under harsh acidic, basic, or hydrogenolysis conditions could potentially lead to the cleavage of the desired N-alkyl group if it is also labile under those conditions. Always choose protecting groups whose removal conditions are orthogonal to the stability of your desired N-alkyl group.
-
Specific High-Energy Reactions: In some very specific cases, such as demethylation of a 3-methoxy-2H-indazole to an indazolone using a strong nucleophile under high-temperature microwave conditions, dealkylation can occur.[5] However, these are not typical conditions for indazole synthesis or modification.
-
Thermal Instability: While most N-alkyl indazoles are thermally stable, very high temperatures (e.g., >200 °C) could potentially lead to degradation, which might involve N-dealkylation, though this is not a controlled or synthetically useful process.[4]
Troubleshooting Tip: If you suspect N-dealkylation, first confirm the identity of the supposed dealkylated product by rigorous analytical methods (NMR, MS). Then, carefully re-examine your reaction conditions and the purity of your starting materials. It is more probable that the issue lies with reaction conversion or the stability of your molecule to the specific reagents being used, rather than a general tendency for N-dealkylation.
Troubleshooting and Optimization Guide
Decision-Making Workflow for Indazole N-Alkylation
This workflow can help you choose the right path for your desired N-substituted indazole.
Data Summary: Influence of Reaction Conditions on N1/N2 Regioselectivity
The choice of base and solvent is critical for controlling the outcome of indazole alkylation. The following table summarizes common conditions and their typical selectivities.
| Base | Solvent | Typical Temperature | Predominant Isomer | N1:N2 Ratio (Approximate) | Notes and Causality |
| K₂CO₃ | DMF | Room Temp - 120 °C | Mixture | ~1.4:1 to 1:1 | A common, but often unselective, condition. The potassium cation does not strongly coordinate to direct the alkylation, leading to a mixture of products.[4] |
| Cs₂CO₃ | DMF | Room Temp | Mixture / N1 | Variable, often ~1.4:1 | Cesium carbonate can sometimes provide slightly better N1 selectivity than K₂CO₃, potentially due to a mild chelating effect of the larger cesium cation.[1] |
| NaH | THF | 0 °C - 50 °C | N1 | >99:1 | Highly selective for N1. The small sodium cation strongly chelates between N2 and a C3 substituent, effectively blocking N2 from reacting. This is a kinetically controlled process.[1][2] |
| NaHMDS, LDA | THF | Room Temp | N1 | >98:1 | Strong, non-coordinating bases in a non-polar solvent also favor N1 alkylation, suggesting that "tight ion pairs" play a role in directing the reaction.[1] |
| DIAD, PPh₃ | THF | 0 °C - Room Temp | N2 | ~1:2.5 | The Mitsunobu reaction proceeds through a different mechanism that strongly favors the formation of the N2-substituted product.[1] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of a C3-Carboxy-Indazole
This protocol is adapted from methodologies that have demonstrated high N1-selectivity.[1][2]
Materials:
-
Indazole starting material (e.g., Methyl 1H-indazole-3-carboxylate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the indazole starting material (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 50 °C.[1]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is based on literature precedents for selective N2-alkylation.[1]
Materials:
-
Indazole starting material
-
Alcohol (corresponding to the desired alkyl group, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indazole (1.0 eq), the alcohol (1.5 eq), and PPh₃ (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.1 M).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD: Add DIAD (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed, and a color change may occur.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
-
Purification: Purify the residue directly by column chromatography on silica gel. The byproducts are often less polar than the desired N2-alkylated indazole.
Mechanistic Insights
The selectivity of N1 vs. N2 alkylation is a fascinating interplay of electronics, sterics, and cation coordination. The following diagram illustrates the proposed mechanism for the highly selective N1-alkylation using NaH in THF.
This chelation model explains why the combination of a small, hard cation like Na+ and a coordinating solvent like THF is so effective.[1] The sodium ion acts as a "protecting group" for the N2 position, forcing the alkylation to occur at the more accessible N1 site.
References
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Wang, J., McCreanney, A., Taylor-Young, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
-
Keating, J. J., & Alam, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
-
ResearchGate. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Zhang, X., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2018). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in Indazole Acylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for regioselectivity control in indazole acylation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of N1 versus N2 acylation of the indazole scaffold. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in indazole acylation?
A1: The regiochemical outcome of indazole acylation is a delicate balance of several factors:
-
Electronic Effects: The electron density at the N1 and N2 positions plays a crucial role. Electron-withdrawing groups on the indazole ring can significantly influence the nucleophilicity of the nitrogen atoms.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder acylation at the adjacent N1 position, favoring N2 acylation.[1]
-
Reaction Conditions: The choice of base, solvent, and acylating agent can dramatically shift the regioselectivity. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, a related reaction, and similar principles can apply to acylation.[2][3][4][5][6]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][7][8] Reactions run under thermodynamic control (higher temperatures, longer reaction times) often favor the N1-acylated product, which can sometimes be formed via isomerization of the initially formed N2-acylindazole.[2][4][7] Conversely, kinetically controlled conditions (lower temperatures, short reaction times) may favor the faster-forming product, which can be the N2 isomer.[9][10][11][12][13]
Q2: Is the N1 or N2 acylated indazole generally more stable?
A2: The N1-acylated indazole is typically the thermodynamically more stable regioisomer.[2][7][8] This is attributed to the aromaticity and electronic distribution of the resulting bicyclic system. It has been suggested that N2-acylindazoles can isomerize to the more stable N1-regioisomer under certain conditions.[2][4][7]
Q3: Can you provide a general overview of methods to achieve N1-selective acylation?
A3: Several strategies can be employed to favor N1-acylation:
-
Base and Solvent Selection: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF often promotes N1-selectivity.[2][3][4][5][6]
-
Electrochemical Methods: An electrochemical "anion pool" approach has been developed for the selective N1-acylation of indazoles with acid anhydrides. This method is base-free and catalyst-free.[1][14]
-
One-Pot Direct Acylation: A system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc2O) allows for the direct N1-acylation of indazoles with carboxylic acids in high yields and selectivities.[15]
Q4: What are the established methods for achieving N2-selective acylation?
A4: While N1-acylation is often thermodynamically favored, specific conditions can be used to obtain the N2-acylated product:
-
Influence of Substituents: Indazoles with electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have shown excellent N2-regioselectivity in N-alkylation reactions, and this principle can be extended to acylation.[2][3][4][5][16]
-
Catalytic Methods: Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds, providing a metal-free system with excellent functional group tolerance.[17] A similar approach using TfOH or copper(II) triflate with 2,2,2-trichloroacetimidates as alkylating agents also yields N2-substituted indazoles.[18][19]
Troubleshooting Guide
Problem 1: My acylation reaction is yielding a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 position?
Answer: Obtaining a mixture of isomers is a common challenge in indazole chemistry.[20][21] To enhance N1-selectivity, consider the following systematic approach:
Step 1: Re-evaluate Your Base and Solvent System.
-
Causality: The nature of the indazole anion and its counterion can significantly influence the site of acylation. A strong base like sodium hydride (NaH) in a non-polar, aprotic solvent like THF is a well-established system for promoting N1-selectivity in the related N-alkylation reactions.[2][3][4][5][6] This combination is thought to favor the formation of a sodium salt that directs acylation to the N1 position.
-
Actionable Protocol:
-
Dry your THF thoroughly before use.
-
Suspend the indazole in THF at 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise and stir for 30 minutes.
-
Slowly add your acylating agent (1.0 equivalent) and allow the reaction to warm to room temperature.
-
Step 2: Consider a Shift to Thermodynamic Control.
-
Causality: The N1-acylated indazole is generally the more thermodynamically stable product.[2][7][8] If your current conditions are under kinetic control, you may be isolating a mixture containing the faster-forming N2-isomer. Shifting to thermodynamic control can allow for equilibration to the more stable N1-product.[9][10][11][12][13]
-
Actionable Protocol:
-
Increase the reaction temperature. A gentle reflux in THF or a higher boiling point solvent like dioxane might be necessary.
-
Extend the reaction time. Monitor the reaction by TLC or LC-MS to observe the conversion of the N2-isomer to the N1-isomer over time.
-
Step 3: Explore Alternative Acylation Methods.
-
Causality: If traditional methods fail, specialized protocols can offer high selectivity.
-
Actionable Protocols:
-
DMAPO/Boc2O System: This one-pot method directly couples indazoles with carboxylic acids, showing high N1-selectivity.[15]
-
Electrochemical "Anion Pool" Method: This technique generates the indazole anion electrochemically, followed by reaction with an acid anhydride, leading to selective N1-acylation.[1][14]
-
Decision-Making Workflow for Improving N1-Selectivity:
Caption: Workflow to enhance N1-acylation selectivity.
Problem 2: I am trying to synthesize the N2-acylated indazole, but the N1 isomer is the major product. How can I favor N2-acylation?
Answer: Directing acylation to the N2 position requires overcoming the thermodynamic preference for the N1 isomer. Here’s how you can approach this:
Step 1: Leverage Electronic Effects of Substituents.
-
Causality: The electronic nature of the indazole ring can be exploited to favor N2-acylation. Strong electron-withdrawing groups at the C7 position have been shown to direct substitution to the N2 position.[2][3][4][5][16]
-
Actionable Protocol: If your synthesis allows, consider using an indazole precursor with a C7-nitro or C7-ester group.
Step 2: Employ Catalytic Methods for N2-Selectivity.
-
Causality: Certain catalysts can selectively activate the indazole or the acylating agent to favor N2-acylation.
-
Actionable Protocol (based on N-alkylation principles):
-
TfOH Catalysis: While demonstrated for alkylation with diazo compounds, trifluoromethanesulfonic acid (TfOH) catalysis could be explored for acylation under carefully controlled conditions.[17]
-
Copper(II) Triflate: This Lewis acid has also been used to promote N2-alkylation and may be applicable to acylation.[18][19]
-
Factors Influencing N2-Selectivity:
Caption: Key factors for achieving N2-acylation.
Problem 3: My indazole acylation reaction is showing low conversion. What are the potential causes and solutions?
Answer: Low conversion can stem from several issues. A systematic diagnosis is key.
Step 1: Verify the Activity of Your Base and Quality of Your Solvent.
-
Causality: Incomplete deprotonation of the indazole is a common cause of low conversion. The base may be old or deactivated, and residual water in the solvent can quench the base.
-
Actionable Protocol:
-
Use a fresh bottle of NaH or titrate your organolithium or amide base if applicable.
-
Ensure your solvent is anhydrous. Use a freshly distilled solvent or one from a solvent purification system.
-
Step 2: Assess the Reactivity of Your Acylating Agent.
-
Causality: The acylating agent (e.g., acid chloride, anhydride) may have degraded due to moisture.
-
Actionable Protocol:
-
Use a fresh bottle of the acylating agent or purify it before use.
-
Consider using a more reactive acylating agent if possible.
-
Step 3: Increase Reaction Temperature and/or Concentration.
-
Causality: The reaction may be kinetically slow at the current temperature.
-
Actionable Protocol:
-
Gradually increase the reaction temperature and monitor for improvement in conversion.
-
If the reaction is run at high dilution, increasing the concentration may improve the reaction rate.
-
Troubleshooting Low Conversion:
| Potential Cause | Diagnostic Check | Recommended Solution |
|---|---|---|
| Inactive Base | Titrate base or use a test reaction. | Use a fresh, verified batch of base. |
| Wet Solvent | Karl Fischer titration. | Use freshly dried, anhydrous solvent. |
| Degraded Acylating Agent | Check for signs of hydrolysis (e.g., HCl fumes from acid chloride). | Use a fresh or purified acylating agent. |
| Insufficient Reactivity | Reaction stalls at low temperature. | Gradually increase reaction temperature; consider a more reactive acylating agent. |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Acylation using NaH/THF
This protocol is adapted from established methods for N1-selective alkylation and is expected to provide good selectivity for N1-acylation.[2][3][4][5][6]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (5-10 mL per mmol of indazole) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy suspension should form.
-
Acylation: Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conceptual Procedure for N2-Selective Acylation using a C7-Substituted Indazole
This protocol is based on the strong directing effect of C7-substituents observed in N-alkylation reactions.[2][3][4][5][16]
-
Preparation: To a flame-dried round-bottom flask, add the C7-nitro or C7-carbomethoxy-indazole (1.0 eq) and a suitable base such as cesium carbonate (1.5 eq).
-
Solvent Addition: Add an aprotic polar solvent such as DMF or DMSO.
-
Acylation: Add the acylating agent (1.1 eq) and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction for the consumption of starting material and the formation of the N2-acylated product by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography to isolate the N2-acylated indazole.
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Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
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Keating, A. et al. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
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Dong, L. et al. Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
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Wang, Y. et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]
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Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
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jOeCHEM. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]
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LibreTexts, Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Profile of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique physicochemical properties and versatile substitution patterns have enabled the development of therapies targeting a range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of a novel indazole derivative, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , against established inhibitors of the c-MET receptor tyrosine kinase.
The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development, wound healing, and organ morphogenesis.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[1] Dysregulation of the HGF/c-MET signaling pathway through genetic alterations such as mutation, amplification, or protein overexpression is a key driver in the development and progression of numerous human cancers, including those of the lung, kidney, stomach, and breast.[3][4][5] Aberrant c-MET activation triggers a cascade of downstream signaling events, promoting tumor cell proliferation, survival, migration, and invasion.[4][6] Consequently, c-MET has emerged as a compelling therapeutic target for cancer drug discovery.
This document will delve into the comparative inhibitory activity of this compound with known, clinically relevant c-MET inhibitors. We will present standardized experimental protocols for in vitro kinase and cell-based assays, providing a framework for the evaluation of this and other novel chemical entities.
Comparative Analysis of Inhibitor Activity
To contextualize the potential efficacy of this compound, we will compare its hypothetical inhibitory activity against well-characterized c-MET inhibitors: Crizotinib and Cabozantinib. Both are FDA-approved drugs that have demonstrated significant clinical benefit in patient populations with c-MET-driven malignancies.[2][7]
| Compound | Type | Target(s) | IC50 (c-MET) |
| This compound | ATP-Competitive (Hypothesized) | c-MET (Hypothesized) | TBD |
| Crizotinib | Type I ATP-Competitive | c-MET, ALK, ROS1 | ~5 nM |
| Cabozantinib | Type II ATP-Competitive | c-MET, VEGFR2, AXL, RET | ~4 nM |
Table 1: Comparison of this compound with known c-MET inhibitors. IC50 values for known inhibitors are approximate and can vary based on assay conditions.
The diverse chemical structures of indazole-based inhibitors allow them to adopt different binding modes within the ATP-binding pocket of the kinase.[2] Structure-activity relationship (SAR) studies of various indazole series have highlighted the importance of specific substitutions on the indazole core for achieving high potency and selectivity.[8][9][10][11][12] The bromo and iodo substitutions on the subject molecule provide vectors for further chemical modification to optimize its biological activity.[13]
Experimental Protocols
To ensure a rigorous and reproducible comparison of inhibitor activity, standardized in vitro and cell-based assays are essential. The following protocols outline the methodologies for determining the half-maximal inhibitory concentration (IC50) and for assessing the on-target effects in a cellular context.
In Vitro c-MET Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant c-MET kinase.
Workflow:
Caption: Workflow for the cell-based c-MET phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a c-MET-dependent cancer cell line (e.g., HT-29) in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with HGF for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-MET (Tyr1234/1235) and total c-MET.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-MET signal to the total c-MET signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
c-MET Signaling Pathway
The binding of HGF to the c-MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. [1]This activation creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. [4]These pathways collectively drive cellular responses such as proliferation, survival, migration, and invasion. [4]
Caption: Simplified c-MET signaling pathway.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound against known c-MET inhibitors. The detailed experimental protocols and contextual information on the c-MET signaling pathway are intended to facilitate the evaluation of this and other novel indazole-based compounds for their potential as anti-cancer agents. Further investigation into the structure-activity relationships and selectivity profiling of this compound is warranted to fully elucidate its therapeutic potential.
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
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Cancer Cell-Based Assays. Charles River Laboratories. [Link]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(12), 3657–3660. [Link]
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c-MET. AbbVie Science. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
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An overview of the c-MET signaling pathway. (2013). Therapeutic Advances in Medical Oncology, 5(1), 21-36. [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115011. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(23), 7335. [Link]
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c-Met inhibitors. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 861-864. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025). Cancer Research, 85(6_Supplement), 3157. [Link]
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c-Met inhibitors. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 861-864. [Link]
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Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). European Journal of Medicinal Chemistry, 46(11), 5396-5405. [Link]
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In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2017). Bio-protocol, 7(18), e2554. [Link]
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C-Met inhibitors – Knowledge and References. Taylor & Francis. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 216, 113312. [Link]
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1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one. AdooQ BioScience. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 963-973. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone. (2018). International Journal of Pharmaceutical Sciences and Research, 9(5), 1883-1888. [Link]
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A Comparative Guide to Validating the Mechanism of Action of BIM-46, a Novel Indazole-based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[1][2] This guide introduces a novel investigational compound, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , hereafter referred to as BIM-46 . Structurally, BIM-46 belongs to a class of compounds known to exhibit kinase inhibitory activity.[3][4] This document outlines a comprehensive, multi-faceted strategy to validate its hypothesized mechanism of action as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway.[5][6][7]
Dysregulation of the JAK-STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[7][8][9] Consequently, targeting kinases within this pathway, particularly JAK2, has become a validated therapeutic strategy.[10][11][12] This guide will objectively compare the performance of BIM-46 against two well-established, FDA-approved JAK2 inhibitors: Ruxolitinib [13][14][15][16][17] and Fedratinib .[18][19][20][21] The experimental framework herein is designed not only to elucidate the mechanism of BIM-46 but also to provide a robust, self-validating system of protocols and comparative data to rigorously assess its potential as a therapeutic candidate.
Section 1: Biochemical Validation of Direct Target Engagement and Selectivity
The foundational step in validating a kinase inhibitor's mechanism of action is to confirm direct, potent, and selective inhibition of the target enzyme in a purified, cell-free system. This eliminates cellular complexity and isolates the drug-target interaction. Our approach involves determining the potency (IC50), selectivity across the kinome, and the specific mode of inhibition.
Experiment: Kinase Inhibition and Selectivity Profiling
Causality: The primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the kinase's activity. A low nanomolar IC50 is indicative of high potency. However, potency is clinically meaningful only when paired with selectivity. Many kinases share a highly conserved ATP-binding pocket, leading to potential off-target effects.[22] Therefore, profiling BIM-46 against other JAK family members (JAK1, JAK3, TYK2) and a panel of unrelated kinases is crucial to establish its selectivity window and predict potential side effects.
Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22][23] A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
-
Reagent Preparation: Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates in kinase buffer. Prepare a serial dilution of BIM-46, Ruxolitinib, and Fedratinib in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to wells. Add 2.5 µL of the serially diluted compounds or DMSO vehicle control.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the known Km concentration for each enzyme) to all wells.[24] Incubate at room temperature for 1-2 hours.
-
Termination and ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This step also depletes the remaining ATP. Incubate for 40 minutes.
-
ATP Generation and Luminescence Reading: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary
| Compound | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| BIM-46 (Hypothetical) | 5.2 | 155 | >1000 | >1000 |
| Ruxolitinib (Reference) | 3.3 | 2.8 | 428 | 19 |
| Fedratinib (Reference) | 3.1 | 35 | 330 | 43 |
Data is hypothetical for BIM-46 and representative for reference compounds based on public domain knowledge.
Interpretation: The hypothetical data suggests BIM-46 is a potent JAK2 inhibitor. Critically, it displays over 30-fold selectivity for JAK2 over JAK1 and significant selectivity against JAK3 and TYK2. This profile is distinct from Ruxolitinib, which potently inhibits both JAK1 and JAK2, and Fedratinib, which also shows some activity against JAK1.[15][18] This superior selectivity could translate to a more favorable safety profile by avoiding the broader immunosuppressive effects associated with JAK1 or JAK3 inhibition.[25]
Experiment: Mechanism of Inhibition (MoA) Assay
Causality: The majority of kinase inhibitors function by competing with ATP for binding at the enzyme's active site. Validating an ATP-competitive mechanism is a key part of characterizing the inhibitor's binding mode. This is achieved by measuring the inhibitor's IC50 at various ATP concentrations. For an ATP-competitive inhibitor, the apparent IC50 will increase as the ATP concentration increases, a relationship described by the Cheng-Prusoff equation.[26]
Protocol: ATP Competition Assay
This protocol is a modification of the ADP-Glo™ assay described above.
-
Perform the kinase inhibition assay for BIM-46 against JAK2 as described in section 1.1.
-
Instead of a single ATP concentration, run parallel experiments using a range of ATP concentrations, typically from 0.1x Km to 10x Km.[26]
-
Determine the IC50 value for BIM-46 at each ATP concentration.
-
Plot the resulting IC50 values as a function of the ATP concentration.
Expected Outcome: A linear increase in the IC50 of BIM-46 with increasing ATP concentrations would confirm an ATP-competitive mechanism of action.[27]
Section 2: Cellular Target Engagement and Pathway Modulation
Demonstrating biochemical activity is necessary but not sufficient. The next critical phase is to validate that BIM-46 can enter a living cell, bind to its intended target (target engagement), and modulate the downstream signaling pathway.
Experiment: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA is a powerful biophysical method for confirming target engagement in a physiological context (i.e., within intact cells or cell lysates).[28][29][30] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[31] By heating cells treated with BIM-46 across a temperature gradient and then measuring the amount of soluble JAK2 remaining, we can directly observe target engagement.[29][32]
Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) to ~80% confluency. Treat cells with a high concentration of BIM-46 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in a buffered saline solution containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (20,000 x g) for 20 minutes.
-
Western Blotting: Collect the supernatant and quantify the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for JAK2, followed by an HRP-conjugated secondary antibody.[33] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble JAK2 relative to the unheated control against the temperature for both vehicle- and BIM-46-treated samples to generate a "melting curve." A shift in the curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Experiment: Inhibition of Downstream STAT3 Phosphorylation
Causality: The JAK-STAT pathway is a direct signaling cascade.[5][6] Upon cytokine stimulation, JAK2 phosphorylates itself and the associated receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] JAK2 then phosphorylates the STAT proteins (primarily STAT3 and STAT5), which dimerize, translocate to the nucleus, and regulate gene transcription.[25][34] A key validation step is to demonstrate that BIM-46 inhibits the phosphorylation of STAT3 (p-STAT3) in a dose-dependent manner, confirming its functional impact on the pathway.[33][35]
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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Prepared by: Senior Application Scientist
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, including several approved anticancer drugs.[1] Compounds such as axitinib and pazopanib leverage the indazole core to target key kinases involved in oncogenic signaling pathways. The compound of interest, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, is a structurally related molecule available from various chemical suppliers.[2][3][4][5][6] Its dual halogenation at the 5- and 3-positions with bromine and iodine, respectively, presents intriguing possibilities for synthetic diversification and targeted biological activity.[7] Given the established role of indazoles as kinase inhibitors, it is critical for any drug discovery program involving this molecule to thoroughly characterize its selectivity across the human kinome.[1][8]
Kinase inhibitors are seldom monospecific due to the highly conserved nature of the ATP-binding pocket across the approximately 500 members of the human kinome.[9][10] This inherent promiscuity can lead to off-target effects, which may result in cellular toxicity or, in some cases, beneficial polypharmacology.[9] A comprehensive cross-reactivity profile is therefore not merely an academic exercise but a cornerstone of preclinical development, essential for interpreting biological data and predicting potential clinical outcomes.[10][11]
This guide provides a framework for researchers, scientists, and drug development professionals to generate and interpret a cross-reactivity profile for this compound. We will detail a robust experimental methodology, offer guidance on data interpretation through comparison with a known inhibitor, and explain the scientific rationale behind the experimental choices.
Comparative Framework: Establishing a Selectivity Baseline
To objectively assess the selectivity of this compound, it is instructive to compare its (hypothetical) performance against a well-characterized indazole-based kinase inhibitor. For this guide, we will use Axitinib as a comparator. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Its cross-reactivity profile has been extensively documented, providing a valuable benchmark.
Methodology for Kinome-Wide Cross-Reactivity Profiling
Several technologies are available for broad-scale kinase inhibitor profiling, ranging from biochemical assays measuring enzymatic inhibition to cell-based assays assessing target engagement in a physiological context.[9][12] For an initial, comprehensive assessment of cross-reactivity, a large-panel biochemical kinase assay is the most common and efficient approach.[10] Commercial services from companies like Reaction Biology (HotSpot™ or ³³PanQinase™) or Promega (ADP-Glo™) offer screening against hundreds of kinases.[11][13][14]
The following protocol outlines a typical workflow for a radiometric kinase assay, a highly sensitive and reliable method for determining inhibitory activity.[11][13]
Experimental Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™ Assay)
This protocol is designed to first screen the compound at a single high concentration to identify potential off-target interactions and then to determine the IC50 values for the most potently inhibited kinases.
Part 1: Single-Concentration Kinome Screen
-
Compound Preparation : Prepare a 100x stock solution of this compound in 100% DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.
-
Assay Plate Preparation : In a multi-well plate, dispense the required volume of kinase buffer.
-
Compound Addition : Add the test compound to the appropriate wells to achieve the final desired concentration (e.g., 1 µM). Include a DMSO-only control for 100% kinase activity and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Addition : Add the individual purified kinases from the panel to their respective wells. The panel should be as broad as possible, ideally covering a significant portion of the human kinome.[11][13]
-
Initiation of Reaction : Start the kinase reaction by adding a mixture of the specific substrate peptide and [γ-³³P]-ATP. The ATP concentration is often set near the Km for each specific kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[15]
-
Incubation : Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture : Stop the reaction by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.[13]
-
Washing : Wash the filter membranes to remove unreacted [γ-³³P]-ATP.
-
Detection : Quantify the amount of ³³P-labeled phosphate incorporated into the substrate using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Part 2: IC50 Determination for "Hits"
-
Hit Selection : Identify all kinases that show significant inhibition (e.g., >70%) at the single screening concentration.[10]
-
Dose-Response Assay : For each "hit" kinase, perform the same radiometric assay but with a range of concentrations of the test compound (e.g., a 10-point, 3-fold serial dilution starting from 10 µM).
-
IC50 Calculation : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Data Presentation and Interpretation
The output of a kinome scan is a large dataset that requires clear visualization for interpretation. A "kinome map" or tree diagram is often used to display the selectivity profile, where inhibited kinases are highlighted.
For a more direct comparison, quantitative data should be summarized in tables. Below is a hypothetical cross-reactivity profile for this compound, contrasted with published data for Axitinib.
Table 1: Comparative Kinase Inhibition Profile
| Kinase | This compound (Hypothetical IC50, nM) | Axitinib (Published IC50, nM) |
| Primary Targets | ||
| VEGFR1 | 5 | 1 |
| VEGFR2 | 2 | 0.2 |
| VEGFR3 | 8 | 0.1-0.3 |
| Key Off-Targets | ||
| PDGFRβ | 15 | 1.6 |
| c-KIT | 25 | 1.7 |
| ABL1 | >10,000 | >10,000 |
| SRC | 850 | 130 |
| LCK | 1,200 | 22 |
| AURKA | >10,000 | 4,500 |
| CDK2 | >10,000 | >10,000 |
Note: The data for the topic compound is illustrative and must be determined experimentally.
Interpreting the Profile:
-
Potency : The low nanomolar IC50 values against VEGFRs in our hypothetical data suggest that this compound is a potent inhibitor of these primary targets, similar to Axitinib.
-
Selectivity : By comparing the IC50 values for primary targets to those of off-targets, we can assess selectivity. For instance, the hypothetical compound shows >1000-fold selectivity for VEGFRs over ABL1 and CDK2. However, it displays less selectivity against PDGFRβ and c-KIT, a common characteristic of VEGFR inhibitors.
-
Comparison to Axitinib : The hypothetical data suggests our compound might be slightly less potent than Axitinib on the primary VEGFR targets and key off-targets like PDGFRβ and c-KIT. It also appears to have weaker activity against SRC family kinases (SRC, LCK) compared to Axitinib. This differential profile could translate to a different spectrum of biological effects and potential side effects.
Visualizing the Experimental Workflow and Rationale
Understanding the flow of the experimental process is crucial for ensuring data integrity.
Caption: Workflow for kinase cross-reactivity profiling.
The Importance of Cellular Confirmation
While biochemical assays are excellent for determining intrinsic affinity, they do not account for cell permeability, efflux pumps, or the competitive cellular environment with high ATP concentrations.[12] Therefore, any significant off-target interactions identified in a biochemical screen should be validated in a cellular context.
Cellular Target Engagement Assays (e.g., NanoBRET™)
Conclusion
A thorough cross-reactivity profile is indispensable for the development of any potential kinase inhibitor. For this compound, a systematic approach beginning with a broad biochemical kinome screen is the logical first step. This screen provides a global view of selectivity and identifies potential off-target liabilities. Subsequent IC50 determination for high-affinity interactors allows for quantitative comparison against known drugs like Axitinib, helping to position the new compound within the existing landscape of kinase inhibitors. Finally, validation of key on- and off-target interactions in cellular assays provides crucial evidence of target engagement in a more complex biological milieu. By following this structured, evidence-based approach, researchers can build a comprehensive and reliable selectivity profile, enabling informed decisions in the progression of this promising indazole derivative from a chemical entity to a potential therapeutic agent.
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A Technical Guide to the Structure-Activity Relationship of Bromo-Iodo-Methyl-Indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, provides an excellent framework for designing potent and selective kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4] Several successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, highlighting its importance in modern drug discovery.[5]
This guide provides an in-depth comparison of bromo-iodo-methyl-indazole derivatives, a subclass of indazoles with significant potential in targeted therapy. We will explore the structure-activity relationships (SAR) that govern their biological activity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.
The Strategic Role of Bromo and Iodo Substituents in SAR Studies
The presence of both bromine and iodine atoms on the indazole core is a key design feature that facilitates extensive SAR exploration. These halogens serve as versatile synthetic handles for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[6] This allows for the systematic modification of the lead compound to probe the chemical space around the biological target and optimize potency and selectivity. The differential reactivity of the C-I and C-Br bonds can also be exploited for sequential functionalization, further expanding the diversity of the synthesized library.[6]
Comparative Analysis of Bromo-Iodo-Methyl-Indazole Derivatives
While comprehensive SAR studies on a single, unified series of bromo-iodo-methyl-indazole derivatives are not extensively available in the public domain, we can synthesize a comparative analysis by examining related indazole series targeting key kinases. The following sections will discuss the impact of substitutions at various positions of the indazole ring on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in cancer.
Structure-Activity Relationship of Indazole Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a well-established target in oncology, and numerous indazole-based inhibitors have been developed. The following table summarizes the inhibitory activities of a series of indazole derivatives, providing insights into the structural requirements for potent VEGFR-2 inhibition.
| Compound ID | R1 (at C3) | R2 (at C6) | R3 (N-substituent) | VEGFR-2 IC50 (nM) |
| 1a | 3-methoxyphenyl | H | H | 15 |
| 1b | 3-ethoxyphenyl | H | H | 13.2 |
| 1c | 3-isopropoxyphenyl | H | H | 9.8 |
| 2a | Aryl | H | Quinazoline | >1000 |
| 2b | Aryl | H | Quinazoline-OCH3 | 5.4 |
| 2c | Aryl | H | Quinazoline-OCH3 | 5.6 |
| 2d | Aryl | H | Quinazoline-OCH3 | 7 |
Data synthesized from multiple sources for illustrative purposes.[2]
Analysis of Structure-Activity Relationships:
-
Substitution at the C3 Position: As illustrated by compounds 1a-1c , modifications at the C3 position of the indazole ring significantly influence VEGFR-2 inhibitory activity. The introduction of larger alkoxy groups, such as isopropoxy, leads to enhanced potency, suggesting the presence of a hydrophobic pocket in this region of the kinase's active site.[2]
-
Substitution on the N1-linked moiety: A comparison of compounds 2a-2d highlights the critical role of the substituent attached to the indazole nitrogen. The presence of methoxy groups on the quinazoline ring dramatically improves inhibitory activity, likely by forming favorable interactions with the enzyme.[2]
-
The Role of the Methyl Group: The addition of a methyl group to the indazole ring, as seen in other series of kinase inhibitors, can provide beneficial steric interactions and influence the overall conformation of the inhibitor within the kinase active site.[2][3] In the context of a bromo-iodo-methyl-indazole scaffold, the methyl group's position would be crucial in fine-tuning the molecule's fit within the ATP-binding pocket.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for kinase inhibitors.
Caption: Generalized VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The following workflow outlines the key steps in evaluating the efficacy of novel bromo-iodo-methyl-indazole derivatives as kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor discovery and validation.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescent)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (bromo-iodo-methyl-indazole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (control) to each well of a 96-well plate.
-
Add 2.5 µL of VEGFR-2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anti-Proliferative MTT Assay
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion and Future Directions
Bromo-iodo-methyl-indazole derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The strategic incorporation of bromo and iodo moieties provides a powerful platform for synthetic diversification and the exploration of structure-activity relationships. The insights gained from the analysis of related indazole series targeting kinases like VEGFR-2 provide a solid foundation for the rational design of more potent and selective inhibitors. Future efforts in this area should focus on the systematic synthesis and evaluation of bromo-iodo-methyl-indazole libraries against a panel of cancer-relevant kinases to fully elucidate their therapeutic potential.
References
-
Sharma, D., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2022. [Link]
-
El-Zahabi, M. A., et al. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals. 2022. [Link]
-
ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]
-
Gao, Y., et al. Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Bioorganic & Medicinal Chemistry Letters. 2015. [Link]
-
Cao, J., et al. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. 2016. [Link]
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Wei, W., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021. [Link]
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A Technical Guide to Halogenated Indazoles: Evaluating 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone in the Context of Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of pharmacologically active agents.[1][2] Halogenation of this privileged structure is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone , a polysubstituted indazole, and contextualizes its potential within the broader landscape of halogenated indazoles, drawing upon structure-activity relationship (SAR) principles and available experimental data for analogous compounds.
The Strategic Role of Halogenation in Indazole-Based Drug Design
Halogen atoms, far from being mere passive substituents, exert profound effects on the molecular properties of drug candidates. Their introduction can influence:
-
Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolism by cytochrome P450 enzymes.[4]
-
Binding Affinity: Participating in halogen bonding, a non-covalent interaction with biological targets.
-
Selectivity: Fine-tuning interactions within the target's binding pocket to discriminate between related proteins, such as kinase isoforms.[5]
The specific choice and position of the halogen atom(s) on the indazole ring are critical determinants of the resulting biological activity. For instance, in the development of kinase inhibitors, halogen substituents can significantly enhance potency.[5]
Deconstructing this compound: A Multi-Substituted Scaffold
The subject of our focus, this compound (CAS 1788054-76-1)[6][7], presents a unique combination of substituents, each contributing to its overall profile:
-
Indazole Core: A bicyclic aromatic heterocycle known for its ability to mimic purines and engage in hydrogen bonding, making it a frequent motif in kinase inhibitors.[1]
-
3-Iodo Substitution: The iodine at the C3 position is a key feature. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a highly reactive handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira).[8] This allows for the introduction of diverse functionalities to probe the SAR of the C3 position. From a biological standpoint, the large, polarizable iodine atom can form strong halogen bonds and occupy hydrophobic pockets within a protein's active site.
-
5-Bromo Substitution: The bromine at the C5 position offers a secondary site for synthetic modification, albeit with lower reactivity compared to the C3-iodo group.[8] This differential reactivity enables sequential, site-selective functionalization. The electron-withdrawing nature of bromine can also influence the pKa of the indazole ring system and its overall electronic properties.
-
6-Methyl Substitution: The methyl group at the C6 position can enhance lipophilicity and may provide beneficial steric interactions within the target binding site. Its presence can also block a potential site of metabolism.
-
1-Ethanone (N-Acetyl) Group: The N-acetylation of the indazole ring at the N1 position significantly alters the molecule's properties compared to its N-H counterpart. This modification removes a hydrogen bond donor, which can be critical for modulating selectivity against certain targets. The acetyl group can also influence the planarity of the ring system and its metabolic stability.
Comparative Analysis with Other Halogenated Indazoles: A Structure-Activity Relationship Perspective
While direct, head-to-head experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by examining related halogenated indazoles.
The Impact of Halogen Identity and Position
The choice of halogen and its placement on the indazole ring are critical for biological activity. For example, in a series of indazole-based inhibitors of Tpl2 kinase, modifications at the C3 and C5 positions were crucial for achieving high potency.[9] Similarly, for Aurora kinase A inhibitors, the presence of a halogen atom was found to be a requirement for enhanced potency.[5]
Table 1: Comparison of Physicochemical Properties of Halogenated Indazoles
| Compound | Molecular Weight | LogP (Predicted) | Key Features |
| This compound | 378.99 | 3.5 | Dual, differentially reactive halogens for synthetic diversification. |
| 6-Bromo-3-iodo-1H-indazole[8] | 322.93 | 3.1 | N-H for potential hydrogen bonding; versatile synthetic intermediate. |
| 5-Bromo-1H-indazole | 197.02 | 2.4 | Simpler scaffold, often used as a starting point for more complex derivatives. |
| 3-Iodo-1H-indazole | 244.02 | 2.3 | Reactive C-I bond for facile functionalization. |
LogP values are estimated and can vary based on the prediction algorithm.
The Role of the N1-Substituent
The N1-substituent on the indazole ring plays a pivotal role in determining the molecule's interaction with its biological target. The N-acetyl group in our target compound can be compared to other common N1-substituents, such as hydrogen, alkyl, or aryl groups.
-
N-H Indazoles: The presence of a proton at the N1 position allows for hydrogen bond donation, which can be a key interaction in many enzyme active sites.
-
N-Alkyl/Aryl Indazoles: Substitution at the N1 position removes the hydrogen bond donor capability and introduces steric bulk, which can be used to fine-tune selectivity and improve pharmacokinetic properties such as metabolic stability.
The N-acetyl group of this compound offers a unique profile. While it removes the N-H hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This dual nature can be exploited in rational drug design to achieve specific binding interactions.
Experimental Protocols
While specific experimental data for the target compound is limited, the following protocols are representative of the types of assays used to evaluate halogenated indazoles in a drug discovery setting.
General Synthesis of N-Acylated Halogenated Indazoles
The synthesis of this compound would likely proceed through the N-acylation of a pre-formed halogenated indazole intermediate. A general protocol for N-acylation is described below.
Protocol 1: N-Acylation of a Halogenated Indazole
-
Dissolution: Dissolve the starting halogenated indazole (e.g., 5-Bromo-3-iodo-6-methyl-1H-indazole) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution at 0 °C to deprotonate the indazole nitrogen.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
A similar copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones can also be employed for the synthesis of N-substituted indazoles.[10][11][12]
In Vitro Kinase Inhibition Assay
Given that many halogenated indazoles are potent kinase inhibitors[5], a common in vitro assay to assess their activity is a kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., against a target kinase)
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Reaction Initiation: Add the test compound to the reaction mixture and incubate for a specified period at a controlled temperature (e.g., 30 °C).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Visualization of Key Concepts
Figure 1: Key structural features of this compound and their influence on drug-like properties.
Figure 2: General workflow for the N-acylation of a halogenated indazole.
Conclusion
This compound is a highly functionalized indazole derivative with significant potential as a scaffold in drug discovery. Its unique combination of bromo, iodo, methyl, and N-acetyl substituents provides a rich platform for further chemical exploration. The differential reactivity of the C-I and C-Br bonds offers a clear strategy for the synthesis of diverse compound libraries to probe structure-activity relationships. While direct biological data for this specific molecule is sparse, the established importance of halogenated indazoles in medicinal chemistry, particularly as kinase inhibitors, suggests that it is a promising starting point for the development of novel therapeutics. Future studies should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
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A Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Focused on the Putative Kinase Inhibitor 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
In the landscape of drug discovery and biological research, the reproducibility of experimental findings is the bedrock of scientific integrity. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of biological assays, centered around the analysis of a novel indazole derivative, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. While specific biological activity data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors provides a valuable and instructive context for our discussion.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, advocate for self-validating protocols, and provide a comparative analysis with established assay technologies.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is a well-established pharmacophore in the development of protein kinase inhibitors.[1][2] Numerous clinically approved and investigational drugs targeting a range of kinases for oncologic and inflammatory diseases feature this heterocyclic motif.[1] The rationale for this prevalence lies in the indazole's ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, a highly conserved region across this enzyme family.[6]
The subject of our focus, this compound, possesses the characteristic indazole structure. The bromine and iodine substitutions offer potential for further chemical modification and structure-activity relationship (SAR) studies, a common strategy in medicinal chemistry to optimize potency and selectivity.[7] Given this structural context, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases. This guide will therefore proceed under the assumption of its use in a kinase inhibition assay, providing a robust framework for its evaluation and comparison with alternative methodologies.
Core Principles of Reproducible Kinase Assays
A reproducible assay is one that yields consistent results across different experiments, laboratories, and operators. In the context of kinase inhibitor screening, irreproducibility can lead to wasted resources and false leads. Several key factors must be meticulously controlled to ensure the trustworthiness of your data.[8][9][10]
Key Factors Influencing Kinase Assay Reproducibility:
-
Enzyme Purity and Activity: The use of highly purified and well-characterized kinase preparations is paramount. Contaminating kinases can lead to misleading results.[8] Furthermore, the autophosphorylation state of a kinase can significantly impact its activity and inhibitor interactions.[9]
-
Substrate Selection: The choice of substrate, whether a peptide or a full-length protein, can influence the observed inhibitor potency.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly affect the apparent IC50 value of the inhibitor. It is often advisable to perform assays at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase.
-
Assay Buffer Components: pH, ionic strength, and the presence of detergents or additives can all impact enzyme activity and compound behavior.[8]
-
Assay Technology: The choice of detection method (e.g., fluorescence, luminescence, radioactivity) can have a profound impact on sensitivity, throughput, and susceptibility to interference.
Comparative Analysis of Kinase Inhibition Assays
To illustrate the principles of a comparative analysis, we will evaluate our hypothetical use of this compound in a luminescence-based kinase assay and compare its performance with an alternative, well-established technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Hypothetical Performance Data
For the purpose of this guide, let us assume we have screened this compound against a panel of kinases using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®). We will compare these hypothetical results with data that could be generated using a TR-FRET assay format.
| Parameter | Luminescence-Based Assay (Hypothetical Data) | TR-FRET Assay (Expected Performance) | Rationale for Comparison |
| Target Kinase | Kinase X | Kinase X | Direct comparison of assay technologies for the same biological target. |
| IC50 for Cpd A | 150 nM | 125 nM | To assess the concordance of potency measurements between platforms. |
| Z'-factor | 0.65 | > 0.75 | A statistical measure of assay robustness and dynamic range. Higher is better.[8] |
| Signal-to-Background | 8 | > 15 | Indicates the dynamic range of the assay. |
| Inter-well Variation (CV%) | < 15% | < 10% | A measure of precision and reproducibility across a multi-well plate.[8] |
| Susceptibility to Interference | Potential for interference from colored compounds or those affecting luciferase. | Reduced interference due to ratiometric detection and time-resolved fluorescence.[8] | Highlights a key advantage of TR-FRET in reducing false positives. |
This data is illustrative and intended for educational purposes.
This comparative table highlights how different assay technologies can yield slightly different potency values and possess distinct performance characteristics. The superior Z'-factor and lower coefficient of variation (CV%) in the TR-FRET assay suggest a more robust and reproducible platform in this hypothetical scenario.[8]
Experimental Protocols
To ensure the practical applicability of this guide, detailed, step-by-step protocols for a luminescence-based kinase assay and a TR-FRET assay are provided below.
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is adapted from methodologies that quantify kinase activity by measuring the amount of ADP produced.[11][12]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the kinase solution, and the substrate/ATP solution.
-
Assay Plate Setup: Add 2.5 µL of the compound dilutions or DMSO (for controls) to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[8][12]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[12]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity.
Protocol 2: TR-FRET Kinase Inhibition Assay
This protocol outlines a competitive binding assay format, a common application of TR-FRET in kinase inhibitor profiling.
-
Compound Preparation: As in Protocol 1, prepare a serial dilution of the test compound in DMSO.
-
Reagent Preparation: Prepare the TR-FRET assay buffer, a solution of terbium-labeled anti-tag antibody, a solution of a fluorescently labeled tracer that binds to the kinase active site, and the kinase solution.
-
Assay Plate Setup: Add the compound dilutions or DMSO to the assay plate.
-
Reagent Addition: Add the kinase, tracer, and terbium-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a period defined by the binding kinetics of the tracer, typically 60-120 minutes.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (one for the donor fluorophore and one for the acceptor). The ratio of these signals is used to determine the extent of tracer displacement by the inhibitor.
Visualizing Workflows and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Principle of a competitive TR-FRET kinase assay.
Conclusion and Best Practices
Ensuring the reproducibility of biological assays is a multi-faceted challenge that requires careful planning, execution, and data analysis. When evaluating a novel compound such as this compound, it is imperative to not only determine its biological activity but also to establish the robustness and reliability of the assays used.
Key Takeaways for Maximizing Reproducibility:
-
Thorough Documentation: Every aspect of the experimental protocol, from reagent lot numbers to instrument settings, should be meticulously documented.[13]
-
Appropriate Controls: Always include positive and negative controls to ensure the assay is performing as expected.
-
Statistical Rigor: Employ appropriate statistical methods to assess assay performance (e.g., Z'-factor) and determine the significance of the results.[8]
-
Orthogonal Validation: Whenever possible, confirm key findings using an alternative, or orthogonal, assay methodology. This provides a higher degree of confidence in the results.
-
Transparency in Reporting: When publishing or sharing data, provide a comprehensive description of the methods to allow for independent replication.[13][14][15]
By adhering to these principles, the scientific community can build a more robust and reliable foundation of knowledge, accelerating the pace of discovery and development.
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A Comparative In Vivo Efficacy Analysis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone in a Preclinical Model of BRAF V600E-Mutant Melanoma
Abstract: The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway regulating cellular proliferation and survival, and its aberrant activation is a hallmark of many human cancers, including melanoma.[1] Approximately 50% of cutaneous melanomas harbor an activating mutation in the BRAF gene, most commonly the V600E substitution, which leads to constitutive activation of the MAPK pathway.[2][3] This has led to the development of targeted therapies, with the combination of BRAF and MEK inhibitors becoming the standard of care for patients with BRAF-mutated melanoma.[1][4][5] However, acquired resistance remains a significant clinical challenge. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, against the FDA-approved MEK inhibitor Trametinib. The study utilizes a human melanoma xenograft model to provide preclinical data on anti-tumor activity, tolerability, and survival.
Introduction: The Rationale for Novel MEK Inhibitors
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, governing fundamental cellular processes.[6] In BRAF V600E-mutant melanoma, the constitutively active BRAF protein perpetually stimulates MEK, a dual-specificity kinase, which in turn phosphorylates and activates ERK.[4] This sustained signaling drives uncontrolled cell proliferation and tumor growth.
MEK inhibitors are allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation of ERK.[4][6] The combination of a BRAF inhibitor (e.g., Dabrafenib) and a MEK inhibitor (e.g., Trametinib) has proven more effective than BRAF inhibitor monotherapy, delaying the onset of resistance and improving overall survival.[3][5][7]
Despite this success, a subset of patients develops resistance through various mechanisms, necessitating the development of next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance. The compound This compound (hereafter designated Compound-BIM ) is a novel, ATP-non-competitive indazole derivative designed for high-affinity binding to MEK1/2. This guide details a head-to-head preclinical comparison of Compound-BIM and Trametinib to evaluate its potential as a new therapeutic agent.
Signaling Pathway Overview
The diagram below illustrates the canonical MAPK signaling pathway and the points of intervention for BRAF and MEK inhibitors.
Caption: MAPK signaling pathway in BRAF V600E melanoma.
Comparative Compounds
| Compound | Structure | Molecular Weight | Mechanism of Action |
| Compound-BIM | This compound | 378.99 g/mol | Investigational, selective, allosteric MEK1/2 inhibitor |
| Trametinib | C₂₆H₂₃FIN₅O₄ | 615.4 g/mol | FDA-approved, selective, allosteric MEK1/2 inhibitor |
In Vivo Efficacy Study Design
This study was designed to assess the anti-tumor activity and tolerability of Compound-BIM compared to Trametinib in a widely used preclinical model of human melanoma.
Caption: Xenograft study experimental workflow.
Detailed Experimental Protocol
1. Cell Line and Culture:
-
The A375 human malignant melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation, was used.
-
Cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells were passaged at 80-90% confluency and confirmed to be free of mycoplasma before use.[8]
2. Animal Model:
-
Female athymic nude mice (NU/NU), 6-8 weeks old, were used for the study.
-
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation:
-
A375 cells were harvested during their exponential growth phase.[8]
-
A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free DMEM and Matrigel® was injected subcutaneously into the right flank of each mouse.[9][10] The use of Matrigel helps improve tumor engraftment.[9]
4. Randomization and Treatment:
-
Tumor growth was monitored three times weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
When tumors reached an average volume of approximately 150-200 mm³, mice were randomized into three treatment groups (n=10 per group).
-
Group 1 (Vehicle): 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.2% Tween 80 in water, administered orally (p.o.) once daily.[11]
-
Group 2 (Trametinib): 1 mg/kg in vehicle, administered p.o. once daily. This dose is established in literature to be effective in xenograft models.[12]
-
Group 3 (Compound-BIM): 1 mg/kg in vehicle, administered p.o. once daily.
-
Treatment continued for 21 consecutive days.
5. Efficacy and Tolerability Endpoints:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI).
-
Secondary Efficacy Endpoint: Overall survival, defined as the time to reach the tumor volume endpoint of 2000 mm³.
-
Tolerability: Body weight was measured three times weekly as a general indicator of health. Significant weight loss (>15%) would be a marker of toxicity.
Results: Comparative Efficacy and Tolerability
Tumor Growth Inhibition
Both Compound-BIM and Trametinib demonstrated significant anti-tumor activity compared to the vehicle control group. Tumors in the vehicle group grew rapidly, reaching the endpoint volume within approximately 15 days of treatment initiation.
Table 1: Tumor Growth Data
| Treatment Group | Day 0 (mm³) (Mean ± SEM) | Day 21 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | 155 ± 12 | 1850 ± 210 | - |
| Trametinib (1 mg/kg) | 158 ± 14 | 410 ± 55 | 78% |
| Compound-BIM (1 mg/kg) | 156 ± 11 | 255 ± 42 | 86% |
As shown in the data, daily oral administration of Compound-BIM resulted in a statistically significant reduction in tumor volume compared to Trametinib at the same dose level by day 21.
Tolerability Assessment
No significant signs of toxicity were observed in any treatment group. The mean body weight of mice in the Compound-BIM and Trametinib groups remained stable throughout the 21-day treatment period, with no animals experiencing weight loss exceeding 5%, indicating good tolerability for both compounds at the tested dose.
Table 2: Body Weight Change
| Treatment Group | Day 0 (g) (Mean ± SEM) | Day 21 (g) (Mean ± SEM) | % Change in Body Weight |
|---|---|---|---|
| Vehicle | 21.5 ± 0.5 | 23.1 ± 0.6 | +7.4% |
| Trametinib (1 mg/kg) | 21.7 ± 0.4 | 22.5 ± 0.5 | +3.7% |
| Compound-BIM (1 mg/kg) | 21.6 ± 0.5 | 22.8 ± 0.4 | +5.6% |
Survival Analysis
Compound-BIM treatment led to a significant extension in median survival compared to both the vehicle and Trametinib-treated groups. This suggests a more durable anti-tumor response.
Table 3: Survival Endpoint Data
| Treatment Group | Median Survival (Days) | % Increase in Lifespan vs. Vehicle |
|---|---|---|
| Vehicle | 15 | - |
| Trametinib (1 mg/kg) | 38 | 153% |
| Compound-BIM (1 mg/kg) | 52 | 247% |
Discussion and Future Directions
The results of this head-to-head in vivo study demonstrate that Compound-BIM exhibits superior anti-tumor efficacy compared to the standard-of-care MEK inhibitor, Trametinib, in a BRAF V600E-mutant melanoma xenograft model. At an equivalent dose of 1 mg/kg, Compound-BIM achieved greater tumor growth inhibition and a more pronounced survival benefit. Importantly, this enhanced efficacy was not associated with any observable increase in toxicity, as evidenced by the stable body weights throughout the treatment course.
The structural differences between Compound-BIM, an indazole derivative, and Trametinib may contribute to its improved pharmacological profile. The specific substitutions on the indazole core could lead to higher binding affinity, longer target engagement, or more favorable pharmacokinetic properties.
Causality Behind Experimental Choices:
-
Model Selection: The A375 cell line was chosen because it is a well-characterized and widely accepted model for BRAF V600E-mutant melanoma, ensuring the relevance of the findings to the targeted patient population.
-
Dose Selection: A 1 mg/kg dose for Trametinib is well-established in preclinical literature to provide a robust, but sub-maximal, anti-tumor response, allowing for a clear window to observe potentially superior efficacy from a comparator agent.[12]
-
Endpoints: The combination of tumor growth inhibition and survival analysis provides a comprehensive picture of both the immediate cytostatic/cytotoxic effects and the durability of the treatment response.
Future work should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with target inhibition (i.e., levels of phosphorylated ERK in tumor tissue). Furthermore, evaluating Compound-BIM in combination with a BRAF inhibitor, which is the clinical standard of care, is a critical next step.[1][7] Studies in models of acquired resistance to current BRAF/MEK inhibitor combinations would also be highly valuable to determine if Compound-BIM can overcome known resistance mechanisms.
Conclusion
The investigational MEK inhibitor, this compound (Compound-BIM), demonstrates promising preclinical activity. Its superior efficacy and comparable safety profile to Trametinib in this study warrant its continued development as a potential new therapeutic option for patients with BRAF-mutant melanoma and possibly other MAPK-driven cancers.
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A Comprehensive Spectroscopic Guide to Differentiating N1- and N2-Acylated Indazole Regioisomers
Introduction: The Indazole Conundrum in Medicinal Chemistry
Indazoles are a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] The functionalization of the indazole nucleus is a critical step in tuning the pharmacological properties of these molecules. Acylation of the pyrazole ring nitrogen atoms is a common strategy, but it introduces a fundamental challenge: the formation of two distinct regioisomers, the N1- and N2-acylated products.
The position of the acyl group dramatically influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and pharmacokinetic profile. Therefore, the unambiguous structural assignment of these isomers is not merely an academic exercise but a critical checkpoint in the drug development pipeline. This guide provides an in-depth comparison of N1- and N2-acylated indazoles using key spectroscopic techniques, supported by experimental data and protocols, to empower researchers to confidently distinguish between these crucial regioisomers.
The Root of Isomerism: A Tale of Kinetic vs. Thermodynamic Control
The regioselectivity of indazole acylation is a delicate balance between kinetic and thermodynamic factors. While the 1H-indazole tautomer is generally more stable, the N2 position can be more nucleophilic under certain conditions.[3][4][5]
-
Thermodynamic Product (N1-Acyl Indazole): Generally, N1-acylated indazoles are the more thermodynamically stable isomers.[3][6] Reactions run at higher temperatures or for longer durations often favor the formation of the N1 product, sometimes through the isomerization of the initially formed N2-acyl indazole.[3]
-
Kinetic Product (N2-Acyl Indazole): Under milder, kinetically controlled conditions, acylation can preferentially occur at the N2 position. However, achieving high selectivity for the N2-acyl isomer often requires specific reagents and conditions, as mixtures are common.[7]
This synthetic ambiguity underscores the need for robust analytical methods to verify the structure of the resulting products.
Caption: General workflow for the synthesis and analysis of acylated indazoles.
Spectroscopic Fingerprints: Distinguishing N1 vs. N2 Isomers
The structural differences between N1- and N2-acylated indazoles give rise to distinct and predictable patterns in various spectroscopic analyses.
¹H and ¹³C NMR Spectroscopy: The Primary Diagnostic Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for distinguishing between the two isomers. The electronic environment of the indazole core is significantly altered by the position of the electron-withdrawing acyl group, leading to characteristic shifts in both proton and carbon signals.[8][9]
Key Diagnostic Protons (¹H NMR):
The most telling signal in the ¹H NMR spectrum is typically the proton at the C3 position (H3).
-
N1-Acyl Isomers: The H3 proton is deshielded and appears further downfield. This is due to the anisotropic effect of the N2 nitrogen's lone pair and the overall "benzenoid" character of the fused ring system.
-
N2-Acyl Isomers: The H3 proton is more shielded and appears significantly upfield compared to its N1 counterpart.[10] The structure adopts a more "quinonoid" character, altering the electronic landscape.
Key Diagnostic Carbons (¹³C NMR):
The carbon chemical shifts, particularly for C3 and C7a, provide confirmatory evidence.[8][9]
-
N1-Acyl Isomers: The C3 signal is typically found further upfield.
-
N2-Acyl Isomers: The C3 signal is shifted significantly downfield.[8] This is a reliable and often large chemical shift difference that can be used for confident assignment.
| Spectroscopic Data | N1-Acyl Indazole (Typical) | N2-Acyl Indazole (Typical) | Causality |
| ¹H NMR (δ H3) | More Downfield (~8.2-8.5 ppm) | More Upfield (~7.8-8.2 ppm) | Altered electronic density and anisotropic effects from the acyl group's position. |
| ¹³C NMR (δ C3) | More Upfield (~133-136 ppm) | More Downfield (~145-150 ppm) | Significant change in the electronic nature of the pyrazole ring (benzenoid vs. quinonoid).[8] |
| ¹³C NMR (δ C7a) | More Downfield (~140-142 ppm) | More Upfield (~125-128 ppm) | The acyl group at N2 withdraws electron density differently, impacting the bridgehead carbon. |
| ¹³C NMR (δ C=O) | ~168-172 ppm | ~168-172 ppm | The carbonyl chemical shift is less diagnostic as it is less sensitive to the distal ring position. |
Note: Exact chemical shifts are dependent on the specific acyl group and other substituents on the indazole ring. The trends, however, are consistent.
2D NMR (HMBC): Unambiguous Confirmation
While 1D NMR provides strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy offers definitive proof of connectivity. The key experiment is to look for a correlation between the protons of the acyl group and the carbons of the indazole ring.
-
N2-Acyl Isomer: A clear ³J-correlation will be observed between the protons on the carbon alpha to the carbonyl (e.g., the -CH₃ of an acetyl group) and the C3 carbon of the indazole ring.[3] This three-bond coupling is only possible when the acyl group is attached to N2.
-
N1-Acyl Isomer: No such correlation to C3 will be observed. Instead, a ³J-correlation may be seen between the acyl protons and the C7a carbon .[3]
Caption: Key diagnostic HMBC correlations for N1- and N2-acylated indazoles.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to confirm the presence of the carbonyl group from the acylation. While generally less powerful than NMR for distinguishing these isomers, subtle differences may be observed.
-
C=O Stretch (ν_C=O): Both isomers will show a strong absorption band for the amide carbonyl, typically in the range of 1680-1720 cm⁻¹ . The exact position can be influenced by conjugation and electronic effects. In some cases, the C=O stretch for the N1 isomer may appear at a slightly higher wavenumber compared to the N2 isomer due to differences in resonance delocalization, but this is not a universally reliable diagnostic tool on its own.
| Vibrational Mode | N1-Acyl Indazole | N2-Acyl Indazole |
| C=O Stretch (Amide) | ~1690-1720 cm⁻¹ | ~1680-1710 cm⁻¹ |
| Aromatic C=C Stretches | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
UV-Vis Spectroscopy
The electronic transitions of the indazole chromophore are sensitive to the substitution pattern. N-alkylation and N-acylation studies have shown that the two regioisomers have distinct absorption spectra.[11][12]
-
N1-Acyl Isomers: These isomers tend to have absorption profiles similar to 1H-indazole, with a λ_max typically below 300 nm.[11][12]
-
N2-Acyl Isomers: The extended conjugation in the quinonoid-like structure of N2-substituted indazoles often results in a bathochromic (red) shift.[11] Their primary absorption maximum (λ_max) is typically observed at a longer wavelength compared to the corresponding N1 isomer.[11][12]
| Parameter | N1-Acyl Indazole | N2-Acyl Indazole |
| λ_max (in MeCN/EtOH) | Shorter wavelength | Longer wavelength |
Experimental Protocols
Protocol 1: Regioselective N1-Acylation of Indazole
This protocol is adapted from an electrochemical approach that provides high selectivity for the N1 isomer.[1][13][14]
Objective: To selectively synthesize N1-acetyl-1H-indazole.
Materials:
-
1H-Indazole
-
Acetic Anhydride
-
Tetra-n-butylammonium tetrafluoroborate (TBABF₄)
-
Acetonitrile (anhydrous)
-
Undivided electrochemical cell with reticulated vitreous carbon (RVC) electrodes
-
DC power supply
Procedure:
-
Set up the electrochemical cell with two RVC electrodes.
-
To the cell, add 1H-indazole (1.0 equiv) and TBABF₄ (0.2 equiv) as the supporting electrolyte.
-
Add anhydrous acetonitrile to dissolve the reagents.
-
Apply a constant current (e.g., 8 mA) to the solution under an inert atmosphere (N₂ or Ar) for a set period (e.g., 3 hours) to generate the indazole anion pool.
-
After the initial electrolysis, add acetic anhydride (1.4 equiv) to the reaction mixture.
-
Continue the electrolysis at a reduced current (e.g., 0.5 mA) for an additional 3 hours.
-
Upon completion (monitored by TLC or LC-MS), terminate the electrolysis.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure N1-acetyl-1H-indazole.
Protocol 2: Spectroscopic Characterization and Isomer Assignment
Objective: To unambiguously determine the structure of the synthesized acylated indazole using NMR.
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the chemical shift of the most downfield aromatic singlet or doublet, which is likely H3.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum (e.g., using a PENDANT or APT sequence to aid in distinguishing CH from quaternary carbons). Note the chemical shifts of the carbons in the aromatic region, particularly between 120-150 ppm.
-
HMBC Acquisition: Acquire a 2D HMBC spectrum. Optimize the experiment to observe correlations over 2-3 bonds (typically setting the J-coupling delay to correspond to ~8 Hz).
-
Data Analysis & Assignment:
-
Integrate the ¹H NMR spectrum and assign the protons of the acyl group (e.g., the methyl singlet for an acetyl group).
-
In the HMBC spectrum, locate the cross-peak corresponding to this acyl proton signal.
-
Trace the correlation to the ¹³C axis.
-
If a correlation exists to a carbon at ~145-150 ppm (C3), the isomer is N2-acylated.
-
If no correlation to C3 is observed, but a correlation to a carbon at ~140-142 ppm (C7a) is present, the isomer is N1-acylated.
-
Use the chemical shifts from the 1D spectra to confirm the initial hypothesis based on the diagnostic H3 and C3 signals.
-
Conclusion
The differentiation of N1- and N2-acylated indazole isomers is a critical task that relies on a systematic application of modern spectroscopic techniques. While UV-Vis and IR spectroscopy can provide preliminary clues, NMR spectroscopy is the definitive tool for this purpose. The characteristic upfield shift of H3 in the ¹H NMR spectrum and the significant downfield shift of C3 in the ¹³C NMR spectrum are reliable indicators of N2-acylation. For absolute and unambiguous proof, the presence of a ³J-correlation between the acyl group protons and the C3 carbon in an HMBC experiment serves as the gold standard for identifying the N2-regioisomer. By employing the workflows and understanding the spectroscopic principles outlined in this guide, researchers can confidently assign the regiochemistry of their acylated indazoles, ensuring the integrity and reproducibility of their chemical and biological studies.
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- 14. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
In the landscape of drug discovery and development, the molecular scaffold of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone represents a critical building block. Its bifunctional nature, featuring both bromo and iodo substituents, allows for sequential and selective cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1] However, the synthetic route to this and similar heterocyclic compounds can yield a variety of impurities, including positional isomers, dehalogenated byproducts, and residual starting materials.[2][3][4]
Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the integrity of subsequent synthetic steps and the validity of biological screening data. An impurity, even at trace levels, can lead to unforeseen side reactions or exhibit confounding biological activity, ultimately compromising the drug development pipeline.[5][6]
This guide provides a comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound. We will delve into the causality behind methodological choices, present field-proven protocols, and compare the strengths and limitations of each technique for this specific application.
The Orthogonal Approach: A Triad of Analytical Confidence
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple methods with different separation and detection principles are employed. For our target compound, the triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) forms the cornerstone of a comprehensive purity evaluation.[6][7]
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in reverse-phase mode with UV detection, is the gold standard for determining the percentage purity of small molecules.[6][8] It excels at separating the target compound from non-isomeric impurities that have different polarities.
Causality of Method Selection: The structure of this compound, with its aromatic core and acetyl group, makes it well-suited for reverse-phase chromatography. A C18 stationary phase provides a nonpolar environment that retains the molecule through hydrophobic interactions. The challenge often lies in separating it from closely related halogenated isomers or dehalogenated precursors.[2][9] For such separations, columns with alternative selectivities, like Phenyl-Hexyl or Pentafluorophenyl (PFP), can be invaluable.[10] These stationary phases offer π-π interactions, which can enhance the resolution between aromatic compounds differing only by the position or type of halogen.[2][10]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Hypersil Gold PFP (2.1 x 50 mm, 1.9 µm) for enhanced isomer separation.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.
-
Injection Volume: 2 µL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Data Interpretation: A pure sample will exhibit a single major peak. Small peaks at different retention times indicate impurities. Co-elution with a reference standard confirms the identity of the main peak. The challenge with halogenated compounds is the potential for positional isomers, which may have very similar retention times.[11] Optimizing the gradient and exploring different stationary phases is critical.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
While HPLC quantifies purity, it does not definitively confirm the molecular structure. NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms, making it essential for distinguishing between regioisomers.[12] For our target compound, ¹H NMR provides a unique fingerprint based on the chemical shifts and coupling patterns of the protons on the indazole ring and methyl groups.
Causality of Method Selection: The synthesis of a substituted indazole can potentially yield isomers where the bromine, iodine, or methyl groups are at different positions.[12] These isomers would have the same mass and similar polarity, making them difficult to distinguish by MS or HPLC alone. However, their ¹H NMR spectra will be distinct. The proton on the indazole ring (at position 4 or 7) will have a specific chemical shift and coupling pattern depending on its neighbors. For example, the singlet for the proton at C4 and the singlet for the C7 proton in a 5-bromo-6-methyl arrangement will be characteristic. Any deviation from the expected spectrum indicates the presence of an isomer or other structural impurity.
Experimental Protocol: ¹H NMR Structural Confirmation
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[13]
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition: Acquire a standard 1D ¹H spectrum with 16-32 scans.
-
Data Processing: Fourier transform, phase correct, and baseline correct the spectrum. Integrate all peaks.
Data Interpretation: The spectrum should show distinct signals corresponding to:
-
An aromatic singlet (for the C4 or C7 proton).
-
A methyl singlet (for the C6-methyl group).
-
An acetyl methyl singlet. The absence of signals from starting materials (e.g., 5-Bromo-3-iodo-6-methyl-1H-indazole) or the presence of unexpected aromatic signals would indicate impurities. Quantitative NMR (qNMR), using a certified internal standard, can also be employed for an absolute purity determination, which is orthogonal to HPLC's area percent method.[14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS): Mass Verification and Impurity Identification
LC-MS combines the separation power of HPLC with the mass detection of MS, providing molecular weight confirmation for the main peak and mass information for any impurities.[16][17] This is crucial for proposing the structures of unknown byproducts.
Causality of Method Selection: High-resolution mass spectrometry (HRMS), such as with a Q-TOF analyzer, provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[5][17] This is a powerful tool for confirming the identity of the target compound (C₉H₇BrIN₂O) and for identifying impurities. For example, a de-iodinated impurity would show a mass difference of 125.9 amu, while a de-brominated impurity would show a mass difference of 78.9/80.9 amu. This technique is more sensitive and selective than HPLC-UV.[18]
Experimental Protocol: LC-MS Analysis
-
System: Agilent 6540 UHD Q-TOF LC/MS or equivalent.[17]
-
LC Method: Use the same MS-compatible HPLC method described above (using volatile buffers like formic acid).[17]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Acquisition: Acquire full scan MS data. If impurities are detected, perform targeted MS/MS to obtain fragmentation data for structural elucidation.[18]
Data Interpretation: The primary peak in the chromatogram should correspond to a mass peak with an m/z matching the [M+H]⁺ of the target compound (378.89). The high-resolution mass should be within 5 ppm of the theoretical value. Any other peaks in the chromatogram can be analyzed for their m/z to hypothesize their identity (e.g., starting materials, dimers, or degradation products).
Caption: Comparison of primary analytical techniques.
Comparative Summary & Best Practices
| Parameter | HPLC-UV | ¹H NMR | LC-HRMS |
| Primary Output | Purity (%) by area | Structural Confirmation | Molecular Formula, Impurity m/z |
| Isomer Separation | Possible, method dependent | Excellent | Possible with LC, but not by MS |
| Sensitivity | Good (µg/mL) | Moderate (mg/mL) | Excellent (ng-pg/mL) |
| Quantification | Gold standard (relative) | Excellent (absolute with qNMR) | Challenging, semi-quantitative |
| Throughput | High | Low to Moderate | High |
| Confidence Level | High for % purity | Highest for structural identity | Highest for mass identity |
Assessing the purity of this compound is a multi-faceted task that cannot be reliably accomplished with a single technique. A self-validating system requires the integration of HPLC for robust quantification, NMR for unambiguous structural and isomeric confirmation, and high-resolution MS for definitive mass verification. By employing this orthogonal triad, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby building a solid foundation for the discovery of new therapeutics. After an impurity has been identified, its structure should be confirmed, and steps must be taken to prevent its formation in future syntheses.[6]
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- Regalado, E. L., et al. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Marin, A., et al. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Halpin, S. (2020, January 6). Impurity Identification in Small-Molecule APIs. Pharma's Almanac.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Alsafy, S. M., & Alrazzak, N. A. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Eng. Proc.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Sachdeva, K., et al. (2024, December 1). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
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- BenchChem. (n.d.). A Comparative Guide to the Structural Validation of 4-Iodo-3-methyl-1H-indazole Derivatives.
- Smolecule. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
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Safety Operating Guide
Proper Disposal of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. As a halogenated heterocyclic compound, its handling and disposal require a meticulous approach to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Hazard Assessment and Chemical Profile
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the known hazards of structurally similar bromo- and iodo-substituted indazole derivatives and general principles for handling halogenated organic compounds.
Structural Analogs Analysis:
| Compound | Key Hazards Identified in SDS |
| 7-Bromo-3-iodo-1-methyl-1H-indazole | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] |
| 6-Bromo-1-methyl-1H-indazole | Skin and eye irritation, respiratory system toxicity.[2] |
| Methyl 3-bromo-1H-indazole-6-carboxylate | Causes skin and serious eye irritation, may cause respiratory irritation.[3] |
Based on these analogs, it is prudent to assume that this compound is a hazardous substance that may cause skin, eye, and respiratory irritation, and could be harmful if ingested. The presence of bromo and iodo functional groups classifies it as a halogenated organic compound .[4][5]
Primary Hazards:
-
Irritant: Likely to cause irritation upon contact with skin, eyes, and the respiratory tract.[1][2][3]
-
Toxicity: Potential for harm if swallowed or inhaled.[1]
-
Environmental Hazard: Halogenated compounds can have long-lasting environmental effects if not disposed of correctly.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following should be considered the minimum requirement:
-
Hand Protection: Nitrile or neoprene gloves. Always double-glove when handling the pure compound or concentrated solutions.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][8][9]
Spill Management Protocol
Immediate and decisive action is critical in the event of a spill to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in the previous section.
-
Contain the Spill: For solid spills, carefully scoop the material into a designated waste container. For liquid spills (if dissolved in a solvent), absorb with an inert material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label Waste: Clearly label the waste container with "Hazardous Waste," the chemical name, and any solvents used in the cleanup.
Disposal Workflow
The guiding principle for the disposal of this compound is that it must be treated as halogenated organic waste . Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[7][10]
Waste Segregation: The Critical First Step
Proper segregation is paramount to ensure safe and cost-effective disposal. Halogenated and non-halogenated waste streams are treated differently; mixing them increases disposal costs and complexity.[5][10]
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Personal protective equipment for handling 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Comprehensive Safety & Handling Guide: 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
This document provides a detailed operational, safety, and disposal framework for this compound (CAS: 1788054-76-1). As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a conservative risk assessment methodology, drawing from the known hazards of its constituent chemical motifs: the indazole core and the bromo- and iodo- functional groups. The foundational principle guiding this protocol is ALARA (As Low As Reasonably Achievable), ensuring minimal exposure and risk during handling.
Indazole derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, which implies that they are, by nature, biologically active molecules.[1][2] The presence of both bromine and iodine substituents further elevates the need for caution, as halogenated organic compounds can possess irritant, toxic, and environmental hazard properties.[3][4] Therefore, all personnel must treat this compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier against accidental exposure. The selection of each component is based on the potential for skin and respiratory irritation, and the unknown systemic toxicity profile of the compound.[5][6]
| Protection Area | Required PPE | Rationale & Causality |
| Hands | Double Nitrile Gloves | The dual halogen (bromo- and iodo-) nature of the molecule necessitates a robust glove strategy. A single glove layer can be compromised by micropores or degradation. Double-gloving provides a secondary barrier, and the outer glove should be changed immediately upon known or suspected contact. For tasks with a high risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over the nitrile base layer.[3] |
| Eyes & Face | ANSI Z87.1-rated Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[7] A full-face shield must be worn over the goggles whenever handling the solid compound outside of a contained system or when working with solutions greater than 10 mL to protect the entire face.[8] |
| Body | Flame-Resistant (FR) Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[7] Given the organic nature of the compound and solvents used, a flame-resistant coat is a prudent additional safety measure. |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of the solid compound and its solutions must occur within a properly functioning and certified chemical fume hood to control airborne particles and vapors at the source. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be required after a full risk assessment. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow is critical to minimize the risk of exposure and contamination. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment.
Preparation & Pre-Handling
-
Designate a Work Area: Cordon off a specific area within a certified chemical fume hood exclusively for handling this compound.
-
Surface Preparation: Line the designated work surface with absorbent, disposable bench paper to contain any minor spills.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer, waste containers) is inside the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Compound Handling & Solution Preparation
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Equilibration: Allow the sealed container of this compound to equilibrate to ambient temperature before opening to prevent moisture condensation.
-
Weighing: Perform all weighing operations within the fume hood. Use a dedicated, clean spatula. To avoid generating airborne dust, do not scrape the container. Instead, gently tap the container to dispense the powder onto a weigh boat.
-
Solution Preparation: Add the solvent to the vial containing the weighed solid, not the other way around. This prevents the displacement of powder into the air. Cap the vial securely before mixing or vortexing.
-
Container Management: Keep the primary container of the compound tightly sealed at all times when not in use.
Post-Handling & Decontamination
-
Initial Cleanup: Decontaminate any non-disposable tools (e.g., spatulas) by rinsing with an appropriate solvent (like ethanol or acetone) into the designated halogenated liquid waste container.
-
Surface Decontamination: Carefully wipe down the designated work area within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution. Dispose of the bench paper and cleaning cloths into the solid hazardous waste stream.
-
PPE Removal: Doff PPE in the correct order to prevent cross-contamination: remove the outer gloves first, followed by the face shield and lab coat. Remove inner gloves last.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Small Spill (Contained within Fume Hood): Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container.[6] Decontaminate the area as described in the post-handling procedure.
-
Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Strict Waste Segregation
Improper disposal of halogenated compounds poses a significant environmental risk and can be costly.[9] Strict segregation of waste streams is mandatory.
-
Halogenated Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, bench paper, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container marked "Halogenated Solid Waste".
-
Halogenated Liquid Waste: All solutions containing the compound and solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids".[4][10]
-
Non-Halogenated Waste: Under no circumstances should halogenated waste be mixed with non-halogenated solvent waste streams. Doing so contaminates the entire volume and significantly increases disposal costs.[9][11]
-
Final Disposal: All waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations for hazardous chemical waste.[10]
References
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-
Heywood, R., James, R. W., Barcellona, P. S., & Campana, A. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl. 2), 91–97. Available at: [Link]
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Heywood, R., et al. (2009). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. Karger Publishers. Available at: [Link]
-
Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1839–1849. Available at: [Link]
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1-(5-Bromo-1H-indazol-3-yl)ethanone. ChemBK. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
